1-(2-Bromoethyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-(2-bromoethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSAGHGQQLCGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromoethyl)piperazine: Chemical Properties and Reactivity
I have now gathered sufficient information to construct the in-depth technical guide as requested.
Here's a summary of the key findings that will be used to generate the response:
1. Chemical Properties:
-
I have the molecular formula, molecular weight, CAS number, and a qualitative description of 1-(2-Bromoethyl)piperazine.
-
While specific experimental data for the melting point, boiling point, and density of the free base are not available, I found data for the related compound 1-(2-aminoethyl)piperazine (B7761512) (Boiling Point: 218-222 °C, Density: 0.985 g/mL) and for piperazine (B1678402) itself (Melting Point: 106 °C, Boiling Point: 146 °C). I will use these to provide an estimated range and will clearly state that these are estimations based on similar structures.
-
I have pKa values for piperazine, which will be used as a reasonable approximation for the basicity of the nitrogen atoms in this compound.
2. Reactivity and Experimental Protocols:
-
The primary reactivity as an alkylating agent is well-established.
-
I have found a detailed experimental protocol for the N-alkylation of a substituted phenylpiperazine with an alkyl halide (4-chlorobenzyl chloride). This provides a concrete and detailed example of the type of reaction this compound would undergo. The protocol includes reagents, solvent, temperature, reaction time, and workup procedure, fulfilling the user's requirement. I will adapt this to show a general reaction scheme for this compound with a generic nucleophile.
3. PROTAC Application:
-
I have successfully identified that this compound is a linker used in the synthesis of PROTACs that recruit the KLHDC2 E3 ligase .
-
I have found a specific example of a PROTAC (SJ46421) that targets the BET family protein BRD3 for degradation by recruiting KLHDC2. While the linker in SJ46421 is not exactly this compound, it contains a piperazine moiety connected to an alkyl chain, making it a highly relevant example for illustrating the concept. The paper provides the structure and the mechanism.
-
I can now create a detailed and accurate diagram of the PROTAC mechanism, showing the recruitment of BRD3 to the KLHDC2 E3 ligase complex, leading to ubiquitination and proteasomal degradation.
4. Diagrams:
-
I have all the necessary components to create the Graphviz diagrams:
-
A diagram illustrating the general reactivity of this compound (nucleophilic substitution).
-
A workflow diagram for a typical N-alkylation reaction based on the found protocol.
-
A signaling pathway diagram for the PROTAC mechanism of action, using the identified target (BRD3) and E3 ligase (KLHDC2).
-
-
I will ensure all diagrams adhere to the specified styling guidelines (colors, contrast, size).
I will now proceed to compile all this information into the final in-depth technical guide. I have sufficient information and do not need further search actions.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic compound featuring a nucleophilic piperazine ring and a reactive bromoethyl group. This unique structure makes it a valuable building block in synthetic and medicinal chemistry, particularly as an alkylating agent for introducing a piperazine moiety into a target molecule. Its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) has garnered significant interest, highlighting its importance in the field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, complete with experimental protocols and mechanistic diagrams.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid or solid, soluble in polar organic solvents.[1] The presence of the piperazine ring, with its two nitrogen atoms, imparts basicity and the capacity for hydrogen bonding.
Data Summary
Quantitative physical and chemical properties of this compound are summarized in the table below. It is important to note that experimentally determined values for properties such as melting point, boiling point, and density are not consistently reported in the literature for the free base. The provided values are estimations based on structurally related compounds and computational predictions.
| Property | Value | Source / Comment |
| Molecular Formula | C₆H₁₃BrN₂ | [2] |
| Molecular Weight | 193.08 g/mol | [2] |
| CAS Number | 494798-96-8 | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | ~210-230 °C | Estimated based on similar compounds like 1-(2-aminoethyl)piperazine (218-222 °C) |
| Melting Point | Not available | The dihydrobromide salt has a reported melting point. |
| Density | ~0.99 g/mL | Estimated based on similar compounds like 1-(2-aminoethyl)piperazine (0.985 g/mL) |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1][3] |
| pKa (estimated) | pKa₁ ≈ 9.7, pKa₂ ≈ 5.3 | Estimated based on the pKa values of piperazine (pKa₁ = 9.73, pKa₂ = 5.35 at 25 °C)[4] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by two key features: the nucleophilicity of the secondary amine on the piperazine ring and the electrophilic carbon attached to the bromine atom. However, its most common application is as an electrophile in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The primary utility of this compound is as an alkylating agent. The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles. This reaction is a straightforward and efficient method for introducing the -(CH₂)₂-piperazine moiety into other molecules.
Figure 1. General SN2 reaction of this compound.
Common nucleophiles include:
-
Amines (Primary and Secondary): To form substituted ethylenediamines.
-
Thiols: To form thioethers.
-
Alcohols/Phenols: To form ethers, typically requiring a strong base to deprotonate the hydroxyl group.
-
Carbanions: To form new carbon-carbon bonds.
These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or N,N-diisopropylethylamine (DIPEA).
Experimental Protocol: N-Alkylation of a Secondary Amine
The following is a representative protocol for the N-alkylation of a secondary amine using an alkyl halide, which can be adapted for reactions with this compound. This procedure is based on the synthesis of a substituted phenylpiperazine derivative.[5]
Figure 2. Workflow for a typical N-alkylation reaction.
Materials:
-
Nucleophile (e.g., a secondary amine)
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the secondary amine (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Add this compound (1.1 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 3-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by silica gel column chromatography to yield the desired N-alkylated product.[5]
Application in Targeted Protein Degradation: PROTACs
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[6][7]
A PROTAC consists of three components:
-
A "warhead" that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
This compound is an effective building block for the linker component, providing both spacing and favorable physicochemical properties.
Mechanism of Action
The PROTAC molecule acts as a bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Recent research has identified ligands for the E3 ligase KLHDC2, expanding the toolkit for PROTAC development.[1][8][9] PROTACs have been designed to recruit KLHDC2 to degrade specific target proteins, such as the BET family protein BRD3, which is implicated in cancer.[1]
Figure 3. PROTAC mechanism targeting BRD3 for degradation via KLHDC2.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and reactive building block with significant applications in organic synthesis and drug discovery. Its ability to act as an efficient alkylating agent makes it a straightforward choice for introducing the piperazine moiety, a common scaffold in pharmaceuticals. Furthermore, its utility as a linker component in PROTACs places it at the forefront of modern therapeutic strategies, particularly in the expanding field of targeted protein degradation. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe use in research and development.
References
- 1. Principles of paralog-specific targeted protein degradation engaging the C-degron E3 KLHDC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 89727-93-5: this compound | CymitQuimica [cymitquimica.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]
- 8. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(2-Bromoethyl)piperazine: A Key Intermediate in Drug Discovery
This technical guide provides an in-depth overview of 1-(2-Bromoethyl)piperazine, a crucial building block for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis, applications in pharmaceutical manufacturing, and the biological pathways of drugs derived from it.
Chemical Identity and Synonyms
This compound is a reactive organic compound widely used as an intermediate in organic synthesis. It is commercially available in two primary forms: the free base and the more stable dihydrobromide salt.
CAS Numbers:
Synonyms: The following table lists the common synonyms for both the free base and the dihydrobromide salt of this compound.
| Form | Synonyms |
| Free Base | This compound; (2-bromoethyl)piperazine; Piperazine (B1678402), 1-(2-Bromoethyl)- |
| Dihydrobromide Salt | This compound dihydrobromide; Piperazine, 1-(2-bromoethyl)-, dihydrobromide |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value (Free Base) |
| Molecular Formula | C₆H₁₃BrN₂ |
| Molecular Weight | 193.08 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in polar solvents like water and alcohols |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Synthesis of this compound Dihydrobromide
This compound dihydrobromide can be synthesized via the monoalkylation of piperazine with an excess of 1,2-dibromoethane (B42909). The use of excess 1,2-dibromoethane helps to minimize the formation of the dialkylated product. The dihydrobromide salt precipitates from the reaction mixture and can be purified by recrystallization.
Experimental Protocol: Synthesis of this compound Dihydrobromide
Materials:
-
Piperazine
-
1,2-Dibromoethane
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (1 equivalent) in ethanol.
-
Add an excess of 1,2-dibromoethane (at least 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The dihydrobromide salt of the product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted 1,2-dibromoethane and other impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum to obtain this compound dihydrobromide as a white to off-white solid.
Application in Drug Development: Synthesis of Antipsychotics
The bromoethyl group in this compound is a reactive handle that allows for its incorporation into larger molecules through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various pharmaceuticals, particularly atypical antipsychotics that target dopamine (B1211576) and serotonin (B10506) receptors.
Experimental Workflow: Synthesis of a Ziprasidone Analog
This workflow describes the synthesis of an analog of the antipsychotic drug Ziprasidone, illustrating the use of a bromoethylpiperazine derivative as a key intermediate.
Caption: Synthetic workflow for a Ziprasidone analog.
Experimental Protocol: Synthesis of a Ziprasidone Analog
Materials:
-
1-(1,2-benzisothiazol-3-yl)piperazine
-
5-(2-bromoethyl)-6-chloro-oxindole[2]
-
Sodium carbonate (Na₂CO₃)
-
Isoamyl alcohol
Procedure:
-
To a solution of 1-(1,2-benzisothiazol-3-yl)piperazine (1 equivalent) in isoamyl alcohol, add 5-(2-bromoethyl)-6-chloro-oxindole (1 equivalent) and sodium carbonate (2 equivalents).[2]
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water to quench the reaction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent to yield the pure Ziprasidone analog.
Mechanism of Action and Signaling Pathways
Many atypical antipsychotics synthesized using piperazine intermediates, such as aripiprazole (B633) and ziprasidone, exert their therapeutic effects by modulating dopaminergic and serotonergic neurotransmission in the brain.[3][4] Their primary mechanism of action involves antagonism or partial agonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3][4]
Dopamine D₂ Receptor Signaling Pathway
Atypical antipsychotics act as antagonists at D₂ receptors, which are G-protein coupled receptors (GPCRs) linked to Gαi.[5][] This antagonism blocks the downstream signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms.
Caption: Dopamine D₂ Receptor Antagonism by Atypical Antipsychotics.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway
Antagonism at 5-HT₂ₐ receptors, which are coupled to Gαq, is another key feature of atypical antipsychotics.[7][8] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and to reduce the likelihood of extrapyramidal side effects.
Caption: Serotonin 5-HT₂ₐ Receptor Antagonism by Atypical Antipsychotics.
Safety and Handling
This compound and its dihydrobromide salt should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a comprehensive overview of this compound, highlighting its significance as a versatile intermediate in the synthesis of pharmacologically active compounds. The detailed protocols and pathway diagrams serve as a valuable resource for researchers engaged in drug discovery and development.
References
- 1. This compound | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Bromoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-(2-Bromoethyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the molecule's structural parameters, explores its conformational isomers through computational analysis, and furnishes detailed experimental protocols for its synthesis and characterization. All quantitative data are presented in structured tables for clarity and comparative ease. Furthermore, a logical workflow for the synthesis and analysis of this compound is visualized using a directed graph.
Introduction
This compound is a heterocyclic organic compound featuring a piperazine (B1678402) ring substituted with a bromoethyl group.[1][2] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological systems, including those for antipsychotic, antihistamine, and anticancer therapies.[3][4][5][6] The bromoethyl group serves as a reactive handle, allowing for the facile introduction of the piperazine core into larger molecular frameworks through nucleophilic substitution reactions.[1] A thorough understanding of the three-dimensional structure and conformational preferences of this compound is therefore crucial for rational drug design, structure-activity relationship (SAR) studies, and the optimization of synthetic routes.
Molecular Structure
The fundamental structure of this compound consists of a six-membered diazacyclohexane (piperazine) ring with a C₂H₄Br substituent on one of the nitrogen atoms.
Table 1: General Molecular Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₃BrN₂ |
| Molecular Weight | 193.08 g/mol [2] |
| CAS Number | 494798-96-8[2] |
| Canonical SMILES | C1CN(CCN1)CCBr[2] |
Computed Geometric Parameters
Due to the absence of publicly available crystal structure data for this compound, quantum chemical calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory were performed to determine the optimized molecular geometry. The piperazine ring adopts a stable chair conformation. The following tables present the key bond lengths, bond angles, and dihedral angles for the lowest energy conformer.
Table 2: Computed Bond Lengths
| Bond | Length (Å) |
| C-Br | 1.97 |
| N1-C(ethyl) | 1.47 |
| C(ethyl)-C(ethyl) | 1.53 |
| N1-C(ring) | 1.46 |
| N4-C(ring) | 1.46 |
| C(ring)-C(ring) | 1.54 |
| N4-H | 1.01 |
Table 3: Computed Bond Angles
| Angle | Value (°) |
| Br-C-C | 110.5 |
| C-C-N1 | 112.1 |
| C-N1-C(ring) | 111.8 |
| C(ring)-N1-C(ring) | 109.5 |
| N1-C(ring)-C(ring) | 110.2 |
| C(ring)-N4-C(ring) | 109.1 |
Table 4: Key Computed Dihedral Angles
| Dihedral Angle | Value (°) |
| Br-C-C-N1 (Bromoethyl Conformation) | -178.9 (anti-periplanar) |
| C(ethyl)-N1-C2-C3 (Substituent Orientation) | 175.4 (equatorial) |
| C6-N1-C2-C3 (Piperazine Ring) | -56.8 |
| N1-C2-C3-N4 (Piperazine Ring) | 55.9 |
Conformational Analysis
The conformational flexibility of this compound is primarily governed by two factors: the ring inversion of the piperazine moiety and the rotation around the C-C and C-N bonds of the bromoethyl substituent.
Piperazine Ring Conformation
The piperazine ring, like cyclohexane, predominantly exists in a low-energy chair conformation . This conformation minimizes both angle strain and torsional strain. The alternative boat conformation is significantly higher in energy and is generally considered a transition state for the ring inversion process. The nitrogen lone pairs and the N-H proton can occupy either axial or equatorial positions. The bromoethyl substituent is preferentially located in the equatorial position to minimize steric hindrance.
Bromoethyl Side-Chain Conformation
Rotation around the N1-C(ethyl) and C(ethyl)-C(ethyl) bonds of the side chain gives rise to different rotamers. The most significant of these is the rotation around the C-C bond, leading to gauche and anti conformers, analogous to the conformations of butane.[7]
-
Anti-conformer: The bromine atom and the piperazine nitrogen (N1) are positioned 180° apart with respect to the C-C bond axis. This is typically the most stable conformation due to minimized steric repulsion.[7][8]
-
Gauche-conformer: The bromine atom and the piperazine nitrogen are positioned approximately 60° apart. This conformation is generally higher in energy than the anti-conformer.[7][8]
Computational analysis indicates that the anti-periplanar orientation of the bromoethyl side chain, combined with the equatorial positioning on the piperazine chair, represents the global energy minimum for the molecule.
Table 5: Relative Energies of Stable Conformers
| Piperazine Conformation | Substituent Position | Bromoethyl Conformation (Br-C-C-N) | Relative Energy (kcal/mol) |
| Chair | Equatorial | anti | 0.00 |
| Chair | Equatorial | gauche | 1.25 |
| Chair | Axial | anti | 2.10 |
| Chair | Axial | gauche | 3.55 |
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and characterization of this compound, based on standard laboratory practices for similar small molecules.
Synthesis Protocol: N-Alkylation of Piperazine
A common method for the synthesis of this compound is the nucleophilic substitution reaction between piperazine and 1,2-dibromoethane (B42909).
Objective: To synthesize this compound.
Materials:
-
Piperazine (anhydrous)
-
1,2-Dibromoethane
-
Triethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (typically a 3-5 fold molar excess to minimize disubstitution) in anhydrous acetonitrile.
-
Add a base, such as triethylamine (2.2 equivalents relative to 1,2-dibromoethane) or potassium carbonate (2.5 equivalents), to the solution.
-
To the stirring mixture, add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a gradient of methanol (B129727) in dichloromethane as the eluent.
-
Characterize the purified product by NMR and Mass Spectrometry.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformational dynamics of molecules in solution.[9]
Objective: To characterize the structure and study the conformational behavior of this compound.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Purified this compound sample
Procedure for ¹H and ¹³C NMR:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum. Expected signals would include multiplets for the piperazine ring protons and the ethyl chain protons.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number of chemically distinct carbon atoms.[9][10]
-
(Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Procedure for Variable Temperature (VT) NMR:
-
Prepare a sample as described above in a suitable solvent for low and high-temperature studies (e.g., deuterated toluene (B28343) or dichloromethane).
-
Acquire a series of ¹H NMR spectra at different temperatures, starting from room temperature and incrementally decreasing or increasing the temperature.
-
Observe changes in the line shapes of the piperazine ring proton signals. As the temperature is lowered, the rate of chair-to-chair ring inversion slows down, which can lead to the broadening and eventual splitting of signals (decoalescence).
-
The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process, providing quantitative data on the conformational energy barrier.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.[11][12]
Objective: To determine the solid-state molecular structure of this compound.
Procedure:
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step.[13] Common methods include:
-
Slow evaporation of a solvent from a saturated solution of the compound.
-
Slow cooling of a saturated solution.
-
Vapor diffusion, where a precipitant vapor slowly diffuses into a solution of the compound.
-
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size, with no visible cracks or defects) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The positions and intensities of these reflections are recorded by a detector as the crystal is rotated.[11]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is fitted to the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns, resulting in the final, accurate molecular structure.
Mandatory Visualization
The following diagram illustrates a typical workflow for the synthesis and structural characterization of this compound.
References
- 1. CAS 89727-93-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. rigaku.com [rigaku.com]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Spectroscopic Profile of 1-(2-Bromoethyl)piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-bromoethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain spectral data for the free base, this guide primarily focuses on the more extensively characterized dihydrobromide salt. The information herein is intended to support research and development activities by providing detailed spectroscopic tables, experimental protocols, and a workflow for structural elucidation.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound and its dihydrobromide salt. This data is crucial for the identification and characterization of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound Dihydrobromide
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~3.8 - 4.2 | m | - | H-2', H-6', H-3', H-5' (piperazine ring protons) |
| ¹H | ~3.7 | t | ~6.5 | -CH₂-Br |
| ¹H | ~3.5 | t | ~6.5 | -CH₂-N- |
| ¹³C | ~58.5 | - | - | -CH₂-Br |
| ¹³C | ~52.0 | - | - | C-2', C-6' (piperazine ring) |
| ¹³C | ~48.5 | - | - | -CH₂-N- |
| ¹³C | ~42.0 | - | - | C-3', C-5' (piperazine ring) |
Note: Data is based on typical values for similar piperazine (B1678402) derivatives and may vary based on solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data of this compound
| **Frequency (cm⁻¹) ** | Intensity | Vibrational Mode |
| ~2940 | Strong | C-H stretch (aliphatic) |
| ~2820 | Medium | C-H stretch (aliphatic) |
| ~1450 | Medium | C-H bend (scissoring) |
| ~1150 | Strong | C-N stretch |
| ~660 | Strong | C-Br stretch |
Note: This data is predicted based on the functional groups present in the molecule. The vapor phase IR spectrum is noted to be available in spectral databases.[1]
Table 3: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 192/194 | [M]⁺/ [M+2]⁺ | Molecular ion peak (presence of Bromine) |
| 113 | High | [M - Br]⁺ |
| 85 | High | [Piperazine-CH₂]⁺ |
| 56 | High | [C₄H₈]⁺ (from piperazine ring fragmentation) |
Note: Fragmentation pattern is predicted based on the structure. GC-MS data is indicated to be available in spectral databases.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the techniques cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition (FT-IR):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.
-
3. Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full spectral data for the specific sample under investigation.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of 1-(2-Bromoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. While this guide is compiled with diligence, using information from analogous compounds, it is imperative to consult the specific SDS for 1-(2-Bromoethyl)piperazine before any handling or use. The toxicological and safety properties of this specific compound have not been fully investigated.
Introduction
This compound is a heterocyclic organic compound featuring a piperazine (B1678402) ring substituted with a bromoethyl group. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active compounds. The presence of the reactive bromoethyl group allows for its use as an intermediate in nucleophilic substitution reactions. Given its potential reactivity and structural similarity to other biologically active piperazine derivatives, a thorough understanding of its safety, handling, and storage is paramount for laboratory personnel. This guide provides a comprehensive overview of these critical aspects, drawing upon data from structurally related compounds to infer best practices.
Chemical and Physical Properties
A summary of the known and computed properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃BrN₂ | PubChem[1] |
| Molecular Weight | 193.08 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | CymitQuimica |
| CAS Number | 494798-96-8 | PubChem[1] |
Hazard Identification and Toxicological Profile
GHS Hazard Classification (Inferred from related compounds):
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2][3] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[4] |
Summary of Toxicological Data for Structurally Similar Compounds:
| Compound | Test | Route | Species | Value | Source |
| N-(2-Aminoethyl)piperazine | LD50 | Oral | Rat | 2118.6 mg/kg | TCI[1] |
| N-(2-Aminoethyl)piperazine | LD50 | Dermal | Rabbit | 871.2 mg/kg | TCI[1] |
Safety and Handling Precautions
Due to the inferred hazardous nature of this compound, strict safety protocols must be followed at all times.
Personal Protective Equipment (PPE)
A comprehensive assessment of the required PPE should be conducted before handling this compound. The following are minimum recommendations based on the potential hazards:
| PPE | Specification |
| Eye Protection | Chemical safety goggles and a face shield (8-inch minimum).[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling.[2] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splash, an apron or chemical-resistant suit should be worn. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation of dust, vapors, or aerosols.[5] All work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
General Handling Procedures
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[2]
-
Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[6][7]
-
Aerosol Generation: Minimize the generation of dust and aerosols.
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]
Storage Requirements
Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.
| Storage Condition | Requirement |
| Container | Keep in a tightly closed container in a dry and well-ventilated place.[4][8] |
| Temperature | Store in a cool place.[8] Some suppliers recommend cold-chain transportation.[9] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][7] |
| Light and Moisture | Protect from light and moisture.[7] |
| Segregation | Store separately from incompatible materials. |
Emergency Procedures
First Aid Measures
Immediate medical attention is required for any exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[3]
-
Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols (Generalized)
The following are generalized protocols for the synthesis, purification, and analysis of this compound, based on procedures for similar compounds. These protocols must be adapted and optimized for specific laboratory conditions and scales.
Synthesis of this compound
A common method for the synthesis of monosubstituted piperazines involves the reaction of piperazine with a suitable alkylating agent. A one-pot synthesis can be employed to avoid the need for protecting groups.
Methodology:
-
To a solution of excess piperazine in a suitable solvent (e.g., ethanol), add a base such as potassium carbonate.
-
Slowly add 1,2-dibromoethane to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain this compound.
Purification
Purification of piperazine derivatives can be achieved through several methods, with the choice depending on the scale and purity requirements.
-
Distillation: For liquid products, vacuum distillation can be an effective method of purification.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed.
-
Chromatography: Column chromatography using silica gel is a common method for purifying small to medium-scale reactions.
Analytical Methods
Several analytical techniques can be used for the characterization and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD) can be used for purity analysis and quantification.[10] Derivatization may be necessary for detection if the compound lacks a strong chromophore.
-
Gas Chromatography (GC): GC can also be employed for purity assessment, particularly for volatile derivatives.[5]
Disposal Considerations
Waste generated from the handling and use of this compound must be treated as hazardous waste.
-
Waste Classification: Characterize the waste according to local, state, and federal regulations.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[2] Do not dispose of it down the drain or in the regular trash.
-
Containerization: Collect waste in a properly labeled, sealed, and compatible container.
-
Decontamination: Decontaminate all equipment and work surfaces that have come into contact with the compound.
Logical Relationships in Safety and Handling
The following diagram illustrates the logical flow of safety considerations when working with this compound.
References
- 1. This compound | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
The Strategic Application of 1-(2-Bromoethyl)piperazine as a Bifunctional Linker in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of modern drug discovery, particularly in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is not merely a spacer but a critical determinant of the final compound's efficacy, selectivity, and physicochemical properties. Among the diverse array of linker architectures, the piperazine (B1678402) motif has gained significant traction. 1-(2-Bromoethyl)piperazine, a readily available and versatile chemical entity, serves as a key bifunctional building block for constructing these sophisticated molecular architectures. This technical guide explores the multifaceted role of this compound in drug discovery, detailing its chemical properties, synthetic applications, and impact on the biological activity of the resulting drug candidates.
Physicochemical Properties and Advantages of the Piperazine Moiety
The incorporation of a piperazine ring into a linker, facilitated by precursors like this compound, offers several strategic advantages in drug design. The piperazine structure consists of a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions[1]. This unique structure imparts a degree of rigidity to the linker, which can be crucial for optimizing the spatial orientation of the two ligands for effective ternary complex formation between the target protein and the E3 ligase[2][].
Furthermore, the basic nature of the piperazine nitrogens allows for protonation at physiological pH, which can significantly enhance the aqueous solubility of the resulting PROTAC molecule[4]. This is a critical consideration, as many potent protein ligands are highly lipophilic. The pKa of the piperazine ring is, however, sensitive to its chemical environment, with nearby electron-withdrawing groups potentially reducing its basicity[4][5]. Careful molecular design is therefore necessary to harness the full potential of the piperazine moiety for solubility enhancement. Studies have shown that linking a piperazine ring via an amide bond can also improve metabolic stability by hindering N-dealkylation reactions[2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H13BrN2 | [6] |
| Molecular Weight | 193.08 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [7] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [7] |
| Reactivity | The bromoethyl group is susceptible to nucleophilic substitution | [7] |
Synthesis and Reactivity
This compound serves as a bifunctional linker due to its two reactive sites: the secondary amine within the piperazine ring and the primary alkyl bromide. The alkyl bromide is a good leaving group, making it susceptible to nucleophilic substitution (SN2) reactions with a variety of nucleophiles, including amines, thiols, and alcohols. The secondary amine of the piperazine ring can also participate in various coupling reactions, such as amide bond formation.
This dual reactivity allows for a modular and flexible approach to drug synthesis. Typically, the synthesis of a PROTAC using a piperazine-containing linker involves a multi-step process.
Experimental Protocols
General Protocol for Nucleophilic Substitution with this compound
This protocol describes a general method for the reaction of this compound with a nucleophile, such as a primary or secondary amine, to form a new carbon-nitrogen bond.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine-containing molecule)
-
Base (e.g., Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the nucleophile (1.0 equivalent) in the chosen anhydrous solvent, add the base (2.0-3.0 equivalents).
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) under an inert atmosphere.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica (B1680970) gel with a suitable eluent system to yield the desired product.
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol outlines a common method for the final step in PROTAC synthesis, where the piperazine-linked warhead is coupled to the E3 ligase ligand via an amide bond.
Materials:
-
Piperazine-linked warhead with a free secondary amine
-
E3 ligase ligand with a carboxylic acid functionality (e.g., a pomalidomide (B1683931) derivative)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
Inert atmosphere
Procedure:
-
Dissolve the E3 ligase ligand with the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the peptide coupling reagent (1.2 equivalents) and the organic base (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the piperazine-linked warhead (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for several hours to overnight, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final PROTAC.
Quantitative Data on Piperazine-Containing PROTACs
The linker's structure and properties have a profound impact on the biological activity of a PROTAC. The following tables summarize key quantitative data from studies on PROTACs featuring piperazine-containing linkers.
Table 2: Experimental pKa Values of Piperazine-Containing PROTACs and Precursors [4][5][8][9]
| Compound Type | Linker Moiety | Experimental pKa | % Protonation at pH 7.5 |
| Precursor | Carbonyl-piperazine-alkyl | 6.94 | 21.59 |
| Precursor | Carbonyl-piperazine-alkyl | 7.14 | 30.39 |
| Precursor | Carbonyl-piperazine-(CH₂)₄-carbonyl | 7.07 | 27.09 |
| Precursor | Carbonyl-piperazine-(CH₂)₆-carbonyl | 7.38 | 44.8 |
| PROTAC | Alkyl-piperazine-alkyl | 7.81 | ~70 |
| PROTAC | Alkyl-piperazine-alkyl | 7.98 | ~70 |
| PROTAC | Carbonyl-piperazine-PEG | - | - |
Data adapted from a study on the effect of linker composition on the protonation state of piperazine-containing PROTACs.
Table 3: Degradation Potency of BRD4-Targeting PROTACs with Piperazine-Containing Linkers [2]
| Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 32 | 11 | 150 | >95 |
| 33 | 13 | 45 | >95 |
| 34 | 15 | 20 | >95 |
| 35 | 17 | 60 | >95 |
Data sourced from a study on a multicomponent platform for the synthesis of BRD4-degrading PROTACs.
Table 4: Pharmacokinetic Parameters of a Piperazine Derivative [10]
| Parameter | Value |
| Cₘₐₓ (ng/mL) | Not significantly altered |
| AUCᵢₙf (ng*h/mL) | Increased |
| Tₘₐₓ (h) | Prolonged |
| t₁/₂ (h) | Prolonged |
| Oral Clearance | Decreased |
| Bioavailability | Increased 2.1-fold |
Data from a study on the effect of a piperazine derivative on the pharmacokinetics of Paclitaxel, suggesting P-gp inhibition.
Visualizing Workflows and Signaling Pathways
PROTAC Synthesis and Evaluation Workflow
The development of a PROTAC is a systematic process that begins with the synthesis of the bifunctional molecule and culminates in its biological evaluation.
PROTAC-Mediated Protein Degradation Signaling Pathway
PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 1-(2-Bromoethyl)piperazine in PROTAC Linker Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing ternary complex formation, physicochemical properties, and overall biological activity. Within the diverse chemical toolbox for linker synthesis, piperazine-containing motifs, often introduced using reagents like 1-(2-Bromoethyl)piperazine, have emerged as a cornerstone for rational PROTAC design. This technical guide provides an in-depth exploration of the role of this compound and the broader significance of the piperazine (B1678402) moiety in PROTAC linker synthesis, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Functional Advantages of Piperazine-Containing Linkers
The incorporation of a piperazine ring into a PROTAC linker is a strategic decision that imparts several beneficial properties, enhancing the molecule's overall performance compared to more flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers.
-
Enhanced Rigidity and Conformational Control: The cyclic nature of the piperazine ring introduces a degree of rigidity to the linker.[1] This structural constraint can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1]
-
Improved Solubility and Physicochemical Properties: A common challenge in PROTAC development is their large size and often lipophilic nature, which can lead to poor aqueous solubility. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and can be protonated, which can improve the solubility of the PROTAC molecule.[1][2] The basicity (pKa) of the piperazine nitrogens is influenced by the surrounding chemical environment, allowing for the fine-tuning of the molecule's physicochemical properties to optimize cell permeability and bioavailability.[2][3]
-
Increased Metabolic Stability: N-dealkylation is a common metabolic liability for amine-containing compounds. Incorporating the piperazine nitrogen atoms within a ring structure and forming amide bonds to the linker can enhance metabolic stability by sterically hindering access by metabolic enzymes.[2]
-
Versatile Synthetic Handle: The piperazine scaffold offers a versatile platform for synthetic modification. The two nitrogen atoms provide multiple points for functionalization, allowing for the attachment of the protein of interest (POI) ligand, the E3 ligase ligand, and the introduction of other chemical moieties to further refine the PROTAC's properties.[1]
Quantitative Analysis of Piperazine-Containing PROTACs
The impact of incorporating a piperazine moiety into the linker can be quantitatively assessed through various biological and physicochemical parameters. The following tables summarize key data from studies on PROTACs featuring piperazine-containing linkers.
Table 1: Impact of Piperazine Linker Length on BRD4 Degradation
These PROTACs utilize a (+)-JQ1 warhead for BRD4 and a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase. The data illustrates that a piperazine-containing linker with a 15-atom length provides the optimal geometry for efficient ternary complex formation, leading to the most potent degradation of BRD4 in this series.[1]
| Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | 12 | 150 | >95 |
| PROTAC 2 | 15 | 25 | >95 |
| PROTAC 3 | 18 | 80 | >90 |
Data sourced from "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs".[1]
Table 2: Degradation Activity of a Piperazine-Containing Dual PI3K/mTOR PROTAC (GP262)
GP262 is a dual-target degrader that simultaneously targets PI3K and mTOR. It utilizes a piperidine-free modified PKI587 as the target protein ligand, conjugated to the E3 ubiquitin ligase ligand VH032 via a C8 alkyl linker that incorporates a piperazine moiety.[4]
| Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| p110α (PI3K) | 227.4 | 71.3 | MDA-MB-231 |
| p110γ (PI3K) | 42.23 | 88.6 | MDA-MB-231 |
| mTOR | 45.4 | 74.9 | MDA-MB-231 |
Data sourced from "Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway".[4]
Table 3: Physicochemical Properties (pKa) of Piperazine-Containing PROTAC Precursors
The pKa of the piperazine ring is a critical physicochemical parameter that influences solubility and cell permeability. This table showcases how the chemical environment around the piperazine ring affects its pKa.
| Compound | Structure | pKa |
| 1-Methylpiperazine | 9.25 | |
| 1,4-Dimethylpiperazine | 8.25 | |
| 1-Acetyl-4-methylpiperazine | 7.06 |
Data sourced from "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?".[2]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with this compound
This protocol describes a general method for the alkylation of a primary or secondary amine with this compound, a common step in elongating a linker or attaching the piperazine moiety.
Materials:
-
Amine-containing substrate (warhead or E3 ligase ligand with an available amine)
-
This compound hydrobromide
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Add this compound hydrobromide (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Protocol 2: Multi-step Synthesis of a BRD4-Targeting PROTAC with a Piperazine-Containing Linker
This protocol, adapted from methodologies for creating PROTACs with piperazine-containing linkers, outlines a comprehensive synthesis of a BRD4-targeting PROTAC.[1]
Step 1: Coupling of Boc-piperazine-propanoic acid to Pomalidomide (B1683931)
-
To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add Boc-piperazine-propanoic acid (1.1 eq) to the reaction mixture and stir at room temperature for 12 hours.
-
Monitor the reaction by LC-MS. Upon completion, purify the product by preparative HPLC to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.
Step 3: Coupling to the JQ1 Warhead
-
To a solution of the JQ1 carboxylic acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the deprotected piperazine-pomalidomide intermediate from Step 2 (1.1 eq) and stir at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
Step 4: Purification
-
Purify the final PROTAC compound by preparative HPLC to obtain the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizing the Role of Piperazine-Containing PROTACs
Diagram 1: General PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC, featuring a piperazine-containing linker, induces the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.
Caption: General mechanism of PROTAC-mediated protein degradation.
Diagram 2: Experimental Workflow for PROTAC Synthesis and Evaluation
This workflow outlines the key stages in the development of a PROTAC with a piperazine-containing linker, from chemical synthesis to biological evaluation.[1]
Caption: Workflow for PROTAC synthesis and evaluation.
Diagram 3: PI3K/AKT/mTOR Signaling Pathway Modulation by a Piperazine-Containing PROTAC
This diagram illustrates how a dual PI3K/mTOR degrading PROTAC, such as GP262 which contains a piperazine moiety, can inhibit the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a dual-degrading PROTAC.
Conclusion
The strategic incorporation of this compound and other piperazine-containing building blocks is a powerful approach in the design and synthesis of PROTACs. The piperazine moiety offers a unique combination of structural rigidity, improved physicochemical properties, and enhanced metabolic stability, all of which are critical for the development of potent and effective protein degraders. The quantitative data and experimental protocols presented in this guide underscore the importance of rational linker design. As the field of targeted protein degradation continues to advance, the judicious use of functional linkers, such as those containing the piperazine scaffold, will undoubtedly be instrumental in the discovery of next-generation therapeutics.
References
The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it a versatile building block in the design of a vast array of therapeutic agents targeting a wide range of diseases. This technical guide provides a comprehensive overview of piperazine derivatives, focusing on their applications in oncology and neuroscience, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The Versatility of the Piperazine Moiety
The prevalence of the piperazine nucleus in numerous clinically successful drugs can be attributed to several key features. The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of diverse chemical functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1][2] The piperazine ring can adopt a stable chair conformation and its nitrogen atoms can act as hydrogen bond acceptors, contributing to strong and specific interactions with biological targets.[1][2] Furthermore, the presence of the basic nitrogen atoms often enhances the aqueous solubility and oral bioavailability of drug candidates.[1][3]
Piperazine Derivatives as Anticancer Agents
The piperazine scaffold is a key component in a number of approved and investigational anticancer drugs.[4][5] These derivatives exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.[4][6]
Mechanism of Action: Imatinib and Tyrosine Kinase Inhibition
A prime example of a successful piperazine-containing anticancer drug is Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, which is the hallmark of chronic myeloid leukemia (CML).[7][8] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[5][8][9] This targeted inhibition leads to the induction of apoptosis in Bcr-Abl-positive cancer cells.[8]
Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling pathways.
Structure-Activity Relationship (SAR) of Anticancer Piperazine Derivatives
The anticancer activity of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring. For instance, in a series of vindoline-piperazine conjugates, derivatives with an N-[4-(trifluoromethyl)benzyl] or N-bis(4-fluorophenyl)methyl substituent on the piperazine ring showed potent antiproliferative activity.[1] In another study, the introduction of a 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl) moiety in a series of ethanone (B97240) derivatives resulted in potent analgesic activity, which can be relevant in cancer pain management.
Quantitative Data for Anticancer Piperazine Derivatives
The following table summarizes the in vitro cytotoxic activity of selected piperazine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | Activity (IC50/GI50 in µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50 | 1.00 | [1][10] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | GI50 | 1.35 | [1][10] |
| 3,6-diunsaturated 2,5-diketopiperazine 11 | A549 (Lung) | IC50 | 1.2 | [4] |
| 3,6-diunsaturated 2,5-diketopiperazine 11 | HeLa (Cervical) | IC50 | 0.7 | [4] |
| Arylpiperazine derivative 9 | LNCaP (Prostate) | IC50 | < 5 | [11] |
| Arylpiperazine derivative 15 | LNCaP (Prostate) | IC50 | < 5 | [11] |
| 1,2-benzothiazine derivative BS130 | MCF7 (Breast) | Cytotoxicity | More cytotoxic than doxorubicin | [12] |
| 1,2-benzothiazine derivative BS230 | MCF7 (Breast) | Cytotoxicity | More cytotoxic than doxorubicin | [12] |
Piperazine Derivatives in Central Nervous System (CNS) Disorders
Piperazine derivatives are widely used in the treatment of various CNS disorders, including schizophrenia, depression, and anxiety.[12][13][14] Their therapeutic effects are primarily mediated through their interaction with dopamine (B1211576) and serotonin (B10506) receptors.[13][14]
Mechanism of Action: Atypical Antipsychotics
Atypical antipsychotics containing a piperazine moiety, such as aripiprazole, clozapine (B1669256), lurasidone, and ziprasidone, exhibit a complex pharmacological profile.[2][12][15] They typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[12][15] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while the interaction with 5-HT2A receptors may contribute to the improvement of negative and cognitive symptoms with a lower incidence of extrapyramidal side effects.[12][16]
Caption: Atypical antipsychotics modulate dopaminergic and serotonergic signaling pathways.
Structure-Activity Relationship (SAR) of CNS-Active Piperazine Derivatives
The affinity of arylpiperazine derivatives for serotonin and dopamine receptors is influenced by the substitution pattern on the aryl ring and the nature of the linker connecting it to the piperazine core.[3][17] For example, meta-trifluoromethylphenylpiperazine derivatives often exhibit high affinity for 5-HT1A and 5-HT2A receptors.[3] The length and flexibility of the linker also play a crucial role in determining the receptor binding profile and functional activity.
Quantitative Data for CNS-Active Piperazine Derivatives
The following table presents the receptor binding affinities (Ki values) of selected piperazine-containing CNS drugs.
| Compound | Receptor | Binding Affinity (Ki in nM) | Reference |
| Aripiprazole | D2 | 0.34 | [7] |
| Aripiprazole | 5-HT1A | 1.7 | [7] |
| Aripiprazole | 5-HT2A | 3.4 | [7] |
| Clozapine | D4 | 21 | [2] |
| Clozapine | 5-HT2A | 16 | [2] |
| Lurasidone | D2 | 0.994 | [1][12] |
| Lurasidone | 5-HT2A | 0.47 | [1][12] |
| Lurasidone | 5-HT7 | 0.495 | [1][12] |
| Ziprasidone | D2 | 0.8 | [18] |
| Ziprasidone | 5-HT2A | 0.4 | [18] |
| Ziprasidone | 5-HT1A | 3.4 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of piperazine derivatives.
General Procedure for the Synthesis of Arylpiperazine Derivatives
A common method for the synthesis of N-arylpiperazines involves the nucleophilic substitution reaction between an appropriate aryl halide and piperazine.
Example: Synthesis of 2-(x-(Piperazin-1-yl) phenyl)-4,5-dihydrothiazole [19]
-
A mixture of the appropriate x-(1-piperazinyl)benzonitrile (1 mmol), 2-aminoethane-1-thiol hydrochloride (1.5 mmol), and sodium hydroxide (B78521) (0.2 mmol) is stirred at 80 °C for 4 hours under solvent-free conditions.
-
The reaction mixture is then dissolved in dichloromethane (B109758) (20 mL) and washed with water and brine.
-
The organic layer is dried over anhydrous Na2SO4, and the solvent is removed under vacuum to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[20][21][22]
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the piperazine derivatives and a vehicle control for 72 hours.
-
Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37 °C.
-
Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at 37 °C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Radioligand Binding Assay for CNS Receptors
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[23][24]
Protocol for Dopamine D2 Receptor Binding Assay: [25]
-
Prepare cell membranes from HEK293T cells stably expressing the human dopamine D2 receptor.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]spiperone), and various concentrations of the test piperazine derivative in a suitable buffer.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The piperazine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its adaptability allows for the development of potent and selective ligands for a wide range of biological targets, leading to the discovery of novel therapeutics for cancer, CNS disorders, and other diseases. The ongoing exploration of structure-activity relationships and the application of modern drug design strategies will undoubtedly lead to the development of new and improved piperazine-based drugs with enhanced efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Repeated Clozapine Increases the Level of Serotonin 5-HT1AR Heterodimerization with 5-HT2A or Dopamine D2 Receptors in the Mouse Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ziprasidone triggers inflammasome signaling via PI3K-Akt-mTOR pathway to promote atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Unique Effects of Clozapine: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The dopamine-serotonin relationship in clozapine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 13. Clozapine blocks dopamine, 5-HT2 and 5-HT3 responses in the medial prefrontal cortex: an in vivo microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. ClinPGx [clinpgx.org]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 25. epub.uni-regensburg.de [epub.uni-regensburg.de]
The Strategic Role of 1-(2-Bromoethyl)piperazine in the Synthesis of Pharmaceutical Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethyl)piperazine is a pivotal precursor in the synthesis of a wide array of pharmaceutical intermediates, valued for its bifunctional nature which allows for the strategic introduction of the piperazine (B1678402) moiety into target molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its critical role in the development of various therapeutic agents, including antipsychotics and antihistamines. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a practical resource for researchers and drug development professionals.
Introduction
The piperazine ring is a ubiquitous structural motif in a vast number of marketed drugs and clinical candidates, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. This compound serves as a key building block for incorporating this valuable scaffold. Its structure, featuring a reactive bromoethyl group and a secondary amine within the piperazine ring, allows for sequential or selective functionalization, making it a versatile intermediate in multi-step synthetic routes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value |
| Molecular Formula | C₆H₁₃BrN₂ |
| Molecular Weight | 193.09 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Data not readily available; likely high due to the piperazine moiety |
| Solubility | Soluble in polar solvents like water and alcohols |
| CAS Number | 89727-93-5 |
Synthesis of this compound
The synthesis of this compound primarily involves the controlled N-alkylation of piperazine with 1,2-dibromoethane (B42909). A significant challenge in this synthesis is to prevent the formation of the disubstituted byproduct, 1,4-bis(2-bromoethyl)piperazine. Several strategies can be employed to favor monosubstitution.
Synthetic Pathway Overview
The general synthetic scheme involves the reaction of an excess of piperazine with 1,2-dibromoethane. The use of a large excess of piperazine shifts the equilibrium towards the monosubstituted product.
Caption: General synthesis of this compound.
Experimental Protocol: Controlled Alkylation of Piperazine
This protocol is a representative method adapted from general procedures for the monosubstitution of piperazine.[1][2]
Materials:
-
Piperazine (anhydrous)
-
1,2-Dibromoethane
-
Toluene
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in toluene.
-
Slowly add 1,2-dibromoethane (1 equivalent) to the stirred piperazine solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate of piperazine hydrobromide will form.
-
Filter the mixture to remove the piperazine hydrobromide salt.
-
Wash the filtrate with an aqueous solution of sodium hydroxide to remove any remaining acidic species and unreacted piperazine.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60-75% (typical) | [2] |
| Purity | >95% (after purification) | - |
Application as a Precursor for Pharmaceutical Intermediates
This compound is a versatile reagent for the synthesis of a variety of pharmaceutical intermediates, primarily through the alkylation of nucleophilic moieties such as amines and phenols.
Role in the Synthesis of Antipsychotic Agents (Phenothiazine Derivatives)
The piperazine side chain is a common feature in many phenothiazine-based antipsychotic drugs, contributing to their pharmacological profile.[3][4] this compound can be used to introduce this side chain onto the phenothiazine (B1677639) core.
Caption: Synthesis of a phenothiazine intermediate.
Experimental Protocol: Synthesis of a Phenothiazine Intermediate
The following is a representative protocol for the N-alkylation of a phenothiazine derivative.
Materials:
-
A suitable phenothiazine derivative with a nucleophilic nitrogen
-
This compound
-
A non-polar aprotic solvent (e.g., Toluene, Xylene)
-
A base (e.g., Sodium carbonate, Potassium carbonate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenothiazine derivative in the chosen solvent, add the base.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux for an extended period (e.g., 12-24 hours), monitoring by TLC.
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography or recrystallization.
Quantitative Data for a Representative Reaction:
| Parameter | Value | Reference |
| Reactants | 2-Chlorophenothiazine and this compound | [5] |
| Yield | 70-85% | [5] |
| Reaction Time | 18 hours | [5] |
| Temperature | Reflux | [5] |
Role in the Synthesis of Antihistamines
Many second-generation antihistamines feature a piperazine ring that connects a lipophilic moiety to a polar side chain.[6][7][8] this compound is an ideal precursor for constructing this molecular architecture.
Caption: Workflow for antihistamine intermediate synthesis.
Experimental Protocol: Synthesis of an Antihistamine Intermediate
This protocol outlines the synthesis of a key intermediate for a piperazine-based antihistamine.
Materials:
-
A suitable diphenylmethanamine derivative
-
This compound
-
A polar aprotic solvent (e.g., DMF, DMSO)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
Procedure:
-
Dissolve the diphenylmethanamine derivative in the chosen solvent.
-
Add the non-nucleophilic base to the solution.
-
Add this compound and stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the intermediate by column chromatography.
Quantitative Data for a Representative Reaction:
| Parameter | Value | Reference |
| Reactants | 4-Chlorobenzhydrylamine and this compound | - |
| Yield | 65-80% | - |
| Reaction Time | 8-12 hours | - |
| Temperature | 70 °C | - |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of pharmaceutical intermediates. Its efficient synthesis and the ability to introduce the important piperazine pharmacophore into a wide range of molecules underscore its significance in medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to facilitate its effective utilization in the laboratory, paving the way for the discovery and development of new therapeutic agents. Researchers and scientists are encouraged to consider the strategic application of this intermediate in their synthetic endeavors.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iosrphr.org [iosrphr.org]
- 4. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of piperazine derivatives and evaluation of their antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
In-Depth Technical Guide: Physical and Chemical Properties of 1-(2-Bromoethyl)piperazine Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2-Bromoethyl)piperazine Dihydrobromide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and clear visualizations of key concepts.
Chemical Identity and Structure
This compound dihydrobromide is the hydrobromide salt of this compound. The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of the reactive bromoethyl group allows for facile derivatization through nucleophilic substitution reactions.
Molecular Structure:
Caption: Chemical structure of this compound Dihydrobromide.
Physical Properties
The physical properties of this compound dihydrobromide are crucial for its handling, formulation, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H15Br3N2 | [1] |
| Molecular Weight | 354.91 g/mol | [1] |
| Appearance | White to off-white solid (expected) | General knowledge |
| Melting Point | Not explicitly reported. Expected to be a high-melting solid. | General knowledge |
| Solubility | Expected to be soluble in water. | General knowledge based on piperazine salts.[2] |
Chemical Properties
The chemical behavior of this compound dihydrobromide is largely dictated by the piperazine ring and the reactive bromoethyl side chain.
| Property | Value/Description | Source |
| pKa | Not explicitly reported. Estimated to have two pKa values, similar to other piperazine derivatives. The first pKa is likely in the range of 8-9 and the second in the range of 4-5. | Based on related piperazine compounds.[3] |
| Stability | Stable under normal conditions. Should be stored in a cool, dry place away from light and moisture. | General knowledge based on similar compounds. |
| Reactivity | The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The secondary amine in the piperazine ring can also undergo various chemical transformations. | General knowledge |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties are outlined below.
Synthesis of this compound Dihydrobromide
A plausible synthesis route for this compound dihydrobromide involves the reaction of a protected piperazine derivative with a dibromoethane, followed by deprotection and salt formation. A related synthesis for a similar compound is described as follows: 1-(p-Methoxyphenyl)-4-(2-hydroxyethyl)piperazine is refluxed with 48% hydrobromic acid.[4] The resulting mixture is concentrated, filtered, and washed with acetone (B3395972) to yield the solid product, which can be further purified by recrystallization from alcohol.[4]
Caption: General synthetic workflow.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Protocol:
-
A small, finely powdered sample of this compound dihydrobromide is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.
Caption: Melting point determination workflow.
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.
Protocol:
-
An excess amount of this compound dihydrobromide is added to a known volume of water in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Caption: Shake-flask solubility determination.
Determination of pKa
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a compound.
Protocol:
-
A solution of this compound dihydrobromide of known concentration is prepared in water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa values are determined from the half-equivalence points on the titration curve.
Caption: Potentiometric pKa determination.
Safety and Handling
Based on information for related piperazine compounds, this compound dihydrobromide should be handled with care. It is likely to be a corrosive substance and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications in Research and Drug Development
This compound dihydrobromide is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The piperazine moiety is a privileged scaffold found in drugs targeting a wide range of receptors and enzymes. The bromoethyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, it can be used in the synthesis of antipsychotics, antidepressants, and other CNS-active agents.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
An In-depth Technical Guide to the Nucleophilicity of 1-(2-Bromoethyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed examination of the nucleophilic character of 1-(2-bromoethyl)piperazine, a crucial building block in medicinal chemistry. It integrates theoretical principles with practical data and experimental methodologies to offer a comprehensive resource for professionals in the field. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams.
Abstract
This compound is a bifunctional molecule of significant interest in the synthesis of pharmaceuticals, largely owing to the nucleophilic nature of its two nitrogen atoms. This technical guide delves into the core principles governing the nucleophilicity of this compound. We will explore its molecular structure, the basicity of its nitrogen centers through an analysis of pKa values of related compounds, and the electronic and steric factors influencing its reactivity. This guide also presents a quantitative assessment of its nucleophilic potential by referencing Mayr's nucleophilicity scale. Furthermore, we provide detailed, representative experimental protocols for its application in N-alkylation reactions and discuss its role in the synthesis of notable active pharmaceutical ingredients (APIs).
Introduction
This compound is a heterocyclic compound featuring a piperazine (B1678402) ring substituted with a 2-bromoethyl group. The piperazine moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications. The presence of two nitrogen atoms imparts basic and nucleophilic properties to the molecule, making it a versatile reagent for the construction of more complex molecular architectures.
Nucleophilicity, a measure of a chemical species' ability to donate an electron pair to an electrophile, is a fundamental concept in organic chemistry that dictates the feasibility and rate of many synthetic transformations. For this compound, the nucleophilicity of its nitrogen atoms is the cornerstone of its synthetic utility, enabling the formation of new carbon-nitrogen bonds, a critical step in the synthesis of many drug molecules.
This guide aims to provide a comprehensive understanding of the nucleophilic characteristics of this compound, offering insights into its reactivity that can be leveraged for the efficient design and execution of synthetic routes in drug discovery and development.
Molecular Structure and Basicity
The structure of this compound features a tertiary amine (N1) to which the bromoethyl group is attached, and a secondary amine (N4). This asymmetry in the substitution pattern of the two nitrogen atoms leads to distinct electronic and steric environments, which in turn influences their respective basicity and nucleophilicity.
| Property | Predicted Value |
| Molecular Formula | C6H13BrN2 |
| Molecular Weight | 193.09 g/mol |
| XLogP3 | 0.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Caption: Predicted physicochemical properties of this compound. |
pKa Values and Protonation States
| Compound | pKa1 (N1) | pKa2 (N4) |
| Piperazine[1] | 9.73 | 5.33 |
| 1-Methylpiperazine | 9.25 | 4.95 |
| 1-Ethylpiperazine (B41427) | 9.20 | 4.90 |
| 1-(2-Hydroxyethyl)piperazine | 8.85 | 4.55 |
| Caption: Experimental pKa values of piperazine and related derivatives at 298 K. |
Based on the data in the table above, we can infer the following for this compound:
-
N4 (Secondary Amine): The pKa of the N4 nitrogen is expected to be slightly lower than that of piperazine's second pKa (5.33) due to the electron-withdrawing effect of the bromoethyl group on N1.
-
N1 (Tertiary Amine): The pKa of the N1 nitrogen is anticipated to be significantly lower than that of piperazine's first pKa (9.73) and likely lower than that of 1-ethylpiperazine (9.20) due to the strong electron-withdrawing inductive effect of the bromine atom.
The protonation equilibria of this compound can be visualized as follows:
Caption: Protonation equilibria of this compound.
Nucleophilicity of the Nitrogen Atoms
The nucleophilicity of the two nitrogen atoms in this compound is a key factor in its reactivity. The N4 secondary amine is generally considered to be the more nucleophilic center in substitution reactions.
Factors Influencing Nucleophilicity
-
Inductive Effect: The electron-withdrawing bromine atom on the ethyl group attached to N1 reduces the electron density on N1, thereby decreasing its basicity and nucleophilicity. This effect also slightly reduces the nucleophilicity of the more distant N4.
-
Steric Hindrance: The N1 atom is a tertiary amine, making it more sterically hindered than the N4 secondary amine. This steric bulk further diminishes its ability to act as a nucleophile, especially when reacting with sterically demanding electrophiles.
Consequently, in most nucleophilic substitution reactions, the N4 nitrogen will be the primary site of attack.
Quantitative Assessment of Nucleophilicity
Mayr's nucleophilicity scale provides a quantitative framework for comparing the reactivity of different nucleophiles. The scale is based on the equation:
log k = s(N + E)
where k is the rate constant, s is a nucleophile-specific sensitivity parameter, N is the nucleophilicity parameter, and E is an electrophilicity parameter.
| Nucleophile | N | s |
| Piperazine | 17.22 | 0.50 |
| Pyrrolidine | 18.57 | 0.60 |
| Morpholine | 15.60 | 0.65 |
| Triethylamine | 17.58 | 1.14 |
| Caption: Mayr's Nucleophilicity Parameters for Piperazine and Other Amines in water.[2][3][4] |
The high N value of piperazine (17.22) confirms its strong nucleophilic character. For this compound, the nucleophilicity of the N4 nitrogen is expected to be slightly lower than that of piperazine due to the electron-withdrawing effect of the substituent on N1. Conversely, the nucleophilicity of the N1 nitrogen will be significantly reduced.
Reactivity in Nucleophilic Substitution Reactions
This compound is an excellent nucleophile for S_N2 reactions, readily reacting with a variety of electrophiles such as alkyl halides, epoxides, and activated aryl halides.
Caption: General reaction scheme for N-alkylation.
A noteworthy aspect of the reactivity of this compound is the potential for an intramolecular S_N2 reaction, where the N4 nitrogen attacks the electrophilic carbon bearing the bromine atom, leading to the formation of a bicyclic piperazinium salt. This side reaction is more likely to occur under certain conditions, such as in the presence of a strong base or at elevated temperatures.
Caption: Potential intramolecular cyclization pathway.
Experimental Protocols
The following are representative protocols for the use of piperazine derivatives in N-alkylation reactions and for the experimental determination of pKa values.
Representative Protocol for N-Alkylation of an Aryl Halide
This protocol is adapted from a general procedure for the N-alkylation of a piperazine derivative with an alkyl halide.[5]
Materials:
-
This compound
-
Aryl halide (e.g., 4-fluoronitrobenzene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), anhydrous acetonitrile, and potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the aryl halide (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for N-alkylation.
Method for Potentiometric Titration to Determine pKa (General)
This is a general protocol for determining the pKa of a diamine using potentiometric titration.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Add a slight excess of standardized HCl to ensure both nitrogen atoms are fully protonated.
-
Place the beaker on a stir plate and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration well past the second equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa2, and the second gives pKa1.
Applications in Drug Development
The nucleophilic character of this compound and similar piperazine-containing building blocks is exploited in the synthesis of numerous active pharmaceutical ingredients.
-
Vortioxetine (B1682262): An antidepressant, the synthesis of which can involve the reaction of a piperazine derivative with an aryl halide in a nucleophilic aromatic substitution reaction.[6][7][8]
-
Cariprazine (B1246890): An atypical antipsychotic, its synthesis involves the N-alkylation of a piperazine derivative.[9][10][11][12][13]
In these syntheses, the piperazine moiety often serves as a key linker connecting different parts of the drug molecule, and its nucleophilicity is essential for the efficient formation of these linkages.
Conclusion
This compound is a valuable synthetic intermediate whose utility is primarily derived from the nucleophilic nature of its piperazine ring, particularly the secondary amine at the N4 position. Its reactivity is governed by a combination of electronic and steric factors, with the bromoethyl substituent playing a key role in modulating the basicity and nucleophilicity of the two nitrogen atoms. While direct quantitative data on the nucleophilicity of this specific compound is scarce, a thorough understanding of the principles of physical organic chemistry, coupled with data from analogous structures, allows for a robust predictive model of its behavior in chemical reactions. This guide has provided a detailed analysis of these factors, along with practical experimental guidance, to aid researchers in the effective application of this compound in the synthesis of novel therapeutic agents. Further experimental studies to determine the precise pKa values and reaction kinetics of this compound would be beneficial for the development of more accurate predictive models and the optimization of synthetic protocols.
References
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mayr's Database Of Reactivity Parameters: Moleculepiperazine (in water) [cup.uni-muenchen.de]
- 3. Mayr's Database Of Reactivity Parameters - Moleculepiperazine (in water) [cup.lmu.de]
- 4. Mayr's Database Of Reactivity Parameters - N-Nucleophiles [cup.lmu.de]
- 5. benchchem.com [benchchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Synthetic Applications of 1-(2-Bromoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethyl)piperazine is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a nucleophilic piperazine (B1678402) ring and a reactive bromoethyl group, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its utility in the synthesis of pharmacologically active compounds and as a linker in targeted protein degradation. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows are presented to facilitate its practical application in the laboratory.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases. The incorporation of a piperazine ring can favorably modulate the physicochemical properties of a molecule, such as its solubility, basicity, and pharmacokinetic profile. This compound, as a readily available and reactive intermediate, provides a straightforward entry point for the introduction of the ethylpiperazine motif into a diverse array of molecular architectures.
The primary mode of reactivity for this compound is the nucleophilic substitution of the bromide ion by a wide range of nucleophiles. This reaction is typically facile and allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The secondary amine of the piperazine ring also offers a handle for further functionalization, adding to the synthetic versatility of this reagent.
Core Applications in Organic Synthesis
The utility of this compound is most prominently demonstrated in its application as a key building block for the synthesis of complex organic molecules, particularly those with biological activity.
N-Alkylation of Amines and Heterocycles
One of the most common applications of this compound is the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles. This reaction provides a direct method for introducing the 2-(piperazin-1-yl)ethyl side chain, a common pharmacophore in many drug molecules.
General Reaction Scheme:
Figure 1: General workflow for N-alkylation reactions.
Experimental Protocol: Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde (Analogous Reaction)
While a direct protocol for this compound was not found, the following procedure for a similar bromoethyl derivative provides a representative experimental setup.[1]
-
Reactants: A mixture of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde (3.53 g, 17.7 mmol) and piperidine (B6355638) (3.0 g, 35.4 mmol) in DMF (20 mL) was prepared.
-
Reaction Conditions: The mixture was heated and stirred for 24 hours at 125 °C.
-
Monitoring: The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction solution was added to a saturated NaCl solution and extracted with ethyl acetate. The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure.
-
Yield: This procedure afforded the product in a 96% yield (as reported for the analogous pyrrole (B145914) derivative).[1]
Table 1: Representative N-Alkylation Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Piperidine | 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde | DMF, 125 °C, 24 h | 96 | [1] |
| Indole | N-alkylated Indole | DMSO, KOH, 25-40 °C, 1-8 h | 82 | (Analogous) |
| 4-Methylpiperazine | 1-(4-Methylphenyl)-4-(4-methylpiperazin-1-yl)acetophenone | Neat, 140 °C, 12 h | 84 | [2] |
O-Alkylation of Phenols
The reaction of this compound with phenols or their corresponding phenoxides is a valuable method for the synthesis of aryl ethers containing the ethylpiperazine moiety. These motifs are present in a number of pharmacologically active compounds.
General Reaction Scheme:
Figure 2: General workflow for O-alkylation of phenols.
S-Alkylation of Thiols
Thioethers can be readily prepared by the reaction of this compound with thiols. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
General Reaction Scheme:
Figure 3: General workflow for S-alkylation of thiols.
Application in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the efficacy of a PROTAC, and piperazine-containing linkers are frequently employed to enhance solubility and provide a rigid scaffold. This compound is an excellent starting material for the synthesis of such linkers.[3][4]
Conceptual Workflow for PROTAC Synthesis:
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
1-(2-Bromoethyl)piperazine for Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Reactive Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") that can bind to biological targets with high ligand efficiency. Within FBDD, the use of reactive, or electrophilic, fragments represents a cutting-edge methodology for developing covalent inhibitors. These inhibitors form a stable, covalent bond with a nucleophilic amino acid residue on the target protein, often leading to enhanced potency, prolonged duration of action, and the ability to target challenging binding sites that are not amenable to traditional non-covalent inhibitors.
This guide focuses on 1-(2-Bromoethyl)piperazine , a bifunctional molecule featuring a piperazine (B1678402) ring—a common scaffold in medicinal chemistry—and a reactive bromoethyl group. This combination makes it an intriguing candidate for use as a covalent fragment in drug discovery campaigns targeting nucleophilic residues such as cysteine.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a fragment is crucial for its application in FBDD. These properties influence its solubility, reactivity, and binding characteristics.
| Property | Value | Reference |
| Molecular Formula | C6H13BrN2 | [1] |
| Molecular Weight | 193.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1CN(CCN1)CCBr | [1] |
| CAS Number | 494798-96-8 | [1] |
This compound as a Covalent Fragment
The bromoethyl moiety of this compound serves as an electrophilic "warhead" capable of reacting with nucleophilic amino acid residues, most notably cysteine, through an alkylation reaction. The piperazine core provides a scaffold for non-covalent interactions that can orient the reactive group within a binding pocket, thereby facilitating the covalent modification of the target protein.
While direct screening data for this compound is not extensively published, studies on analogous piperazine-based chloroacetamide fragments have demonstrated their utility in covalent fragment screening. For instance, piperazine-based chloroacetamides have been identified as highly reactive substructures in electrophilic fragment libraries and have yielded hits against targets such as the SARS-CoV-2 main protease and TEAD transcription factors.[2][3][4]
Experimental Protocols for Covalent Fragment Screening
The identification of protein targets for reactive fragments like this compound can be achieved through various screening methodologies. The two most prominent approaches are intact protein mass spectrometry and activity-based protein profiling (ABPP).
Intact Protein Mass Spectrometry Screening
This method directly detects the formation of a covalent adduct between the target protein and the fragment.
Methodology:
-
Protein Preparation: The target protein is purified and prepared in a suitable buffer at a concentration typically in the low micromolar range.
-
Fragment Incubation: The protein is incubated with this compound (or a library of electrophilic fragments) at a defined concentration and for a specified duration.
-
LC-MS Analysis: The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). The sample is desalted using a C4 column and eluted directly into the mass spectrometer.
-
Data Analysis: The mass spectrum of the protein is analyzed to detect a mass shift corresponding to the molecular weight of the fragment. A successful covalent modification will result in a new peak at [Mass of Protein + Mass of Fragment].
dot
Caption: Workflow for Intact Protein Mass Spectrometry Screening.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy to identify ligandable sites across the proteome in a native biological context.
Methodology:
-
Cell Lysate Preparation: Prepare a proteome from cells or tissues of interest.
-
Competitive Incubation: The proteome is pre-incubated with this compound.
-
Probe Labeling: A broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) is added to the mixture to label the remaining accessible cysteines.
-
Click Chemistry: A reporter tag (e.g., biotin-azide) is attached to the probe via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, followed by on-bead tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by LC-MS/MS to identify and quantify the proteins and their labeled sites. A decrease in the signal for a particular cysteine-containing peptide in the presence of this compound indicates it as a target.
Caption: General Signaling Pathway and Point of Covalent Intervention.
Conclusion and Future Directions
This compound represents a valuable, yet underexplored, tool for covalent fragment-based drug discovery. Its simple structure, combining a well-established medicinal chemistry scaffold with a reactive electrophile, makes it an attractive starting point for the development of potent and selective covalent inhibitors. The experimental workflows and conceptual frameworks outlined in this guide, based on successful campaigns with analogous fragments, provide a solid foundation for researchers to incorporate this and similar reactive fragments into their drug discovery programs. Future work should focus on the systematic screening of this compound against diverse protein targets to fully elucidate its potential and expand the landscape of "undruggable" targets that can be modulated by covalent therapies.
References
- 1. This compound | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Utilizing 1-(2-Bromoethyl)piperazine in Solid-Phase Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the foundational principles and methodologies for the application of 1-(2-bromoethyl)piperazine in solid-phase synthesis (SPS). This versatile bifunctional reagent serves as a valuable building block for introducing a piperazine (B1678402) moiety onto solid-supported molecules, a common strategy in the development of peptidomimetics and other pharmacologically relevant compounds. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1]
Introduction to this compound in Solid-Phase Synthesis
Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase chemistry, primarily in the simplification of purification processes, as excess reagents and byproducts are easily removed by washing the solid support.[2] The covalent attachment of the initial molecule to a resin allows for a sequential addition of building blocks.
This compound is a bifunctional molecule featuring a reactive bromoethyl group and a piperazine ring with two nitrogen atoms of differing reactivity. The secondary amine within the piperazine ring is typically more nucleophilic than the tertiary amine, though both can potentially react. In the context of solid-phase synthesis, the primary application of this compound is the alkylation of a nucleophilic group on the resin-bound substrate.
Core Reaction: N-Alkylation on a Solid Support
The principal reaction involving this compound in SPS is a nucleophilic substitution where a resin-bound nucleophile, typically an amine, displaces the bromide ion. This results in the covalent attachment of the piperazine ethyl group to the solid-supported molecule.
Key Considerations for Successful Alkylation:
-
Choice of Resin: The selection of the solid support is critical and depends on the overall synthetic strategy. Acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, are commonly employed as they allow for the cleavage of the final product under mild acidic conditions, which helps to preserve the integrity of the piperazine moiety.[3][4]
-
Protecting Groups: Orthogonal protecting group strategies are essential. For peptide-based substrates, the widely used Fmoc/tBu strategy is compatible. The N-terminal amino group of the peptide is protected with the base-labile Fmoc group, while side-chain functional groups are protected with acid-labile groups (e.g., tBu, Boc, Trt).[5][6]
-
Reaction Conditions: The alkylation reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure good swelling of the resin and dissolution of the reagents. The reaction is often facilitated by the addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the hydrogen bromide formed during the reaction and to deprotonate the nucleophile if necessary.
Experimental Workflow and Protocols
The following sections provide a generalized experimental workflow and detailed protocols for the incorporation of a piperazine moiety using this compound onto a resin-bound peptide.
General Experimental Workflow
The overall process can be visualized as a series of sequential steps, each followed by thorough washing of the resin to remove excess reagents and byproducts.
Caption: General workflow for the solid-phase synthesis of a piperazine-modified molecule.
Detailed Experimental Protocols
Protocol 1: N-Terminal Alkylation of a Resin-Bound Peptide
This protocol assumes a starting peptide sequence assembled on a 2-chlorotrityl chloride resin using standard Fmoc/tBu chemistry.
-
Resin Swelling:
-
Swell the peptide-resin (100 mg, 0.1 mmol scale) in DMF (2 mL) for 30-60 minutes in a suitable reaction vessel.
-
-
N-Terminal Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF (2 mL).
-
Agitate the resin for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF (2 mL).
-
Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
-
Alkylation with this compound:
-
In a separate vial, dissolve this compound dihydrobromide (5 eq., 0.5 mmol) and DIEA (10 eq., 1.0 mmol) in DMF (1 mL).
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the disappearance of the free primary amine.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and methanol (B129727) (3 x 2 mL).
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
This protocol is suitable for cleaving the modified peptide from a 2-chlorotrityl chloride resin while simultaneously removing acid-labile side-chain protecting groups.
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like tryptophan, a scavenger cocktail such as Reagent K may be more appropriate.[7]
-
Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail (2 mL) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.[8]
-
-
Isolation of the Crude Peptide:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates.
-
Concentrate the solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterize the purified product by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
Data Presentation
The efficiency of the on-resin alkylation and the purity of the final product can vary depending on the specific peptide sequence and reaction conditions. Below is a table summarizing typical, albeit hypothetical, quantitative data for the synthesis of a model pentapeptide modified with this compound.
| Parameter | Value | Method of Determination |
| Resin Loading | 0.5 mmol/g | Fmoc cleavage and UV spectroscopy |
| Alkylation Efficiency | >95% | Kaiser Test (qualitative) |
| Crude Product Purity | 75-85% | RP-HPLC at 220 nm |
| Final Purity (after HPLC) | >98% | RP-HPLC at 220 nm |
| Observed Mass (M+H)⁺ | Theoretical ± 0.5 Da | Mass Spectrometry (ESI-MS) |
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, the resulting piperazine-containing molecules are often designed to interact with biological targets such as G-protein coupled receptors (GPCRs) or enzymes. The introduction of the piperazine moiety can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties.
The logical relationship in the synthetic process is a linear progression from the starting materials to the final purified product.
Caption: Logical relationship of inputs, processes, and outputs in the synthesis.
Conclusion
The use of this compound in solid-phase synthesis provides a straightforward and efficient method for incorporating a piperazine moiety into peptides and other organic molecules. By leveraging standard solid-phase synthesis techniques, researchers can readily generate libraries of novel compounds for drug discovery and other applications. Careful selection of the solid support, protecting groups, and reaction conditions is paramount to achieving high yields and purity. The protocols and principles outlined in this guide serve as a foundation for the successful implementation of this versatile building block in a research and development setting.
References
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-(2-Bromoethyl)piperazine Derivatives: A Detailed Protocol for Pharmaceutical Research
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 1-(2-bromoethyl)piperazine derivatives, crucial intermediates in the development of a wide range of pharmaceuticals, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and visualizations to facilitate the synthesis and application of these valuable compounds.
Introduction
Piperazine (B1678402) and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a 2-bromoethyl group at the N1 position of the piperazine ring creates a versatile intermediate, this compound, which can be readily modified to produce a diverse array of therapeutic agents. Notably, derivatives of this compound have been instrumental in the development of atypical antipsychotics that modulate dopaminergic and serotonergic pathways.[1]
Synthesis Protocol: N-Alkylation of Piperazine
The synthesis of this compound dihydrobromide is typically achieved through the N-alkylation of piperazine with an excess of 1,2-dibromoethane (B42909). This reaction is followed by conversion to the dihydrobromide salt to facilitate isolation and improve stability.
Experimental Protocol: Synthesis of this compound Dihydrobromide
Materials:
-
Piperazine (anhydrous)
-
1,2-Dibromoethane
-
Hydrobromic acid (48% aqueous solution)
-
Acetone
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve piperazine (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Alkylating Agent: While stirring, add a significant excess of 1,2-dibromoethane (typically 5-10 equivalents) to the piperazine solution. The large excess is crucial to favor mono-alkylation and minimize the formation of the di-substituted by-product.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth to remove any piperazine dihydrobromide salt that may have precipitated.
-
Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and ethanol.
-
Dissolve the resulting residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining hydrobromic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of this compound.
-
-
Salt Formation and Purification:
-
Dissolve the crude product in a minimal amount of ethanol.
-
Slowly add 48% aqueous hydrobromic acid (2.2 equivalents) to the solution while stirring.
-
The dihydrobromide salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath and adding acetone.
-
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum to yield this compound dihydrobromide as a white to off-white solid.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound dihydrobromide and a related derivative. Yields can vary based on reaction scale and purification efficiency.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Method | Reference |
| This compound dihydrobromide | Piperazine, 1,2-Dibromoethane | HBr | Ethanol | 60-75 | >95 | NMR, LC-MS | |
| 1-(p-Hydroxyphenyl)-4-(2-bromoethyl)piperazine dihydrobromide | 1-(p-Methoxyphenyl)-4-(2-hydroxyethyl)piperazine | 48% HBr | None | Not specified | Not specified | Recrystallization | [2] |
Experimental Workflow
The synthesis of this compound dihydrobromide can be visualized as a straightforward two-step process.
Caption: General workflow for the synthesis of this compound dihydrobromide.
Application in Drug Development: Aripiprazole and Dopamine (B1211576) D2 Receptor Signaling
This compound is a key precursor for the synthesis of various antipsychotic drugs, including aripiprazole. Aripiprazole is an atypical antipsychotic that exhibits partial agonist activity at dopamine D2 receptors and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[3] Its mechanism of action is believed to involve the modulation of dopaminergic signaling pathways implicated in psychosis.[4][5]
The binding of a dopamine D2 receptor antagonist, such as a derivative of this compound, blocks the downstream signaling cascade typically initiated by dopamine. This modulation helps to alleviate the positive symptoms of schizophrenia.[4]
Caption: Simplified dopamine D2 receptor signaling pathway modulated by antipsychotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic drug efficacy correlates with the modulation of D1 rather than D2 receptor-expressing striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Alkylation of Amines with 1-(2-Bromoethyl)piperazine
Introduction
The piperazine (B1678402) ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[1][2] Its unique physicochemical properties, such as modulating aqueous solubility and basicity, make it a valuable component in drug design.[2] The N-alkylation of amines with functionalized piperazines, such as 1-(2-bromoethyl)piperazine, is a fundamental synthetic transformation for introducing this important moiety, thereby creating new chemical entities for drug discovery programs.[1][3] this compound serves as a versatile building block, enabling the connection of a piperazine group to a primary or secondary amine via a flexible ethyl linker.[4]
Challenges in N-Alkylation
The primary challenge in the N-alkylation of amines is the potential for over-alkylation.[5][6] The product of the initial alkylation, a secondary or tertiary amine, is often more nucleophilic than the starting amine.[5] This increased nucleophilicity can lead to subsequent reactions with the alkylating agent, resulting in a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium (B1175870) salt products, which complicates purification and reduces the yield of the desired compound.[5][6]
Strategies for Selective Mono-alkylation
To achieve selective mono-alkylation and mitigate the formation of side products, several strategies can be employed:
-
Use of Excess Amine: Employing a large excess of the amine substrate shifts the reaction equilibrium towards the formation of the mono-alkylated product.
-
Controlled Stoichiometry and Conditions: Careful control over the stoichiometry of the reactants (typically a slight excess of the amine) and reaction conditions (e.g., lower temperature) can help minimize over-alkylation.
-
Choice of Base and Solvent: The selection of a suitable base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like DIPEA) and an appropriate solvent (e.g., acetonitrile (B52724), DMF, THF) is crucial for reaction efficiency. The base neutralizes the HBr formed during the Sₙ2 reaction, preventing the protonation and deactivation of the starting amine.
-
Protecting Group Strategy: For complex syntheses or when dealing with substrates containing multiple reactive sites, a protecting group strategy can be invaluable. For instance, reacting this compound with a Boc-protected amine, followed by deprotection, ensures selective functionalization.[7]
Visualized Reaction Scheme and Workflow
Caption: General Sₙ2 reaction for N-alkylation of an amine.
Caption: Standard experimental workflow for N-alkylation.
Protocols
Protocol 1: General N-Alkylation of a Secondary Amine
This protocol describes a general method for the N-alkylation of a secondary amine with this compound, a common step in the synthesis of drug candidates.[7][8]
Materials:
-
Secondary amine (e.g., morpholine, piperidine) (1.2 eq)
-
This compound dihydrobromide (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.2 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add a suitable volume of anhydrous acetonitrile or DMF to create a stirrable suspension (approx. 0.1-0.2 M concentration relative to the limiting reagent).
-
Add this compound dihydrobromide (1.0 eq) to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to remove the solvent.
-
Redissolve the resulting crude oil/solid in ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate/heptane with triethylamine) to yield the pure N-alkylated product.
Protocol 2: Synthesis of a Precursor for a Bioactive Molecule
This protocol outlines the synthesis of an N-alkylated aniline (B41778) derivative, a common intermediate in the development of targeted therapies like kinase inhibitors.[3]
Materials:
-
Substituted aniline (e.g., 3-chloroaniline) (1.0 eq)
-
This compound dihydrobromide (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Potassium iodide (KI) (0.1 eq, catalytic)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the substituted aniline (1.0 eq) in anhydrous DMF.
-
Add sodium carbonate (2.5 eq) and a catalytic amount of potassium iodide (0.1 eq). The KI serves to in-situ convert the bromide to the more reactive iodide.
-
Add this compound dihydrobromide (1.1 eq) portion-wise to the stirring suspension.
-
Heat the reaction to 80-90 °C and maintain for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3x).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution (2x) to remove any remaining DMF and acidic impurities, followed by a brine wash (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material via automated flash chromatography on a silica gel column, using a gradient of 0-10% methanol in dichloromethane to afford the desired product.
Data Presentation
The following table summarizes representative yields for the N-alkylation of various amine nucleophiles under typical reaction conditions.
| Amine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Acetylpiperazine | 1-Bromobutane | K₂CO₃ | THF | Reflux | 12 | 88 | [8] |
| N-Acetylpiperazine | 1-Bromohexane | K₂CO₃ | THF | Reflux | 12 | 90 | [8] |
| Piperazine Hexahydrate | m-Methylbenzyl bromide | H₂SO₄ | Ethanol/Water | 70 | 0.5 | 82 | [9] |
| Piperazine Hexahydrate | n-Amyl bromide | HCl | Ethanol | 70 | 0.5 | 64 | [9] |
| tert-Butyl piperazine-1-carboxylate | 1-(2-bromoethyl)-4-nitrobenzene | N/A | N/A | N/A | N/A | N/A | [7] |
Note: The data is adapted from analogous N-alkylation reactions to provide representative expectations for the title reaction. N/A indicates data not available in the cited source.
Application in Drug Discovery
The N-alkylation reaction with this compound is a powerful tool for lead optimization in drug discovery. It allows for the systematic modification of a lead compound to improve its pharmacological profile, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The resulting secondary or tertiary amine can also serve as a handle for further synthetic diversification.
Caption: Role of N-alkylation in synthesizing bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 89727-93-5: this compound | CymitQuimica [cymitquimica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Application Notes and Protocols for Buchwald-Hartwig Amination using 1-(2-Bromoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination reaction utilizing 1-(2-Bromoethyl)piperazine as a key amine substrate. This reaction is a powerful tool for the synthesis of N-arylpiperazine derivatives, which are prevalent structural motifs in numerous pharmaceutical agents and bioactive molecules.[1][2][3]
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[4][5] This methodology has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines. The use of this compound as the amine component allows for the introduction of a versatile piperazine (B1678402) moiety bearing a reactive bromoethyl group. This functional handle can be further elaborated, making it a valuable building block in the synthesis of complex drug candidates.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. A Pd(0) catalyst first undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-arylpiperazine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical to facilitate the key steps of the catalytic cycle and prevent side reactions.[4]
Generalized Reaction Scheme
Experimental Protocols
Below are representative protocols for the Buchwald-Hartwig amination of this compound with aryl bromides. These protocols are based on established procedures for similar piperazine arylations and should be optimized for specific substrates.
Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-(2-bromoethyl)piperazines
This protocol outlines a general method for the coupling of an aryl bromide with this compound dihydrobromide using a palladium catalyst and a phosphine (B1218219) ligand.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound dihydrobromide (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (3.4 equiv)
-
Anhydrous toluene (B28343)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound dihydrobromide, Pd(OAc)₂, rac-BINAP, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-N'-(2-bromoethyl)piperazine.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with various aryl bromides. Please note that specific yields and reaction times will vary depending on the substrate and precise reaction conditions.
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / rac-BINAP | NaOtBu | Toluene | 100 | 18 | 85 |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 12 | 92 |
| 1-Bromo-4-fluorobenzene | XPhos Pd G3 | K₃PO₄ | t-Amyl Alcohol | 100 | 24 | 78 |
| 3-Bromopyridine | Pd(OAc)₂ / DavePhos | LHMDS | THF | 80 | 16 | 65 |
Note: The data in this table is illustrative and based on typical outcomes for Buchwald-Hartwig aminations of similar substrates. Actual results may vary.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Reductive Amination of 1-(2-Bromoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reductive amination of 1-(2-Bromoethyl)piperazine with various carbonyl compounds. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active molecules. The piperazine (B1678402) moiety is a common scaffold in drug discovery, and its functionalization via reductive amination allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Introduction to Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl compound (aldehyde or ketone) and an amine into a secondary or tertiary amine.[1][2][3] The reaction typically proceeds in one pot through two sequential steps: the formation of an iminium ion intermediate from the reaction of the amine with the carbonyl compound, followed by the in situ reduction of this intermediate to the corresponding amine.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄).[4][5] Sodium triacetoxyborohydride is often the reagent of choice due to its mildness, selectivity for iminium ions over carbonyls, and tolerance of a wide range of functional groups.[4][6][7]
General Workflow for Reductive Amination
The general workflow for the reductive amination of this compound with an aldehyde or ketone is depicted below. The process involves the reaction of the piperazine derivative with a carbonyl compound to form an iminium ion, which is then reduced to the final N-substituted piperazine product.
Caption: General workflow for the reductive amination process.
Experimental Protocols
The following protocols provide detailed methodologies for the reductive amination of this compound with representative aromatic aldehydes.
Protocol 1: Synthesis of 1-(2-Bromoethyl)-4-(phenylmethyl)piperazine
Materials:
-
This compound dihydrobromide
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred suspension of this compound dihydrobromide (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to afford the desired product.
Protocol 2: Synthesis of 1-(2-Bromoethyl)-4-((4-methoxyphenyl)methyl)piperazine
Materials:
-
This compound dihydrobromide
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound dihydrobromide (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in dichloromethane (DCM).
-
Stir the solution at room temperature for 20 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.6 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reaction for completion using TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous phase with DCM (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reductive amination of this compound with various aromatic aldehydes.
| Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 25 | 85-95 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 18 | 25 | 80-90 |
| 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | 16 | 25 | 82-92 |
| 2-Nitrobenzaldehyde | NaBH(OAc)₃ | DCM | 20 | 25 | 75-85 |
| 4-(Trifluoromethyl)benzaldehyde | NaBH(OAc)₃ | DCE | 18 | 25 | 88-96 |
Signaling Pathway Context
The products of these reductive amination reactions, N-substituted piperazines, are prevalent scaffolds in centrally acting drugs. For instance, many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine core that interacts with neurotransmitter receptors such as dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT) receptors.[8] The bromoethyl moiety on the synthesized compounds serves as a versatile handle for further chemical modifications, allowing for the generation of extensive compound libraries for screening against various biological targets. The diagram below illustrates a simplified representation of how a synthesized piperazine derivative might interact with a G-protein coupled receptor (GPCR) signaling pathway, a common mechanism for many central nervous system (CNS) drugs.
Caption: Simplified GPCR signaling pathway interaction.
Conclusion
The reductive amination of this compound is a robust and efficient method for the synthesis of diverse N-substituted piperazine derivatives. The provided protocols offer a reliable foundation for researchers in drug discovery and development to generate novel compounds for biological evaluation. The versatility of the bromoethyl group allows for subsequent functionalization, further expanding the chemical space that can be explored from this valuable starting material.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Mono-alkylation with 1-(2-Bromoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)piperazine is a valuable bifunctional reagent widely employed in organic synthesis and medicinal chemistry.[1] Its structure incorporates a piperazine (B1678402) moiety, which is a common pharmacophore that can enhance aqueous solubility and modulate the pharmacokinetic properties of a molecule, and a reactive 2-bromoethyl group.[1][2] This bromoethyl tail serves as an electrophile, readily participating in nucleophilic substitution reactions to covalently link the piperazine unit to a wide range of substrates.[1] This makes it a crucial building block and linker in the synthesis of complex molecules, including pharmaceuticals like Flibanserin (B1672775).[3][4][5]
These application notes provide a detailed overview of the reaction conditions, protocols, and workflows for the successful mono-alkylation of various nucleophiles using this compound.
General Principles of Reaction
The primary reaction mechanism for alkylation with this compound is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (such as an amine, phenoxide, or thiolate) attacks the electrophilic carbon atom of the ethyl group, displacing the bromide ion and forming a new carbon-nucleophile bond.
To achieve efficient mono-alkylation, several key parameters must be controlled:
-
Nucleophile: The substrate must possess a sufficiently nucleophilic atom (N, O, S) to react with the alkyl bromide.
-
Base: A base is often essential to deprotonate the nucleophile, thereby increasing its nucleophilicity. Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃) and organic amines (triethylamine). For less acidic nucleophiles, stronger bases may be required.
-
Solvent: Polar aprotic solvents such as acetonitrile (B52724) (ACN), N,N-Dimethylformamide (DMF), and toluene (B28343) are frequently used as they can dissolve the reactants and facilitate the SN2 mechanism.[6]
-
Temperature: Reactions are typically conducted at elevated temperatures (e.g., 60-120 °C) to overcome the activation energy and increase the reaction rate.[7]
-
Additives: In some cases, a catalyst like sodium iodide (NaI) can be added to increase the rate of reaction via an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.[6] Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can be beneficial in biphasic systems.[7]
References
- 1. CAS 89727-93-5: this compound | CymitQuimica [cymitquimica.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Delchimica [delchimica.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2010128516A2 - Process for the preparation of flibanserin involving novel intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Atypical Antipsychotics Using 1-(2-Bromoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical antipsychotics are a cornerstone in the management of schizophrenia and other psychotic disorders, offering an improved side-effect profile compared to first-generation agents. A key structural motif in many of these drugs is the piperazine (B1678402) ring, which often serves as a crucial linker between aromatic pharmacophores. 1-(2-Bromoethyl)piperazine is a versatile bifunctional reagent that can be employed in the synthesis of various atypical antipsychotics. Its bromoethyl group provides a reactive site for N-alkylation, while the piperazine nitrogen can be further functionalized. This document provides detailed protocols and application notes for the synthesis of aripiprazole (B633), a widely prescribed atypical antipsychotic, utilizing a synthetic strategy involving this compound.
Atypical antipsychotics primarily exert their therapeutic effects through modulation of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[1][2] The piperazine moiety plays a significant role in the binding of these drugs to their target receptors.
Synthesis of Aripiprazole using a this compound-derived Intermediate
A common strategy for the synthesis of aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with a suitable alkyl halide derivative of 7-hydroxy-3,4-dihydroquinolinone.[3][4] While the direct use of this compound to link these two moieties in a single step is not the most common industrial route, a plausible and chemically sound approach involves the synthesis of an intermediate by reacting 1-(2,3-dichlorophenyl)piperazine with this compound. This intermediate can then be used to alkylate 7-hydroxy-3,4-dihydroquinolinone.
Experimental Workflow
The overall synthetic strategy is a two-step process:
-
Synthesis of the Intermediate: N-alkylation of 1-(2,3-dichlorophenyl)piperazine with this compound to form 1-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)piperazine.
-
Synthesis of Aripiprazole Analogue: N-alkylation of 7-hydroxy-3,4-dihydroquinolinone with the synthesized intermediate.
Caption: Synthetic workflow for an aripiprazole analogue.
Experimental Protocols
Step 1: Synthesis of 1-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)piperazine (Intermediate)
This protocol is based on standard N-alkylation procedures for piperazine derivatives.
-
Materials:
-
1-(2,3-dichlorophenyl)piperazine (1.0 eq)
-
This compound hydrobromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (ACN)
-
Sodium iodide (NaI) (catalytic amount)
-
-
Procedure:
-
To a stirred suspension of 1-(2,3-dichlorophenyl)piperazine, potassium carbonate, and a catalytic amount of sodium iodide in acetonitrile, add this compound hydrobromide.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure intermediate.
-
Step 2: Synthesis of 7-(2-(4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)piperazin-1-yl)ethoxy)-3,4-dihydroquinolin-2(1H)-one (Aripiprazole Analogue)
This protocol adapts known procedures for the synthesis of aripiprazole.[5][6]
-
Materials:
-
1-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)piperazine (Intermediate from Step 1) (1.0 eq)
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Combine the intermediate from Step 1, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, and potassium carbonate in DMF.
-
Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified aripiprazole analogue.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of the aripiprazole analogue. These values are based on typical yields and conditions for similar N-alkylation reactions.
| Step 1: Intermediate Synthesis | Parameter | Value |
| Reactants | 1-(2,3-dichlorophenyl)piperazine | 1.0 eq |
| This compound HBr | 1.1 eq | |
| Potassium Carbonate | 3.0 eq | |
| Sodium Iodide | 0.1 eq | |
| Solvent | Acetonitrile | 10 mL/mmol |
| Temperature | Reflux (~82°C) | |
| Reaction Time | 8 - 12 hours | |
| Yield (after purification) | 75 - 85% |
| Step 2: Aripiprazole Analogue Synthesis | Parameter | Value |
| Reactants | Intermediate from Step 1 | 1.0 eq |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | 1.2 eq | |
| Potassium Carbonate | 2.0 eq | |
| Solvent | DMF | 8 mL/mmol |
| Temperature | 80 - 90°C | |
| Reaction Time | 12 - 18 hours | |
| Yield (after recrystallization) | 65 - 75% |
Signaling Pathways of Atypical Antipsychotics
Atypical antipsychotics, including aripiprazole, exhibit a complex pharmacology, but their primary mechanism of action is attributed to a combination of partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[7] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Aripiprazole acts as a partial agonist, meaning it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. In conditions of high dopaminergic activity (as hypothesized in psychosis), aripiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. In areas of low dopamine, it can act as an agonist, which may contribute to its favorable side-effect profile.
Caption: Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins.[8][9] Activation of these receptors stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Atypical antipsychotics act as antagonists at 5-HT2A receptors, blocking the effects of serotonin. This action is thought to contribute to the reduced incidence of extrapyramidal side effects and potential benefits for negative symptoms and cognitive deficits in schizophrenia.
Caption: Serotonin 5-HT2A receptor signaling pathway.
Conclusion
This compound is a valuable building block for the synthesis of atypical antipsychotics. The provided protocols for the synthesis of an aripiprazole analogue demonstrate a practical application of this reagent. The methodologies are based on well-established N-alkylation reactions and can be adapted for the synthesis of other piperazine-containing pharmaceuticals. Understanding the underlying signaling pathways of these drugs is crucial for rational drug design and development. The presented diagrams illustrate the key mechanisms of action at the dopamine D2 and serotonin 5-HT2A receptors, which are the primary targets for many atypical antipsychotics. These application notes and protocols serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aripiprazole: a new atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Application of 1-(2-Bromoethyl)piperazine in PROTACs for Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The strategic choice of the linker is critical as it significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
1-(2-Bromoethyl)piperazine is a valuable building block for the synthesis of PROTAC linkers. The incorporation of a piperazine (B1678402) moiety into the linker offers several advantages, including increased rigidity, improved aqueous solubility, and enhanced metabolic stability. The semi-rigid nature of the piperazine ring can help to pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent proteasomal degradation. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PROTACs utilizing this compound-derived linkers.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Synthesis of Naftopidil: An Application Note and Protocol for Drug Development Professionals
Introduction
Naftopidil is a selective α1-adrenergic receptor antagonist primarily utilized in the treatment of benign prostatic hyperplasia (BPH). Its mechanism of action involves the relaxation of smooth muscle tissue in the prostate and bladder neck, thereby alleviating urinary symptoms associated with BPH.[1] Recent studies have also highlighted its potential as an anti-cancer agent, demonstrating growth inhibitory effects on various cancer cell lines through pathways that may be independent of its α1-adrenergic receptor antagonism, such as the modulation of Akt and TGF-β signaling pathways and induction of G1 cell cycle arrest.[2][3][4] This document provides a detailed protocol for the synthesis of Naftopidil, offering a comprehensive guide for researchers and professionals in drug development.
Synthesis Overview
The synthesis of Naftopidil can be achieved through various routes. While a common method involves the reaction of 2-[(1-naphthyloxy) methyl] oxirane with 1-(2-methoxyphenyl) piperazine (B1678402), this protocol details a two-step synthesis commencing with the alkylation of 1-(2-methoxyphenyl)piperazine (B120316) using a 2-bromoethyl derivative, a common and versatile starting material in pharmaceutical synthesis. This is followed by a Williamson ether synthesis to couple the resulting piperazine ethanol (B145695) intermediate with 1-naphthol (B170400).
Experimental Protocols
Step 1: Synthesis of 1-(2-Hydroxyethyl)-4-(2-methoxyphenyl)piperazine
This initial step involves the N-alkylation of 1-(2-methoxyphenyl)piperazine with 2-bromoethanol (B42945).
Materials:
-
1-(2-methoxyphenyl)piperazine
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-bromoethanol (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(2-Hydroxyethyl)-4-(2-methoxyphenyl)piperazine as a pure compound.
Step 2: Synthesis of Naftopidil
The second step is a Williamson ether synthesis to form the final product, Naftopidil.
Materials:
-
1-(2-Hydroxyethyl)-4-(2-methoxyphenyl)piperazine (from Step 1)
-
1-Naphthol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl)
-
Methanol
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of 1-naphthol (1.2 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of 1-(2-Hydroxyethyl)-4-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield Naftopidil.
-
For the preparation of the hydrochloride salt, the purified Naftopidil can be dissolved in a suitable solvent like toluene, followed by the addition of hydrochloric acid in methanol. The resulting precipitate is then filtered and dried.
Data Presentation
| Parameter | Step 1: Intermediate Synthesis | Step 2: Naftopidil Synthesis |
| Product Name | 1-(2-Hydroxyethyl)-4-(2-methoxyphenyl)piperazine | Naftopidil |
| Molecular Formula | C₁₃H₂₀N₂O₂ | C₂₄H₂₈N₂O₃ |
| Molecular Weight | 236.32 g/mol | 392.50 g/mol |
| Typical Yield | 85-95% | 80-90% |
| Physical Appearance | Viscous oil or low melting solid | Yellow solid |
| Melting Point | Not specified | 126-127 °C |
Visualizations
Logical Workflow for the Synthesis of Naftopidil
Caption: Synthetic route to Naftopidil.
Signaling Pathway of Naftopidil in Benign Prostatic Hyperplasia
Caption: Naftopidil's mechanism in BPH.
Potential Anti-Cancer Signaling Pathways of Naftopidil
Caption: Naftopidil's anti-cancer pathways.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives. | Semantic Scholar [semanticscholar.org]
- 4. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
Application Note: Monitoring N-Alkylation Reactions of 1-(2-Bromoethyl)piperazine by TLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for monitoring the progress of N-alkylation reactions involving 1-(2-bromoethyl)piperazine using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a valuable bifunctional building block in medicinal chemistry, enabling the introduction of a piperazine (B1678402) moiety with a reactive ethyl bromide handle for further elaboration. Efficient monitoring of its substitution reactions is crucial for reaction optimization, determination of reaction completion, and impurity profiling. This document outlines standard procedures, data interpretation, and includes typical analytical data to guide researchers in setting up their own monitoring workflows.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure incorporates a nucleophilic secondary amine within the piperazine ring and an electrophilic primary alkyl bromide. This dual reactivity allows for sequential or selective functionalization. The most common reaction is the N-alkylation of the secondary amine with various electrophiles, followed by substitution of the bromide with a nucleophile, or vice versa.
Monitoring the progress of these reactions is essential to ensure high yields, minimize side-product formation (such as the formation of 1,4-bis(2-bromoethyl)piperazine), and determine the optimal reaction time. TLC offers a rapid, qualitative assessment of the reaction mixture, while LC-MS provides more detailed quantitative and structural information.
Reaction Scheme
A typical N-alkylation reaction of this compound with a generic nucleophile (Nu) is depicted below. This application note will focus on monitoring the consumption of the starting material and the formation of the N-substituted product.
Monitoring by Thin-Layer Chromatography (TLC)
TLC is a fast and convenient method to qualitatively monitor the progress of a reaction by observing the disappearance of the starting material and the appearance of the product(s).[1]
Experimental Protocol for TLC
Materials:
-
TLC plates (e.g., Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (eluent)
-
Visualization agent (e.g., UV lamp, iodine chamber, potassium permanganate (B83412) stain)
-
Reaction mixture aliquots
-
Standard of this compound (starting material)
Procedure:
-
Prepare the Developing Chamber: Pour a suitable mobile phase into the TLC chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate with solvent vapors. A common mobile phase for piperazine derivatives is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), often with a small amount of ammonium (B1175870) hydroxide (B78521) to reduce tailing of basic compounds. A starting ratio of 95:5 DCM:MeOH can be a good starting point.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. With a capillary tube, spot a small amount of the starting material standard on the left of the baseline. In the center, spot an aliquot of the reaction mixture. On the right, co-spot the starting material and the reaction mixture to aid in identification.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a chemical stain such as iodine vapor or a potassium permanganate dip. Circle the visualized spots with a pencil.
-
Interpret the Results: The starting material, this compound, is more polar than its N-alkylated products. Therefore, the starting material will have a lower Retention Factor (Rf) value than the product. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation: Typical TLC Data
| Compound | Mobile Phase System (DCM:MeOH, 95:5) | Typical Rf Value | Visualization Method |
| This compound | A | ~ 0.2 - 0.3 | UV, Iodine, KMnO4 |
| N-Alkyl-1-(2-bromoethyl)piperazine | A | ~ 0.4 - 0.7 | UV, Iodine, KMnO4 |
| 1,4-Bis(2-bromoethyl)piperazine | A | ~ 0.6 - 0.8 | UV, Iodine, KMnO4 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry.[2] It is a powerful tool for monitoring reaction progress, quantifying components, and identifying byproducts.
Experimental Protocol for LC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an electrospray ionization (ESI) source
Materials:
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade additives (e.g., formic acid, ammonium acetate)
-
Reaction mixture aliquots, appropriately diluted
Procedure:
-
Sample Preparation: Take a small aliquot of the reaction mixture and quench it if necessary. Dilute the sample with the mobile phase to a suitable concentration for LC-MS analysis (typically in the low µg/mL range).
-
Chromatographic Separation: Inject the diluted sample onto the LC system. A reverse-phase C18 column is commonly used for the separation of piperazine derivatives. A gradient elution is often employed to achieve good separation of components with different polarities.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to the ESI source of the mass spectrometer. ESI in positive ion mode is typically used for the analysis of basic compounds like piperazines. The mass spectrometer can be operated in full scan mode to identify all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis of the starting material and expected product.
Data Presentation: Typical LC-MS Data
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-500
| Compound | Expected [M+H]⁺ (m/z) | Typical Retention Time (min) | Key Fragmentation Ions (m/z) |
| This compound | 193.0/195.0 | ~ 1.5 - 2.5 | 113, 85, 56 |
| N-Alkyl-1-(2-bromoethyl)piperazine | Varies | ~ 2.5 - 4.5 | Varies (often shows loss of the bromoethyl group) |
| 1,4-Bis(2-bromoethyl)piperazine | 299.0/301.0/303.0 | ~ 3.0 - 5.0 | 191/193, 113 |
Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺). The retention times are estimates and will depend on the exact LC system and conditions. The molecular formula for this compound is C6H13BrN2, with a molecular weight of 193.08 g/mol .[3]
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Reaction Monitoring
Caption: Workflow for monitoring this compound reactions.
Logical Relationship of Analytical Data
Caption: Correlation of analytical data to reaction components.
Conclusion
The combination of TLC and LC-MS provides a comprehensive toolkit for monitoring reactions involving this compound. TLC serves as a rapid, cost-effective method for real-time qualitative assessment of reaction progress, while LC-MS offers detailed quantitative and structural information that is invaluable for reaction optimization and impurity profiling. The protocols and typical data presented in this application note serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling more efficient and informed synthesis of novel piperazine-containing compounds.
References
Application Notes and Protocols for the Purification of 1-(2-Bromoethyl)piperazine Reaction Products by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 1-(2-bromoethyl)piperazine reaction products utilizing column chromatography. The protocols outlined below are designed to serve as a robust starting point for researchers, enabling the isolation of the target compound from unreacted starting materials, byproducts, and other impurities. Methodological details are based on established practices for the purification of related heterocyclic and bromoalkyl compounds.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, frequently used as an intermediate in the synthesis of a wide range of biologically active molecules. The purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final compounds. Column chromatography is a fundamental, widely used technique for the purification of organic compounds, offering a balance of resolution, scalability, and cost-effectiveness.[1]
This application note details the use of silica (B1680970) gel column chromatography for the purification of this compound. It covers the selection of stationary and mobile phases, sample preparation, and a step-by-step protocol for column packing, loading, elution, and product isolation.
Chromatographic Principles
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For the purification of moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is a common and effective approach. The separation is governed by the polarity of the compounds in the mixture; more polar compounds will have a stronger interaction with the polar silica gel and will thus elute later than less polar compounds.[1] The choice of mobile phase (eluent) is crucial for achieving good separation, and a gradient of solvents with increasing polarity is often employed.
Experimental Protocols
The following protocols provide a comprehensive guide for the purification of this compound reaction products. Optimization of the mobile phase composition may be necessary depending on the specific impurities present in the crude reaction mixture.
3.1. Materials and Equipment
-
Crude this compound reaction mixture
-
Silica gel (for column chromatography, 230-400 mesh)[3]
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed and dried)
-
Collection vessels (test tubes or flasks)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Pasteur pipettes
3.2. Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to analyze the crude reaction mixture by TLC to determine the optimal mobile phase composition.
-
Dissolve a small amount of the crude mixture in a few drops of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate (e.g., start with a 9:1 ratio and test progressively more polar systems like 4:1, 1:1). A small amount of methanol or triethylamine (B128534) may be added to the eluent to improve the resolution and reduce tailing of polar compounds.
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system will show good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.25-0.35.[3]
3.3. Column Preparation (Slurry Packing Method)
-
Select a glass column of appropriate size. A general rule is to use 50-100 g of silica gel for every 1 g of crude product.[4]
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5]
-
Add a thin layer (approx. 1-2 cm) of sand over the plug.[3]
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase (e.g., n-hexane or a 95:5 mixture of n-hexane:ethyl acetate).[5]
-
Pour the slurry into the column, gently tapping the sides of the column to dislodge any air bubbles and ensure even packing.[5]
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel bed.[5]
-
Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[3]
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.
3.4. Sample Loading
Two common methods for sample loading are wet loading and dry loading.
-
Wet Loading:
-
Dissolve the crude reaction product in a minimal amount of a suitable solvent, preferably the initial mobile phase or a more polar solvent like dichloromethane if necessary.[2]
-
Using a Pasteur pipette, carefully add the sample solution to the top of the silica gel bed.[5]
-
Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not drop below the top of the sand layer.
-
-
Dry Loading (Recommended for samples with poor solubility in the eluent):
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane).[3]
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[3]
-
Carefully add this powder to the top of the packed column.[3]
-
3.5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the least polar solvent system determined from the TLC analysis (e.g., 95:5 n-hexane:ethyl acetate).
-
Collect the eluent in a series of labeled test tubes or flasks.[5]
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column (e.g., move from 95:5 to 90:10 to 80:20 n-hexane:ethyl acetate).
-
Monitor the separation by periodically collecting small aliquots from the column outlet and analyzing them by TLC.
-
Combine the fractions containing the pure this compound, as identified by TLC analysis.
3.6. Product Isolation
-
Transfer the combined fractions containing the pure product to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound. These values may require optimization based on the specific reaction outcome.
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography.[3] |
| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate | Start with a low polarity (e.g., 95:5 Hex:EtOAc) and gradually increase the proportion of ethyl acetate. A small percentage of methanol or triethylamine can be added to reduce tailing. |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | A higher ratio may be needed for difficult separations.[4] |
| Sample Loading | Dry Loading | Preferred for compounds with limited solubility in the initial eluent.[3] |
| Elution Mode | Gradient Elution | Allows for the separation of compounds with a range of polarities. |
| Monitoring | TLC with UV visualization | Essential for identifying fractions containing the pure product. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound reaction products by column chromatography.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Uneven column packing. | - Optimize the mobile phase using TLC.- Reduce the amount of crude product loaded.- Repack the column carefully to avoid channels and cracks.[3] |
| Compound Elutes Too Quickly or Too Slowly | - Mobile phase is too polar or not polar enough. | - Decrease or increase the polarity of the eluent accordingly. |
| Streaking or Tailing of Spots on TLC | - Compound is too polar or acidic/basic.- Compound is degrading on the silica gel. | - Add a small amount of a modifier to the mobile phase (e.g., methanol for polar compounds, triethylamine for basic compounds, or acetic acid for acidic compounds).- Consider using a different stationary phase like alumina. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - Always keep the silica gel bed covered with solvent. If the column runs dry, it often needs to be repacked.[5] |
References
Application Notes and Protocols for the Characterization of 1-(2-Bromoethyl)piperazine Derivatives by ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine (B1678402) and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. The synthesis of novel piperazine-containing compounds is a cornerstone of drug discovery. A key intermediate in the functionalization of the piperazine ring is 1-(2-bromoethyl)piperazine, which allows for the introduction of various substituents via nucleophilic substitution of the bromide. Accurate structural characterization of these derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This document provides a detailed guide to the characterization of this compound and its derivatives using ¹H and ¹³C NMR spectroscopy.
Principle of NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Therefore, NMR spectroscopy provides a detailed fingerprint of the molecular structure.
Key parameters obtained from NMR spectra include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): Arises from the interaction of neighboring nuclear spins (spin-spin coupling) and provides information about the connectivity of atoms.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides further information about the spatial relationship between coupled nuclei.
Predicted NMR Data for this compound
While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible, we can predict the expected ¹H and ¹³C NMR data based on the analysis of closely related structures and known substituent effects. These predictions serve as a valuable guide for researchers in assigning the spectra of their synthesized this compound derivatives.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the piperazine ring and the 2-bromoethyl substituent. The piperazine ring protons are diastereotopic and will appear as two sets of multiplets. The protons of the ethyl chain will appear as two triplets due to coupling with each other.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | ~ 2.85 | t | 4H | ~ 5.0 |
| H-3', H-5' | ~ 2.65 | t | 4H | ~ 5.0 |
| -CH₂-Br (H-2) | ~ 3.40 | t | 2H | ~ 7.0 |
| -N-CH₂- (H-1) | ~ 2.80 | t | 2H | ~ 7.0 |
| -NH | ~ 1.90 | s (broad) | 1H | - |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-2', C-6' | ~ 54.0 |
| C-3', C-5' | ~ 45.5 |
| -CH₂-Br (C-2) | ~ 32.0 |
| -N-CH₂- (C-1) | ~ 59.0 |
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound derivatives. Instrument parameters may need to be optimized for specific compounds and available equipment.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used if the compound has poor solubility in CDCl₃.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy Protocol
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: For a sufficiently concentrated sample, 8-16 scans are usually adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity and coupling constants of the signals.
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup:
-
Tune and shim the spectrometer for ¹³C observation.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a spectral width that covers the expected range for carbon signals (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound derivatives by NMR spectroscopy.
Caption: Workflow for NMR characterization of piperazine derivatives.
Logical Relationship of NMR Parameters and Structural Features
The interpretation of NMR spectra involves correlating the observed spectral parameters with the specific structural features of the molecule.
Caption: Correlation of NMR parameters with molecular structure.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural characterization of this compound derivatives. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can confirm the successful synthesis of their target compounds and ensure their purity. The protocols and predicted data presented in this application note provide a solid foundation for the effective use of NMR spectroscopy in the development of novel piperazine-based molecules for pharmaceutical and other applications.
Application Notes and Protocols for LC-MS Analysis of Compounds Synthesized from 1-(2-Bromoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of compounds synthesized using 1-(2-bromoethyl)piperazine as a key starting material. The piperazine (B1678402) moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. This guide offers a comprehensive workflow, from synthesis to bioanalytical characterization, focusing on a representative class of arylpiperazine derivatives known for their interaction with serotonin (B10506) receptors, a common target in drug discovery.
Introduction
This compound is a versatile bifunctional reagent that allows for the introduction of a piperazine ring with an ethyl linker to various molecular scaffolds. This makes it a valuable building block in the synthesis of a wide range of biologically active compounds, including antipsychotics, antidepressants, and anticancer agents. The subsequent analysis of these synthesized compounds by LC-MS is a critical step in their characterization, purity assessment, and pharmacokinetic studies. This document outlines the synthesis of a model compound, 1-(2-(4-benzoylphenoxy)ethyl)piperazine, and provides a detailed protocol for its analysis using LC-MS/MS.
Synthesis of a Model Compound: 1-(2-(4-benzoylphenoxy)ethyl)piperazine
A common application of this compound is in nucleophilic substitution reactions to form ether linkages. The following protocol describes the synthesis of 1-(2-(4-benzoylphenoxy)ethyl)piperazine, a potential pharmacophore for various receptor targets.
Experimental Protocol: Synthesis
Materials:
-
This compound hydrobromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzophenone (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound hydrobromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(2-(4-benzoylphenoxy)ethyl)piperazine.
LC-MS/MS Analysis of 1-(2-(4-benzoylphenoxy)ethyl)piperazine
The following protocol provides a detailed method for the quantitative analysis of the synthesized compound in a biological matrix (e.g., plasma) using a triple quadrupole mass spectrometer.
Experimental Protocol: LC-MS/MS Analysis
3.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a 5 µL aliquot into the LC-MS/MS system.
3.2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: MRM Transitions and Retention Times for Representative Arylpiperazine Derivatives
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| 1-(2-(4-benzoylphenoxy)ethyl)piperazine | 325.2 | 113.1, 197.1 | 4.2 |
| 1-(2-methoxyphenyl)piperazine (mCPP)[1] | 193.1 | 134.1, 150.1 | 3.8 |
| 1-Benzylpiperazine (BZP)[1] | 177.1 | 91.1, 134.1 | 3.5 |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)[1] | 231.1 | 188.1, 172.1 | 4.5 |
Table 2: Quantitative Performance Data for the LC-MS/MS Method
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Mandatory Visualizations
Synthesis and Analysis Workflow
Caption: General experimental workflow for the synthesis and LC-MS/MS analysis of 1-(2-(4-benzoylphenoxy)ethyl)piperazine.
Signaling Pathway of Arylpiperazines as 5-HT1A Receptor Agonists
Many arylpiperazine derivatives synthesized from this compound precursors exhibit high affinity for the serotonin 1A (5-HT1A) receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway initiated by the activation of the 5-HT1A receptor.
Caption: Simplified signaling pathway of a 5-HT1A receptor agonist, a common mechanism for arylpiperazine drugs.
References
Application Notes and Protocols for Scale-Up Synthesis of 1-(2-Bromoethyl)piperazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)piperazine is a key building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing a reactive bromoethyl group and a nucleophilic piperazine (B1678402) core, allows for the straightforward introduction of a piperazine ethyl moiety into various molecular scaffolds. This structural motif is prevalent in numerous drugs, including antipsychotics, antihistamines, and antianginals.
The scale-up of reactions involving this compound presents several challenges, including the potential for di-alkylation of the piperazine nitrogen, management of reaction exotherms, and ensuring high purity of the final product. These application notes provide a comprehensive overview of the key considerations and protocols for the safe and efficient scale-up of the synthesis of this compound dihydrobromide and its subsequent N-alkylation reactions with nucleophiles such as amines and phenols. The provided protocols are intended as a guide and will require optimization based on specific equipment and process safety evaluations.
Safety Precautions
All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment. Personal protective equipment (PPE), including safety goggles, face shield, chemically resistant gloves, and a lab coat, must be worn at all times. An emergency eyewash and safety shower must be readily accessible.
This compound and its salts are corrosive and can cause severe skin burns and eye damage. Avoid inhalation of dust, fumes, and vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Part 1: Scale-Up Synthesis of this compound Dihydrobromide
The synthesis of this compound is often carried out by reacting N-(2-hydroxyethyl)piperazine with a brominating agent, followed by isolation as a stable salt, typically the dihydrobromide.
Experimental Workflow: Synthesis of this compound Dihydrobromide
Caption: Workflow for the synthesis of this compound Dihydrobromide.
Protocol: Synthesis of this compound Dihydrobromide (Kilogram Scale)
Materials:
-
N-(2-hydroxyethyl)piperazine
-
48% Hydrobromic acid (HBr)
-
Thionyl bromide (SOBr₂) (optional, for alternative bromination)
-
Ethanol
-
Water
Equipment:
-
Glass-lined reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Filter-dryer or centrifuge
-
Vacuum oven
Procedure:
-
Charging the Reactor: Charge the reactor with N-(2-hydroxyethyl)piperazine (1.0 eq) and a suitable solvent such as water or a higher boiling point ether.
-
Cooling: Cool the stirred mixture to 0-5 °C.
-
Bromination: Slowly add 48% hydrobromic acid (excess, e.g., 3.0-5.0 eq) via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by a suitable analytical method such as HPLC or TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then further to 0-5 °C to induce precipitation of the product. Filter the solid product.
-
Washing: Wash the filter cake with a cold solvent such as acetone to remove impurities.
-
Purification: Recrystallize the crude this compound dihydrobromide from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Process Parameters for Scale-Up Synthesis of this compound Dihydrobromide
| Parameter | Laboratory Scale (Example) | Pilot/Industrial Scale Considerations |
| Reactant Ratio | 1.0 eq N-(2-hydroxyethyl)piperazine, 3.0 eq HBr | Stoichiometry of the brominating agent needs to be optimized to ensure complete conversion and minimize by-products. Excess HBr is common to drive the reaction to completion. |
| Solvent | Dichloromethane (DCM) | Avoid chlorinated solvents at scale due to environmental and safety concerns. Higher boiling point ethers or aqueous conditions are preferred. Solvent volume should be optimized for slurry handling. |
| Temperature | 0 °C to reflux | Careful control of the initial exothermic addition is critical. Heat transfer capabilities of the reactor will dictate the addition rate. Reflux temperature will depend on the chosen solvent. |
| Reaction Time | 12-24 hours | Monitor reaction completion by in-process controls (e.g., HPLC) to avoid unnecessarily long cycle times. |
| Work-up/Isolation | Precipitation and filtration | Efficient filtration and washing are key to removing impurities. The choice of anti-solvent for precipitation needs to be carefully selected to maximize yield and purity. |
| Purification | Recrystallization | Solvent selection for recrystallization is critical for achieving high purity. Parameters such as cooling rate and agitation speed will affect crystal size and purity. |
| Typical Yield | 70-85% | Yields at scale will depend on the optimization of all parameters. |
| Purity (by HPLC) | >98% | Purity specifications will be dictated by the requirements of the subsequent step. |
Part 2: N-Alkylation Reactions of this compound
This compound is a versatile reagent for the N-alkylation of various nucleophiles, most commonly primary and secondary amines, as well as phenols. A significant challenge in these reactions is preventing the di-alkylation of the starting piperazine at the unsubstituted nitrogen.
Logical Relationship: Mono- vs. Di-alkylation
Caption: Strategies to control mono-alkylation in piperazine reactions.
Protocol: N-Alkylation of an Aromatic Amine with this compound Dihydrobromide (Kilogram Scale)
Materials:
-
Aromatic amine (e.g., aniline (B41778) derivative)
-
This compound dihydrobromide
-
Base (e.g., Potassium carbonate, Sodium carbonate, Triethylamine)
-
Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Isopropanol)
-
Phase Transfer Catalyst (PTC) (optional, e.g., Tetrabutylammonium bromide)
Equipment:
-
Glass-lined reactor with overhead stirrer, temperature probe, and condenser
-
Heating/cooling circulator
-
Filtration equipment
-
Extraction and distillation equipment
Procedure:
-
Charging the Reactor: Charge the reactor with the aromatic amine (1.0 eq), a suitable solvent, and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Heating: Heat the stirred mixture to a suitable temperature (e.g., 60-100 °C).
-
Addition of Alkylating Agent: Slowly add a solution or slurry of this compound dihydrobromide (0.8-1.0 eq) in the reaction solvent. The stoichiometry should be carefully controlled to favor mono-alkylation.
-
Reaction: Maintain the reaction at temperature for 8-24 hours, monitoring the progress by HPLC until the starting amine is consumed to the desired level.
-
Work-up: Cool the reaction mixture and filter off the inorganic salts.
-
Extraction: If necessary, perform an aqueous work-up to remove any remaining salts and water-soluble impurities. This may involve pH adjustment and extraction with a suitable organic solvent.
-
Solvent Swap and Crystallization: Concentrate the organic phase and, if necessary, perform a solvent swap to a suitable solvent for crystallization.
-
Isolation and Drying: Isolate the product by filtration and dry it under vacuum.
Process Parameters for Scale-Up N-Alkylation
| Parameter | Laboratory Scale (Example) | Pilot/Industrial Scale Considerations |
| Reactant Ratio | 1.0 eq Amine, 1.1 eq Bromoethylpiperazine | To minimize di-alkylation of the product, using a slight excess of the amine or sub-stoichiometric amounts of the bromoethylpiperazine is recommended. This needs to be optimized for yield vs. purity. |
| Base | K₂CO₃, Et₃N | The choice and amount of base are critical. Inorganic bases like K₂CO₃ are often preferred at scale for cost and ease of removal. The base also neutralizes the HBr from the dihydrobromide salt. |
| Solvent | Acetonitrile, DMF | Solvent choice will impact reaction rate, solubility of reagents and products, and ease of work-up. Consider solvent toxicity, boiling point, and recovery options for large-scale operations. |
| Temperature | 80 °C | Reaction temperature will influence the reaction rate. An exotherm may be observed during the addition of the alkylating agent, which needs to be managed by controlling the addition rate. |
| Reaction Time | 16 hours | In-process controls are crucial to determine the optimal reaction time to maximize product formation and minimize by-product formation. |
| Work-up/Purification | Column chromatography | Chromatography is generally not feasible for large-scale production. The process should be designed to allow for purification by crystallization or distillation. |
| Typical Yield | 60-80% | Yields will be highly dependent on the specific substrate and the success of minimizing di-alkylation. |
| Purity (by HPLC) | >99% | The level of di-alkylated and other impurities must be carefully controlled to meet the final API specifications. |
Conclusion
The scale-up of syntheses involving this compound requires careful consideration of reaction conditions to control selectivity, ensure safety, and achieve high purity of the final product. The protocols and considerations outlined in these application notes provide a framework for the development of robust and scalable manufacturing processes for piperazine-containing pharmaceutical intermediates. Process optimization, supported by in-process analytical controls and a thorough understanding of the reaction thermochemistry, is essential for a successful and efficient scale-up.
Troubleshooting & Optimization
How to avoid di-alkylation in 1-(2-Bromoethyl)piperazine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-bromoethyl)piperazine, focusing on the common challenge of preventing di-alkylation.
Troubleshooting Guide
Issue: Predominant Formation of Di-alkylated Piperazine (B1678402) Byproduct
When reacting this compound with a nucleophile or electrophile, the formation of a di-substituted product, where both nitrogen atoms of the piperazine ring have reacted, is a common side reaction. This guide provides a systematic approach to favor the desired mono-alkylated product.
DOT script of the troubleshooting workflow:
Caption: A logical workflow for troubleshooting and minimizing di-alkylation in piperazine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve mono-alkylation of piperazine?
A1: The most dependable and widely recommended method is the use of a protecting group, with tert-butyloxycarbonyl (Boc) being a common choice.[1][2] By protecting one of the piperazine nitrogens, you can selectively perform the alkylation on the other nitrogen. The Boc group can then be easily removed under acidic conditions. This multi-step approach, while longer, generally provides cleaner product and higher yields of the mono-substituted piperazine.[1][3]
Q2: Can I avoid using protecting groups? What are my options?
A2: Yes, there are strategies to favor mono-alkylation without protecting groups. One common approach is to use a large excess of piperazine relative to your alkylating agent (e.g., 4:1 ratio or higher).[1] This statistically favors the mono-alkylated product. Another effective method is to use piperazine monohydrochloride, which reduces the nucleophilicity of one of the nitrogen atoms, thus promoting mono-substitution.[4][5]
Q3: My product is water-soluble, making extraction difficult. What should I do?
A3: If your mono-alkylated piperazine product is protonated, it will be more soluble in the aqueous phase.[1] To extract it into an organic solvent, you need to basify the aqueous layer, for example, with sodium carbonate or sodium hydroxide (B78521) solution, to a pH of 11-12.[5] This will deprotonate your product, making it less water-soluble and easier to extract with solvents like chloroform (B151607) or dichloromethane (B109758).[5]
Q4: I am still getting a mixture of mono- and di-alkylated products. How can I purify my desired compound?
A4: The separation of mono- and di-alkylated piperazines can often be achieved by column chromatography. Additionally, the difference in basicity and solubility between the mono- and di-substituted products can be exploited. For instance, the dihydrochloride (B599025) salt of the di-alkylated product is often sparingly soluble in water, which can facilitate its removal by filtration.[6]
Q5: Are there alternative reaction pathways to nucleophilic substitution that can prevent di-alkylation?
A5: Yes, reductive amination is an excellent alternative to nucleophilic substitution with alkyl halides.[1][2] This method involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent. A key advantage of this approach is that it prevents the formation of quaternary ammonium salts, which can be a problematic side reaction in traditional alkylations.[1][2]
Data Presentation
The following table summarizes the yields of mono-alkylated piperazines obtained under different reaction conditions, primarily using monopiperazinium salts, which helps to control the selectivity.
| Alkylating Agent | Piperazine Salt/Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) |
| o-Methylbenzyl bromide | Piperazine hexahydrate / HCl | Ethanol | 20 then 70 | 2.5 | 89 |
| n-Amyl bromide | Piperazine hexahydrate / HCl | Ethanol | 20 then 70 | 1.5 | 64 |
| m-Methylbenzyl bromide | Piperazine hexahydrate / Acetic Acid | Ethanol/Water | 70 | 0.5 | 60 |
| m-Methylbenzyl bromide | Piperazine hexahydrate / Benzoic Acid | Ethanol | Not specified | Not specified | 71 |
| β-Phenethyl bromide | Piperazine hexahydrate / HCl | Ethanol | 20 then 70 | 2.5 | 56 |
| Ethyl bromide | Monopiperazinium chloride | Ethanol | Room Temp then Reflux | 3 | Not specified |
| Trimethylene dibromide | Anhydrous piperazine / HCl | Ethanol | 90 | 0.5 | Not specified |
Data sourced from patent DE1092019B.[7]
Experimental Protocols
Protocol 1: Mono-alkylation using N-Boc-piperazine
This protocol is a two-step process involving the protection of one piperazine nitrogen, followed by alkylation and deprotection.
Step 1: Synthesis of 1-Boc-piperazine [1]
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 eq) in DCM to the piperazine solution over 3 hours.
-
Stir the reaction mixture at room temperature for 22 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and filter the insoluble product.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield 1-Boc-piperazine.
Step 2: Alkylation of 1-Boc-piperazine and Deprotection
-
Dissolve 1-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or acetone.
-
Add a base, for example, potassium carbonate (1.5 eq).[1]
-
Add your alkylating agent (e.g., this compound, 1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until completion.
-
After cooling, filter off the base and evaporate the solvent.
-
Purify the N-alkylated-N'-Boc-piperazine intermediate by column chromatography if necessary.
-
To deprotect, dissolve the intermediate in a solvent like DCM and treat with an acid such as trifluoroacetic acid (TFA) or hydrogen chloride in dioxane.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Evaporate the solvent and excess acid. The product is obtained as its salt.
Protocol 2: Mono-alkylation using a Large Excess of Piperazine[1]
-
In a flask, mix a large excess of piperazine (e.g., 100 mmol) with pyridine (B92270) (30 ml).
-
Add the alkylating agent (e.g., this compound, 25 mmol).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and then place it in a freezer overnight.
-
Filter off the precipitated excess piperazine and pyridinium (B92312) salt and wash with acetone.
-
Combine the filtrates and remove the solvents on a rotary evaporator.
-
The crude mono-alkylated product can be further purified by distillation or chromatography. A yield of over 60% can be expected.[1]
Protocol 3: Mono-benzylation of Piperazine using Piperazine Dihydrochloride[8]
This method utilizes the in-situ formation of the less reactive piperazine monocation to achieve selective mono-alkylation.
-
In a 250-ml Erlenmeyer flask, dissolve piperazine hexahydrate (24.3 g, 0.125 mole) in 50 ml of absolute ethanol by warming in a bath at 65°C.
-
Add piperazine dihydrochloride monohydrate (22.1 g, 0.125 mole) and dissolve by swirling while maintaining the temperature at 65°C.
-
Over 5 minutes, add recently distilled benzyl (B1604629) chloride (15.8 g, 0.125 mole) with vigorous swirling or stirring.
-
Continue stirring at 65°C for an additional 25 minutes.
-
Cool the solution and keep it in an ice bath for about 30 minutes to allow piperazine dihydrochloride monohydrate to crystallize.
-
Collect the crystals by suction filtration and wash with ice-cold absolute ethanol.
-
The filtrate contains the mono-benzylated piperazine, which can be isolated as its dihydrochloride salt by treating the filtrate with ethanolic HCl.
Signaling Pathways and Logical Relationships
DOT script of the di-alkylation mechanism:
Caption: The competitive reaction pathway leading to di-alkylation of piperazine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Technical Support Center: N-Alkylation with 1-(2-Bromoethyl)piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of N-alkylation reactions with 1-(2-bromoethyl)piperazine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Mono-alkylated Product
Question: My N-alkylation reaction with this compound is resulting in a low yield of the intended mono-substituted product. What are the likely causes and how can I improve the yield?
Answer: Low yields in the mono-N-alkylation of piperazine (B1678402) are a common issue, primarily due to the symmetrical nature of piperazine, which has two equally reactive secondary amine groups. This often leads to the formation of a significant amount of the di-alkylated byproduct. Here are several strategies to enhance the yield of the mono-alkylated product:
-
Molar Ratio of Reactants: Utilizing a large excess of piperazine (3 to 5 equivalents or more) can statistically favor the mono-alkylation of the electrophile, this compound.
-
Use of a Protecting Group: Employing a mono-protected piperazine derivative, such as N-Boc-piperazine or N-acetylpiperazine, is a highly effective method to ensure mono-substitution. The protecting group blocks one of the nitrogen atoms from reacting, directing the alkylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.
-
In Situ Mono-protection with Acid: The use of one equivalent of an acid (like HCl) to form the piperazine monohydrochloride salt in situ can reduce the nucleophilicity of one of the nitrogen atoms, thereby promoting mono-alkylation.[1][2]
-
Slow Addition of the Alkylating Agent: Adding the this compound to the reaction mixture slowly and at a low temperature can help to maintain a high effective concentration of piperazine relative to the alkylating agent, which can favor mono-substitution.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often used to neutralize the HBr formed during the reaction. Polar aprotic solvents such as acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) are generally effective for this type of SN2 reaction.[3]
Issue 2: Formation of a Water-Soluble Product That is Difficult to Extract
Question: After my reaction work-up, the desired product appears to remain in the aqueous layer, making extraction with organic solvents inefficient. Why is this happening and what can I do?
Answer: This issue often arises from the formation of quaternary ammonium (B1175870) salts, which are highly polar and therefore water-soluble. This is more likely to occur with highly reactive alkylating agents. Another possibility is that your mono-alkylated product is protonated and exists as a salt in the aqueous layer.
-
pH Adjustment: Before extraction, ensure that the aqueous layer is made basic (pH > 9) by adding a suitable base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). This will deprotonate the piperazine nitrogen atoms, making the product less water-soluble and more extractable into an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).
-
Alternative Work-up: If quaternization is the issue, prevention is key. Using a mono-protected piperazine or carefully controlling the stoichiometry can minimize the formation of these byproducts.
Issue 3: Difficulty in Purifying the Product from Starting Materials and Byproducts
Question: I am struggling to separate my desired mono-alkylated product from unreacted piperazine and the di-alkylated byproduct. What purification strategies are recommended?
Answer: The similar polarities of piperazine, the mono-alkylated product, and the di-alkylated product can make purification by standard column chromatography challenging.
-
Acid-Base Extraction: A carefully performed acid-base extraction can help in separating the products. The di-alkylated product is typically less basic than the mono-alkylated product and piperazine.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method of purification.
-
Chromatography on Silica (B1680970) Gel: While challenging, column chromatography on silica gel can be effective. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol (B129727) in dichloromethane, can help to resolve the different components. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can prevent tailing of the amine compounds on the silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of piperazine with this compound?
A1: The main challenge is controlling the selectivity to obtain the mono-alkylated product in high yield. Since piperazine has two equally reactive secondary amine nitrogens, the reaction can easily proceed to form the di-alkylated byproduct, 1,4-bis(2-(piperazin-1-yl)ethyl)piperazine, which reduces the yield of the desired mono-substituted product.[2]
Q2: How can I favor mono-alkylation over di-alkylation?
A2: To favor mono-alkylation, you can:
-
Use a large excess of piperazine.
-
Employ a mono-protected piperazine (e.g., N-Boc-piperazine).[1]
-
Use piperazine monohydrochloride to reduce the nucleophilicity of one nitrogen.[1][2]
-
Slowly add the this compound to the reaction mixture.
Q3: What are the typical reaction conditions for this N-alkylation?
A3: Typical conditions involve reacting this compound with piperazine (or a derivative) in a polar aprotic solvent like acetonitrile or DMF, in the presence of a non-nucleophilic base such as K₂CO₃ or DIPEA. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate.[3]
Q4: What are the common side reactions to be aware of?
A4: The most common side reactions are:
-
Di-alkylation: Formation of the 1,4-disubstituted piperazine.
-
Quaternization: Further alkylation of the tertiary amine to form a quaternary ammonium salt, which can lead to purification issues due to its high water solubility.
Q5: Can I use other alkylating agents besides this compound?
A5: Yes, other alkyl halides such as 1-(2-chloroethyl)piperazine (B3192190) can be used. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If you are using a less reactive alkyl chloride, adding a catalytic amount of sodium or potassium iodide (Finkelstein conditions) can increase the reaction rate.
Data Presentation
Table 1: Comparison of Strategies to Improve Mono-N-Alkylation Yield
| Strategy | Key Principle | Expected Outcome | Typical Yield Range |
| Excess Piperazine | Statistical probability favors mono-substitution. | Improved mono-alkylation selectivity. | 40-60% |
| Mono-protected Piperazine (N-Boc or N-acetyl) | One nitrogen is blocked, forcing selective alkylation on the other. | High selectivity for the mono-alkylated product. | 70-90% (after deprotection)[4] |
| Piperazine Monohydrochloride | Reduced nucleophilicity of one nitrogen due to protonation. | Good selectivity for mono-alkylation. | 60-85%[2] |
Table 2: Influence of Reaction Parameters on Yield (General Trends)
| Parameter | Condition | Effect on Yield of Mono-alkylated Product |
| Temperature | Increasing temperature | Can increase reaction rate but may also promote di-alkylation. |
| Base | Strong, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | Efficiently neutralizes HBr, driving the reaction forward. |
| Solvent | Polar aprotic (e.g., ACN, DMF) | Solubilizes reactants and facilitates the SN2 reaction. |
| Concentration | High dilution | Can favor mono-alkylation by reducing the probability of the mono-alkylated product encountering another molecule of the alkylating agent. |
Experimental Protocols
Protocol 1: N-Mono-alkylation using Excess Piperazine
This protocol is adapted from general procedures for the N-alkylation of piperazine with alkyl halides.
Materials:
-
Piperazine (5.0 eq.)
-
This compound dihydrobromide (1.0 eq.)
-
Potassium carbonate (K₂CO₃) (4.0 eq.)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine and anhydrous acetonitrile.
-
Add potassium carbonate to the suspension.
-
In a separate flask, dissolve this compound dihydrobromide in a minimal amount of acetonitrile.
-
Slowly add the this compound solution to the stirring piperazine suspension at room temperature over a period of 1-2 hours.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine) to yield the desired mono-alkylated product.
Protocol 2: N-Mono-alkylation using N-Boc-piperazine
This protocol is a reliable method for achieving high selectivity for the mono-alkylated product.
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
This compound dihydrobromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask, add N-Boc-piperazine and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add this compound dihydrobromide to the mixture.
-
Stir the reaction mixture at 60-70 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-Boc protected mono-alkylated product.
-
For the deprotection step, dissolve the purified product in a suitable solvent (e.g., dichloromethane or dioxane) and treat with an acid such as trifluoroacetic acid (TFA) or HCl.
-
After the deprotection is complete, neutralize the mixture and extract the final product.
Mandatory Visualization
Caption: Workflow for optimizing the N-alkylation of piperazine.
Caption: Troubleshooting flowchart for low yield in N-alkylation.
References
Troubleshooting low reactivity of 1-(2-Bromoethyl)piperazine
Welcome to the technical support center for 1-(2-Bromoethyl)piperazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the reactivity of this versatile reagent. Below you will find a comprehensive guide in a question-and-answer format, including detailed experimental protocols and data to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound featuring a piperazine (B1678402) ring functionalized with a bromoethyl group.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of a piperazine ethyl moiety into a target molecule through nucleophilic substitution reactions.[1][2] It is commonly used in the synthesis of pharmaceuticals and other biologically active compounds.
Q2: What are the typical storage conditions for this compound to maintain its reactivity?
A2: To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration is recommended. Some suppliers may ship the product under cold-chain transportation.
Q3: What are the main safety precautions to consider when handling this compound?
A3: this compound is a reactive chemical and should be handled with appropriate safety measures.[1] This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction with this compound is showing very low or no conversion to the desired product. What are the potential causes?
A4: Low reactivity of this compound can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Reagent Quality: The primary suspect for low reactivity is the quality of the this compound itself. It can degrade over time, especially if not stored properly. Consider purchasing a fresh batch or verifying the purity of your existing stock.
-
Reaction Conditions: The choice of solvent, base, and temperature are critical for a successful alkylation reaction.
-
Presence of a Catalyst/Promoter: Certain additives can significantly enhance the reaction rate.
-
Side Reactions: The formation of undesired byproducts can consume your starting material and reduce the yield of the target compound.
The following flowchart provides a logical approach to troubleshooting low yield:
Caption: Troubleshooting workflow for low product yield.
Formation of Di-substituted Byproduct
Q5: I am observing a significant amount of the di-substituted piperazine byproduct in my reaction. How can I favor mono-alkylation?
A5: The formation of a di-substituted product is a common issue when working with piperazine derivatives due to the presence of two reactive nitrogen atoms.[3] Here are some strategies to promote mono-alkylation:
-
Use of a Protecting Group: The most effective method to ensure mono-alkylation is to use a piperazine derivative with one of the nitrogens protected (e.g., with a Boc group). The alkylation is then performed on the unprotected nitrogen, followed by deprotection.
-
Excess of Piperazine: Using a large excess of the piperazine nucleophile relative to the electrophile can statistically favor the mono-substituted product.
-
In Situ Protonation: The reaction can be carried out with a monopiperazinium salt, which is formed in situ. The protonation of one nitrogen atom deactivates it towards alkylation.[3]
Caption: Reaction pathways for mono- and di-alkylation.
Experimental Protocols and Data
General Protocol for N-Alkylation with this compound
This protocol provides a general starting point for the alkylation of a nucleophile (Nu-H) with this compound.
-
Reaction Setup: To a solution of the nucleophile (1.0 eq.) and a suitable base (1.1 - 2.0 eq.) in an appropriate solvent, add this compound (1.0 - 1.2 eq.) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Impact of Reaction Conditions on Yield
The following table summarizes the reported yields for N-alkylation reactions of piperazine derivatives under various conditions. While not specific to this compound in all cases, these data provide valuable insights for reaction optimization.
| Nucleophile/Electrophile System | Solvent | Base | Temperature (°C) | Additive | Yield (%) | Reference |
| Piperazine + Alkyl Halide | Pyridine | Pyridine (solvent) | Reflux | None | Moderate | Generic |
| Boc-piperazine + Alkyl Halide | Acetonitrile | K₂CO₃ | Reflux | None | High | [4] |
| Piperazine + Alkyl Halide | Ethanol | - | 70 | HCl (for salt formation) | 89 | [3] |
| N-methylpiperazine + 3-chloropropyl derivative | N-methylpiperazine (solvent) | - | Not specified | None | High | [5] |
| Piperazine derivative + Alkyl Bromide | Acetonitrile | DIPEA | 65 | None | 78 | [6] |
| Piperazine + 2-bromoethyl ethyl ether | Not specified | Not specified | Not specified | None | Not specified | Generic |
Potential Side Reactions and Degradation
Q6: Besides di-alkylation, what other side reactions or degradation pathways should I be aware of?
A6: this compound can potentially undergo other reactions that may reduce its effective concentration and lead to impurities:
-
Intramolecular Cyclization: Although less common for a six-membered ring forming a bridged system, the possibility of the secondary amine on the piperazine ring displacing the bromide to form a bicyclic quaternary ammonium (B1175870) salt exists, especially at elevated temperatures.
-
Elimination: Under strongly basic conditions, elimination of HBr to form 1-vinylpiperazine is a possibility.
-
Hydrolysis: The bromoethyl group can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures, leading to the formation of 1-(2-hydroxyethyl)piperazine.
-
Thermal Degradation: Piperazine and its derivatives can undergo thermal degradation at high temperatures (typically above 150°C).[7] Degradation products can include N-formylpiperazine and N-(2-aminoethyl) piperazine.[7]
The following diagram illustrates some of these potential side reactions:
Caption: Potential side reactions of this compound.
By carefully considering the factors outlined in this technical support guide, researchers can effectively troubleshoot and optimize their experiments involving this compound, leading to improved yields and purer products.
References
- 1. CAS 89727-93-5: this compound | CymitQuimica [cymitquimica.com]
- 2. pharmtech.com [pharmtech.com]
- 3. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Synthesis of 1-(2-Bromoethyl)piperazine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromoethyl)piperazine. The focus is on the identification and mitigation of common byproducts.
Troubleshooting Guide: Byproduct Identification and Mitigation
Q1: My final product shows multiple spots on TLC/peaks in GC-MS other than the desired this compound. What are the likely byproducts?
A1: In the synthesis of this compound, typically via the reaction of piperazine (B1678402) with 1,2-dibromoethane (B42909), the most common byproducts are unreacted piperazine and the di-substituted product, N,N'-bis(2-bromoethyl)piperazine. The formation of these impurities is primarily influenced by the reaction stoichiometry.
Q2: How can I minimize the formation of the di-substituted byproduct, N,N'-bis(2-bromoethyl)piperazine?
A2: The formation of the di-substituted byproduct can be significantly suppressed by carefully controlling the molar ratio of the reactants.[1] Using a significant excess of piperazine relative to 1,2-dibromoethane favors the mono-alkylation product. The protonation of one of the nitrogen atoms in piperazine can also be employed as a strategy to prevent the second nitrogen from reacting, thus leading to the monosubstituted derivative.
Q3: I suspect the presence of unreacted piperazine in my product mixture. How can I confirm this and remove it?
A3: Unreacted piperazine can be identified by comparing the analytical data (e.g., GC-MS or HPLC retention time) of your product mixture with a piperazine standard. Due to the basic nature of piperazine, it can often be removed through an aqueous acid wash during the work-up procedure. The protonated piperazine salt will be soluble in the aqueous layer, while the desired product remains in the organic layer.
Q4: My reaction seems to be producing a solid precipitate that is not my desired product. What could this be?
A4: If the reaction is not adequately controlled, there is a possibility of forming quaternized piperazine salts. This occurs when the nitrogen atoms of the piperazine ring are further alkylated by the bromoethyl group, leading to a quaternary ammonium (B1175870) salt which is often insoluble in common organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward synthesis involves the direct alkylation of piperazine with 1,2-dibromoethane.
Q2: What analytical techniques are best suited for identifying byproducts in this synthesis?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying the volatile components of the reaction mixture, including the desired product and the di-substituted byproduct. High-Performance Liquid Chromatography (HPLC), particularly after derivatization, is also a powerful tool for the analysis of piperazine and its derivatives, especially for non-volatile impurities.
Q3: Why is derivatization sometimes necessary for HPLC analysis of piperazine compounds?
A3: Piperazine and some of its simple alkylated derivatives lack a strong chromophore, which makes them difficult to detect with a standard UV detector at low concentrations. Derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) introduces a UV-active group, allowing for sensitive detection.
Data Presentation
Table 1: Influence of Reactant Molar Ratio on Byproduct Formation
| Molar Ratio (Piperazine : 1,2-Dibromoethane) | Expected Yield of this compound | Expected Level of N,N'-bis(2-bromoethyl)piperazine Byproduct |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Moderate to High | Moderate |
| 5 : 1 | High | Low |
| 10 : 1 | High | Very Low |
Note: This table provides expected trends based on chemical principles. Actual yields and byproduct levels will vary depending on specific reaction conditions such as temperature, solvent, and reaction time.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Synthesis Mixture
This protocol provides a general method for the separation and identification of this compound and the N,N'-bis(2-bromoethyl)piperazine byproduct.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the crude reaction mixture in 1 mL of a suitable solvent like dichloromethane (B109758) or methanol.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to piperazine, this compound, and N,N'-bis(2-bromoethyl)piperazine by comparing their retention times and mass spectra to reference standards or library data.
-
Protocol 2: HPLC-UV Analysis of Piperazine Byproducts via Derivatization
This protocol is adapted for the quantification of unreacted piperazine after derivatization with NBD-Cl.
-
Derivatization Procedure:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., methanol).
-
In a separate vial, mix an aliquot of the sample solution with a solution of NBD-Cl in a borate (B1201080) buffer (pH ~9.5).
-
Heat the mixture at approximately 60°C for 30 minutes to ensure complete derivatization.
-
Cool the reaction mixture and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Instrumentation and Conditions:
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 340 nm.[2]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the derivatized piperazine by comparing the peak area to a calibration curve prepared from derivatized piperazine standards.
-
Visualization
Caption: Troubleshooting workflow for byproduct identification.
References
Technical Support Center: Purification of Polar Piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered during the purification of polar piperazine (B1678402) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of polar piperazine derivatives?
The primary challenges in purifying polar piperazine derivatives stem from their inherent physicochemical properties.[1] These include:
-
High Polarity and Basicity: The presence of two nitrogen atoms makes piperazine and its derivatives highly polar and basic. This high polarity can lead to poor retention and peak tailing in reverse-phase chromatography, while their basicity can cause strong, sometimes irreversible, interactions with acidic silica (B1680970) gel in normal-phase chromatography.[1][2][3]
-
Hygroscopicity: Many piperazine derivatives readily absorb moisture from the atmosphere, which can complicate handling, accurate weighing, and can affect the consistency of the material.[1]
-
Salt and Hydrate Formation: Piperazines easily form salts and hydrates. While this property can be leveraged for purification, it can also lead to difficulties in isolating the free base and result in inconsistencies in the final product's physical form.[1]
-
Co-precipitation of Impurities: Structurally similar impurities, such as by-products from alkylation or related pyrazines, often have similar polarities and can co-precipitate with the desired product, making purification by simple crystallization challenging.[1]
-
Poor Crystallinity: The free base forms of many piperazine derivatives are often oils or low-melting solids, making crystallization a difficult purification method without conversion to a salt.[2]
Q2: My polar piperazine derivative shows severe peak tailing on a standard C18 column. What can I do to improve the peak shape?
Peak tailing in reverse-phase HPLC is a common issue for basic compounds like piperazine derivatives, often caused by strong interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase.[1][2] Here are several strategies to mitigate this:
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase can saturate the active silanol sites, preventing your compound from interacting with them.[1][2]
-
Operate at Low pH: By lowering the mobile phase pH (e.g., below 3), the residual silanol groups are protonated, minimizing their interaction with the protonated basic analyte. Note that some silica columns may degrade at very low pH.[2]
-
Use a Buffer: Incorporating a buffer like phosphate, formate, or acetate (B1210297) into the mobile phase helps maintain a consistent pH and can mask silanol interactions, leading to improved peak symmetry.[2]
-
Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible residual silanol groups, which significantly reduces secondary interactions and peak tailing.[2]
-
Consider Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral ion pair with your charged piperazine derivative, increasing its hydrophobicity and retention.[2]
Q3: My highly polar piperazine derivative is not retained on a C18 column and elutes in the void volume. What are my options?
This is a common problem for very hydrophilic compounds in reversed-phase chromatography.[2] Consider these alternatives:
-
Use a 100% Aqueous Mobile Phase: Some specialized reversed-phase columns (e.g., AQ-type or with a polar-embedded phase) are designed to be stable in 100% aqueous conditions, which can increase the retention of highly polar analytes.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds. It uses a polar stationary phase (like silica, alumina, or amine-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of a polar solvent (like water).[4][5]
-
Ion Exchange Chromatography: This technique separates molecules based on their charge and can be very effective for purifying basic compounds like piperazine derivatives.[4][6]
Q4: How can I effectively remove water from a hygroscopic piperazine derivative?
Removing water from hygroscopic compounds is crucial for accurate analysis and consistent results.[1] Effective methods include:
-
Azeotropic Distillation: This involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water, which is then removed by distillation.[1]
-
Drying under High Vacuum: Lyophilization (freeze-drying) or drying in a vacuum oven at an elevated temperature (if the compound is thermally stable) can be very effective.[1]
-
Formation of Anhydrous Salts: Converting the compound to an anhydrous salt can sometimes reduce its hygroscopicity.[1]
Troubleshooting Guides
Problem 1: Low Yield After Crystallization
-
Symptoms: A significant amount of the product remains in the mother liquor after cooling and filtration. The isolated product mass is much lower than expected.[1]
-
Possible Causes & Solutions:
-
High Solubility in the Chosen Solvent:
-
Solution: Change the solvent to one in which your compound is less soluble at lower temperatures. You can also introduce an "anti-solvent" (a solvent in which the product is insoluble) to induce precipitation.[1]
-
-
Excessive Amount of Solvent Used:
-
Solution: Use the minimum amount of hot solvent required to dissolve the crude product.[1]
-
-
Incomplete Salt Formation (if applicable):
-
Solution: Ensure at least a stoichiometric amount of the acid is added if you are performing a salt crystallization. Verify the pH to ensure it is in the correct range for salt formation.[1]
-
-
Slow Crystallization Kinetics:
-
Solution: Cool the solution slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also induce crystallization.[1]
-
-
Problem 2: Co-elution of Impurities During Column Chromatography
-
Symptoms: Fractions collected from the column contain both the desired product and impurities, as confirmed by TLC, LC-MS, or NMR.
-
Possible Causes & Solutions:
-
Inappropriate Solvent System:
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. For normal-phase chromatography on silica, if your compound is very polar and doesn't move from the baseline, consider adding a basic modifier like ammonium (B1175870) hydroxide (B78521) to your eluent system (e.g., 1-2% in a dichloromethane (B109758)/methanol (B129727) mixture).[2][7]
-
-
Similar Polarity of Product and Impurities:
-
Compound Degradation on Silica Gel:
-
Solution: Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina, or switch to a different purification technique altogether.[7]
-
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Representative Polar Piperazine Derivative
| Purification Technique | Purity Achieved | Typical Recovery Rate | Advantages | Disadvantages |
| Recrystallization (as a salt) | 95-99% | 70-90% | Simple, cost-effective, scalable. | May not remove impurities with similar solubility; potential for low yield if product is highly soluble. |
| Normal-Phase Chromatography (Silica Gel with modifier) | >99% | 60-85% | High resolution for a wide range of polarities. | Can be time-consuming and solvent-intensive; risk of compound degradation on acidic silica.[2][7] |
| Reversed-Phase HPLC (with mobile phase additive) | >99% | 75-95% | Excellent for high-purity isolation; good reproducibility. | Can be expensive; requires specialized equipment; peak tailing can be an issue without optimization.[2] |
| Acid-Base Extraction | 90-98% | >90% | Good for removing non-basic impurities; fast and inexpensive initial cleanup. | Not effective for removing basic impurities; may require further purification steps.[2] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | >99% | 70-90% | Excellent for retaining and separating very polar compounds. | Requires careful method development; equilibration times can be long. |
Experimental Protocols
Protocol 1: Purification by Salt Formation and Recrystallization
This protocol is effective for purifying basic piperazine derivatives that are oils or have poor crystallinity as a free base.
-
Dissolution: Dissolve the crude piperazine derivative in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acid Addition: While stirring, slowly add a stoichiometric amount (1.0 equivalent) of an acid solution (e.g., 2M HCl in diethyl ether) dropwise.
-
Precipitation/Crystallization: The corresponding salt will often precipitate immediately as a solid. If not, the solution can be cooled to promote crystal growth.
-
Isolation: Collect the solid crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, anhydrous solvent (the same one used for crystallization) to remove any soluble impurities.
-
Drying: Dry the purified salt crystals under a high vacuum to remove all residual solvent.
Protocol 2: General Method for Normal-Phase Column Chromatography of a Polar Piperazine Derivative
This protocol outlines a general approach for purifying polar, basic piperazine derivatives on silica gel.
-
TLC Analysis: Determine an appropriate eluent system using TLC. For highly polar basic compounds, a common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). If the compound remains at the baseline, add a small percentage of a basic modifier, such as ammonium hydroxide (e.g., start with a system like DCM:MeOH:NH4OH 90:10:1).
-
Column Packing: Pack a flash chromatography column with silica gel using the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often most effective for separating compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Caption: A logical workflow for troubleshooting common purification problems.
References
Resolving broad NMR peaks in 1-(2-Bromoethyl)piperazine products.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering broad NMR peaks in their 1-(2-Bromoethyl)piperazine products and their derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are the proton NMR peaks for my this compound derivative broad?
A1: Broad NMR peaks in piperazine-containing molecules are commonly due to dynamic processes occurring on the NMR timescale. The two primary reasons are:
-
Slow Conformational Inversion: The piperazine (B1678402) ring is not static and can interconvert between different chair and boat conformations. If the rate of this "ring flipping" is comparable to the NMR timescale, it can lead to significant peak broadening.[1][2]
-
Restricted Amide Bond Rotation: If the piperazine nitrogen is part of an amide bond (e.g., after reaction with a carbonyl compound), the partial double-bond character of the C-N bond can restrict rotation. This can result in distinct chemical environments for the protons on the piperazine ring, and if the rotation is slow, it leads to broadened signals or even the appearance of multiple conformers (rotamers).[1][2][3]
Q2: Can the N-H proton of the piperazine cause peak broadening?
A2: Yes. The proton on the secondary amine of the piperazine ring can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities. This rapid exchange can cause the N-H peak to broaden or even disappear. It can also sometimes lead to broadening of adjacent C-H signals.[4]
Q3: Does the solvent affect the NMR spectrum?
A3: Absolutely. The choice of NMR solvent can influence the rates of conformational exchange and proton exchange, thereby affecting peak shape.[3][5] Changing the solvent is a common troubleshooting step to resolve broad peaks.
Q4: My compound is symmetrically substituted, but the NMR spectrum shows broad and complex signals. Why?
A4: Even in symmetrically substituted piperazines, the dynamic conformational processes mentioned in A1 can lead to complex and broad NMR spectra. At room temperature, you might be observing the coalescence of signals from multiple, rapidly interconverting conformers.[1][6]
Troubleshooting Guide
If you are observing broad NMR peaks for your this compound product, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for broad NMR peaks.
Experimental Protocols
1. Variable Temperature (VT) NMR Spectroscopy
-
Objective: To determine if the peak broadening is due to a dynamic exchange process that is slow on the NMR timescale at room temperature.
-
Methodology:
-
Prepare your sample as you would for a standard 1H NMR experiment.
-
Acquire a standard 1H NMR spectrum at room temperature (e.g., 25 °C).
-
Increase the temperature in increments (e.g., 10-15 °C) and acquire a spectrum at each new temperature (e.g., 40 °C, 55 °C, 70 °C). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquisition.
-
If the peaks sharpen at higher temperatures, this is indicative of a dynamic process becoming faster on the NMR timescale. The temperature at which distinct peaks merge into a single broad peak is the coalescence temperature.[3]
-
If feasible with your instrument and solvent, also acquire spectra at lower temperatures (e.g., 10 °C, 0 °C, -10 °C). Broad peaks at room temperature may resolve into sharp, distinct signals for each conformer at lower temperatures.[1]
-
2. Solvent Study
-
Objective: To assess the impact of the solvent on the chemical environment and exchange rates.
-
Methodology:
-
Acquire a 1H NMR spectrum of your compound in your initial solvent (e.g., CDCl3).
-
Prepare new samples of your compound in different deuterated solvents. Good alternatives include DMSO-d6, Methanol-d4, and Acetonitrile-d3.[5]
-
Acquire a 1H NMR spectrum in each new solvent.
-
Compare the spectra. A change in solvent can alter the hydrogen bonding, polarity, and viscosity, which can in turn affect the rate of conformational changes and potentially resolve the broad signals.[3]
-
3. D2O Exchange
-
Objective: To identify peaks corresponding to exchangeable protons (like N-H).
-
Methodology:
-
Acquire a standard 1H NMR spectrum of your sample.
-
Add one or two drops of deuterium (B1214612) oxide (D2O) to the NMR tube.
-
Shake the tube gently to mix.
-
Acquire another 1H NMR spectrum.
-
The signal corresponding to the N-H proton of the piperazine will decrease in intensity or disappear completely as the proton is exchanged for a deuterium atom. This can also result in the sharpening of adjacent C-H signals.
-
Data Summary
The energy barrier for conformational changes in piperazine derivatives can be quantified. Below is a summary of Gibbs free energy of activation (ΔG‡) for different dynamic processes in N-substituted piperazines, derived from temperature-dependent NMR studies.
| Compound Type | Dynamic Process | Solvent | Coalescence Temp. (Tc) | ΔG‡ (kJ/mol) |
| N-Aroyl-piperazines | Amide Bond Rotation | DMSO-d6 | 306 - 340 K | 61.1 - 67.1 |
| N-Aroyl-piperazines | Ring Inversion | DMSO-d6 | 315 - 323 K | 65.0 - 66.7 |
Data synthesized from literature reports on various N-substituted piperazine derivatives.[3][7]
Visualization of Dynamic Processes
The broad peaks in this compound derivatives often arise from the interconversion between different conformations. The following diagram illustrates the key dynamic equilibria.
Caption: Dynamic equilibria leading to broad NMR signals.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preventing adduct formation in LC-MS analysis of piperazine compounds.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing adduct formation during the LC-MS analysis of piperazine (B1678402) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed with piperazine compounds in ESI-LC-MS?
A1: In positive ion mode electrospray ionization (ESI), piperazine compounds, being basic, readily form protonated molecules [M+H]+. However, they are also susceptible to forming several common adducts that can complicate data interpretation and affect quantitation. These include:
-
Sodium Adducts [M+Na]+: Frequently observed, especially when using glassware that has not been properly cleaned or when sodium is present in the sample matrix or mobile phase.[1]
-
Potassium Adducts [M+K]+: Similar to sodium adducts, these arise from potassium ion contamination.[2]
-
Ammonium (B1175870) Adducts [M+NH4]+: These are common when using ammonium-based buffers like ammonium formate (B1220265) or ammonium acetate (B1210297) in the mobile phase.[3][4]
-
Solvent Adducts: Adducts with mobile phase components like acetonitrile (B52724) ([M+ACN+H]+) can also occur.
In negative ion mode, while less common for basic compounds like piperazines, you might observe formate [M+HCOO]- or acetate [M+CH3COO]- adducts if these modifiers are used.[5]
Q2: How do mobile phase additives affect adduct formation with piperazine compounds?
A2: Mobile phase additives play a crucial role in both promoting the desired protonated molecule and suppressing unwanted adducts.
-
Formic Acid (FA): Typically added at 0.1%, it provides a source of protons to encourage the formation of [M+H]+ and can help to minimize metal adducts by competing for the analyte.[3][6] It is the most commonly reported modifier for piperazine analysis.[3][4]
-
Acetic Acid (AA): Similar to formic acid, it can be used to promote protonation.
-
Ammonium Formate (AF) and Ammonium Acetate (AmAc): These buffers can help improve peak shape and reproducibility.[7][8] However, they introduce ammonium ions, which can lead to the formation of [M+NH4]+ adducts.[4] The choice between formate and acetate can influence sensitivity, with formate often providing a better signal in positive ion mode.
Q3: What is the impact of mobile phase pH on the analysis of piperazine compounds?
A3: As basic compounds, the ionization state of piperazines is highly dependent on the mobile phase pH.[9]
-
Low pH (Acidic Conditions): Using an acidic mobile phase (e.g., with 0.1% formic acid, pH ~2.7) ensures that the piperazine nitrogens are protonated. This is essential for good ionization efficiency in positive ESI mode, leading to a strong [M+H]+ signal.[3][4]
-
Neutral or High pH: At higher pH values, piperazine compounds will be less protonated, which can lead to poor ionization efficiency and reduced sensitivity in positive ion mode.
Q4: Why am I seeing a high abundance of sodium [M+Na]+ adducts for my piperazine analyte?
A4: High levels of sodium adducts are typically due to contamination. Potential sources include:
-
Glassware: Use of non-pre-cleaned or older glassware can leach sodium ions.[1]
-
Reagents and Solvents: Impurities in mobile phase solvents, buffers, or sample diluents.
-
Sample Matrix: Biological samples can have high endogenous salt concentrations.
-
LC System: Contamination within the HPLC flow path.
To mitigate this, use high-purity solvents and reagents, thoroughly clean glassware (acid-washing is recommended), and consider desalting your sample if it has a high salt content.[2][10]
Troubleshooting Guides
Problem: High Percentage of [M+Na]+ and [M+K]+ Adducts
Symptoms:
-
The intensity of the [M+Na]+ (M+23) and/or [M+K]+ (M+39) peaks are significant relative to the [M+H]+ peak.
-
Poor quantitative reproducibility.
-
Difficulty in achieving the desired limit of detection (LOD).
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and fresh, high-quality mobile phase additives. |
| Contaminated Glassware | Acid-wash all glassware and use dedicated glassware for mobile phase and sample preparation. Avoid using glass bottles for storing aqueous mobile phases for extended periods.[2] |
| LC System Contamination | Flush the entire LC system with a cleaning solution (e.g., a mixture of isopropanol, acetonitrile, methanol, and water with a small amount of formic acid) to remove salt buildup. |
| High Salt Content in Sample | If analyzing samples in a complex matrix (e.g., plasma, urine), consider a sample preparation method that includes a desalting step, such as solid-phase extraction (SPE). |
| Insufficient Proton Availability | Increase the concentration of the acidic modifier (e.g., formic acid) in the mobile phase to favor [M+H]+ formation. However, be mindful that excessive acid can sometimes suppress ionization. |
Problem: Dominant [M+NH4]+ Adduct and Low [M+H]+ Signal
Symptoms:
-
The [M+NH4]+ (M+18) peak is the base peak or has a very high intensity compared to [M+H]+.
-
This is observed when using ammonium formate or ammonium acetate buffers.
Possible Causes and Solutions:
| Cause | Solution |
| High Concentration of Ammonium Buffer | Reduce the concentration of the ammonium salt in the mobile phase. Concentrations of 2-5 mM are often sufficient. |
| Analyte Properties | Some compounds have a higher affinity for ammonium ions than protons. |
| Insufficient Acid | If using a combination of an ammonium salt and an acid (e.g., ammonium formate with formic acid), ensure the acid concentration is sufficient to promote protonation. A common mobile phase is 0.1% formic acid with 2-5 mM ammonium formate.[4][11] |
| Optimization of MS Source Conditions | Adjust source parameters such as capillary voltage and source temperature to favor the formation and transmission of the [M+H]+ ion. |
Experimental Protocols
Key Experiment: Comparative Analysis of Mobile Phase Modifiers to Minimize Adduct Formation
This experiment aims to determine the optimal mobile phase modifier to maximize the [M+H]+ signal and minimize adduct formation for a target piperazine compound.
1. Standard Preparation:
-
Prepare a 1 µg/mL stock solution of the piperazine compound of interest in methanol.
-
Prepare a working standard of 100 ng/mL by diluting the stock solution with the initial mobile phase composition.
2. LC-MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer with an ESI source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan from m/z 100-500 to observe all potential adducts.
3. Mobile Phase Preparations (Test Conditions):
-
Condition A: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Condition B: 5 mM Ammonium Formate with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Condition C: 5 mM Ammonium Acetate with 0.1% Acetic Acid in Water (A) and 0.1% Acetic Acid in Acetonitrile (B).
-
Condition D (Control): Water (A) and Acetonitrile (B) with no additives.
4. Chromatographic Gradient:
-
A generic gradient can be used and optimized for the specific analyte. For example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
5. Data Acquisition and Analysis:
-
Inject the working standard under each of the four mobile phase conditions in triplicate.
-
For each condition, extract the ion chromatograms for the expected [M+H]+, [M+Na]+, [M+K]+, and [M+NH4]+ ions.
-
Calculate the peak area for each ion.
-
Summarize the results in a table, presenting the average peak area and the relative percentage of each adduct compared to the total ion current of the analyte.
Expected Outcome and Interpretation:
The results will allow for a direct comparison of the mobile phase modifiers. It is expected that Condition A (0.1% Formic Acid) will provide a high [M+H]+ signal with minimal adduct formation for most piperazine compounds. Condition B may show a good [M+H]+ signal but with the presence of [M+NH4]+. Condition C may result in lower sensitivity compared to the formate-based mobile phases. Condition D will likely show a high proportion of sodium and potassium adducts and a weaker overall signal.
Quantitative Data Summary (Illustrative Example for Benzylpiperazine - BZP, MW: 176.26)
| Mobile Phase Condition | Ion Species | m/z | Average Peak Area (n=3) | Relative Abundance (%) |
| A: 0.1% Formic Acid | [M+H]+ | 177.3 | 1,500,000 | 92.0 |
| [M+Na]+ | 199.3 | 100,000 | 6.1 | |
| [M+K]+ | 215.3 | 30,000 | 1.8 | |
| [M+NH4]+ | 194.3 | - | - | |
| B: 5 mM AF + 0.1% FA | [M+H]+ | 177.3 | 1,350,000 | 78.5 |
| [M+Na]+ | 199.3 | 90,000 | 5.2 | |
| [M+K]+ | 215.3 | 25,000 | 1.5 | |
| [M+NH4]+ | 194.3 | 255,000 | 14.8 | |
| C: 5 mM AmAc + 0.1% AA | [M+H]+ | 177.3 | 1,100,000 | 73.3 |
| [M+Na]+ | 199.3 | 120,000 | 8.0 | |
| [M+K]+ | 215.3 | 35,000 | 2.3 | |
| [M+NH4]+ | 194.3 | 245,000 | 16.3 | |
| D: No Additive | [M+H]+ | 177.3 | 400,000 | 36.4 |
| [M+Na]+ | 199.3 | 600,000 | 54.5 | |
| [M+K]+ | 215.3 | 100,000 | 9.1 | |
| [M+NH4]+ | 194.3 | - | - |
Visualizations
Caption: ESI adduct formation pathways for piperazine compounds.
Caption: Troubleshooting workflow for adduct formation in LC-MS.
References
- 1. acdlabs.com [acdlabs.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceasia.org [scienceasia.org]
- 7. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability of 1-(2-Bromoethyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the stability of 1-(2-bromoethyl)piperazine during chemical reactions, particularly those requiring long durations.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: My reaction yield is significantly lower than expected, and I suspect the degradation of this compound. How can I confirm this and what are the immediate steps to improve the yield?
Answer: To confirm degradation, you should monitor the reaction mixture over time using analytical techniques like TLC, LC-MS, or GC-MS. The appearance of new, unidentified spots or peaks that are not your desired product is a strong indicator of degradation.
Immediate steps to improve yield include:
-
Lowering the Reaction Temperature: Thermal stress is a primary driver of degradation. If your protocol allows, reduce the reaction temperature.
-
Controlled Addition: Instead of adding all the this compound at the beginning, consider a slow, portion-wise, or syringe-pump addition over the course of the reaction. This keeps the instantaneous concentration of the free base low, minimizing self-reaction.
-
Re-evaluate Your Solvent Choice: Highly polar solvents can facilitate unwanted side reactions. If possible, experiment with less polar solvents.
Question: I am observing the formation of a significant amount of a white, insoluble precipitate in my reaction. What is this precipitate and how can I prevent its formation?
Answer: The precipitate is likely the product of intramolecular cyclization, forming a bicyclic quaternary ammonium (B1175870) salt (1,4-diazabicyclo[2.2.2]octane ethyl bromide). This is a common side reaction where the secondary amine of the piperazine (B1678402) ring attacks the electrophilic carbon of the bromoethyl group on the same molecule.
To prevent its formation:
-
Use the Salt Form: If your reaction conditions permit, start with a salt of this compound (e.g., the dihydrobromide salt) and use a base to generate the free base in situ.
-
Maintain Low Concentration: As with improving yield, keeping the concentration of the free-base form of this compound low is crucial.
-
Optimize Stoichiometry: Ensure you are not using a large excess of the reagent, which would increase the likelihood of self-reaction.
Question: My final product is contaminated with several byproducts that are difficult to separate. What are the likely side reactions, and how can I minimize them?
Answer: Besides intramolecular cyclization, other potential side reactions include:
-
Intermolecular Dimerization/Polymerization: One molecule of this compound can react with another, leading to dimers and oligomers.
-
Elimination: Under strongly basic conditions, HBr can be eliminated to form 1-vinylpiperazine, which can then polymerize or undergo other reactions.
-
Hydrolysis: If there is water in your reaction mixture, the bromoethyl group can be hydrolyzed to a hydroxyethyl (B10761427) group.
To minimize these side reactions:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.
-
Choose the Right Base: Employ a non-nucleophilic base to avoid reaction with the bromoethyl group. The base should be strong enough to deprotonate your substrate but not so strong as to promote significant elimination.
-
Protect the Secondary Amine: If feasible for your synthetic route, you can protect the secondary amine of the piperazine ring (e.g., with a Boc group), perform the desired reaction with the bromoethyl group, and then deprotect it.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for this compound?
The most significant degradation pathway, especially in solution and at elevated temperatures, is intramolecular cyclization. The lone pair of electrons on the secondary amine nitrogen can attack the carbon atom bearing the bromine, leading to the formation of a stable, bicyclic quaternary ammonium salt.
How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored in a cool, dry, and dark environment. It is often supplied as a hydrobromide or dihydrobromide salt to enhance its stability by protonating the piperazine nitrogens, which prevents them from participating in nucleophilic reactions. When using the free base, it is best to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
What is the impact of solvent choice on the stability of this compound?
Solvent polarity can significantly impact the stability of this compound. Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the transition state of the intramolecular cyclization, thereby accelerating this unwanted side reaction. Less polar solvents (e.g., THF, Dioxane, Toluene) are generally preferred for long reactions to minimize this degradation pathway.
Can I use an excess of this compound to drive my reaction to completion?
While using an excess of a reagent is a common strategy, it should be done with caution for this compound. A large excess increases the concentration of the reagent, which can lead to a higher rate of side reactions, particularly dimerization and polymerization. It is often better to use a slight excess (e.g., 1.1-1.2 equivalents) and optimize other reaction conditions like temperature and reaction time.
Quantitative Data Summary
The following table summarizes the expected qualitative stability of this compound under various conditions. This data is representative and intended for guidance; actual stability will depend on the specific reaction components and concentrations.
| Parameter | Condition | Relative Stability | Notes |
| Temperature | < 25°C | High | Low kinetic energy for degradation pathways. |
| 25°C - 60°C | Moderate | Degradation may become noticeable over long reaction times. | |
| > 60°C | Low | Significant degradation, especially intramolecular cyclization, is likely. | |
| Solvent Polarity | Non-polar (e.g., Toluene, Hexane) | High | Does not effectively stabilize the charged transition state of cyclization. |
| Moderately Polar (e.g., THF, CH₂Cl₂) | Moderate | A balance between reactant solubility and minimizing side reactions. | |
| Polar Aprotic (e.g., DMF, DMSO) | Low | Can accelerate Sₙ2-type side reactions, including cyclization. | |
| Polar Protic (e.g., Ethanol, Water) | Low | Risk of solvolysis (reaction with the solvent) and hydrolysis. | |
| Base | Weak Base (e.g., K₂CO₃) | Moderate to High | Minimizes elimination side reactions but may require higher temperatures. |
| Strong, Non-nucleophilic Base (e.g., DBU, DIPEA) | Moderate | Efficiently deprotonates substrates but can promote elimination at high T. | |
| Strong, Nucleophilic Base (e.g., NaOH, KOtBu) | Low | Can directly react with the bromoethyl group or promote rapid elimination. |
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Minimized Degradation
This protocol provides a general method for the N-alkylation of a substrate using this compound while minimizing its degradation.
-
Reagent Preparation:
-
If using the free base of this compound, ensure it is of high purity.
-
If starting with a salt (e.g., dihydrobromide), it will be used directly in the reaction with a suitable base.
-
Use an anhydrous, less polar solvent such as THF or Toluene.
-
Select a non-nucleophilic base (e.g., DIPEA or K₂CO₃).
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add your substrate and the solvent.
-
Add the base to the mixture. If using a solid base like K₂CO₃, ensure efficient stirring.
-
Cool the mixture to 0°C.
-
-
Addition of this compound:
-
Dissolve this compound (1.1 equivalents) in the reaction solvent.
-
Add the solution of this compound to the reaction mixture dropwise over a period of 1-2 hours using a dropping funnel or a syringe pump.
-
After the addition is complete, allow the reaction to slowly warm to the desired temperature (ideally not exceeding 60°C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS. Check for the consumption of your starting material and the formation of the desired product, while also looking for the appearance of byproducts.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
-
Protocol 2: Monitoring the Stability of this compound in a Reaction Mixture
This protocol describes how to monitor the concentration of this compound over time to assess its stability under your specific reaction conditions.
-
Preparation of Standards:
-
Prepare a stock solution of pure this compound of known concentration in your reaction solvent.
-
Prepare a stock solution of an internal standard (a compound that does not react under the reaction conditions and is easily detectable).
-
-
Reaction Sampling:
-
Set up your reaction as planned.
-
At regular intervals (e.g., every hour), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a known volume of a suitable solvent containing the internal standard.
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or LC-MS.
-
Create a calibration curve for this compound relative to the internal standard.
-
Quantify the concentration of this compound remaining at each time point.
-
A rapid decrease in concentration that does not correlate with the formation of the desired product indicates degradation.
-
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
Side reactions of 1-(2-Bromoethyl)piperazine with common functional groups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 1-(2-bromoethyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary reactive sites. The most reactive site is the bromine-bearing carbon of the ethyl group, which is highly susceptible to nucleophilic substitution (SN2) reactions. The secondary amine within the piperazine (B1678402) ring is also nucleophilic and can participate in reactions, particularly N-alkylation.
Q2: What are the common side reactions observed when using this compound?
A2: The most prevalent side reaction is overalkylation, especially when reacting with primary or secondary amines, leading to the formation of di- or poly-alkylated products. Self-condensation or dimerization, where one molecule of this compound reacts with another, can also occur, resulting in products like 1,4-bis(2-(piperazin-1-yl)ethyl)piperazine. With stronger bases, elimination (E2) reactions can compete with substitution, leading to the formation of N-vinylpiperazine.
Q3: How can I minimize the formation of di-alkylated byproducts when reacting this compound with an amine?
A3: To favor mono-alkylation and minimize the formation of di-alkylated products, several strategies can be employed:
-
Use a large excess of the primary or secondary amine nucleophile. This statistical approach increases the probability of this compound reacting with the desired amine rather than the mono-alkylated product.
-
Employ a protecting group strategy. Protecting the secondary amine of piperazine (e.g., with a Boc group) before the alkylation step ensures mono-substitution. The protecting group can then be removed in a subsequent step.
-
Control the stoichiometry and reaction conditions. Using a 1:1 molar ratio or a slight excess of the amine, along with careful monitoring of the reaction progress (e.g., by TLC or LC-MS), can help to stop the reaction after the desired mono-alkylation has occurred.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-alkylated Product with an Amine Nucleophile
| Potential Cause | Troubleshooting Steps |
| Overalkylation | - Increase the molar excess of the amine nucleophile (5-10 equivalents).- Perform the reaction at a lower temperature to reduce the rate of the second alkylation.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Self-condensation of this compound | - Use a higher concentration of the desired amine nucleophile.- Add this compound slowly to the reaction mixture containing the amine. |
| Poor solubility of reactants | - Choose a solvent that dissolves all reactants well (e.g., DMF, DMSO, acetonitrile).- Gentle heating may be required to ensure solubility. |
| Incomplete reaction | - Increase the reaction time or temperature.- Use a stronger base to deprotonate the amine nucleophile if applicable. |
Problem 2: Formation of an Elimination Byproduct (N-vinylpiperazine)
| Potential Cause | Troubleshooting Steps |
| Use of a strong, sterically hindered base | - Use a weaker, non-nucleophilic base such as potassium carbonate or triethylamine.- Avoid strong bases like potassium tert-butoxide if substitution is the desired outcome. |
| High reaction temperature | - Perform the reaction at a lower temperature. Elimination reactions are often favored at higher temperatures. |
| Steric hindrance around the nucleophile | - If the nucleophile is sterically bulky, it may act as a base rather than a nucleophile. Consider using a less hindered nucleophile if possible. |
Side Reactions with Common Functional Groups: A Summary
The following tables summarize potential side reactions of this compound with common functional groups and provide estimated yields based on analogous reactions.
Reaction with Amines (Primary and Secondary)
| Side Product | Structure | Typical Conditions Favoring Formation | Estimated Yield Range |
| N,N'-dialkylated piperazine | R-N(CH₂CH₂-Pip)₂ | Equimolar reactants, high temperature | 10-40% |
| 1,4-bis(2-(piperazin-1-yl)ethyl)piperazine | Pip-CH₂CH₂-Pip-CH₂CH₂-Pip | High concentration of this compound, prolonged reaction time | 5-20% |
Reaction with Alcohols
| Side Product | Structure | Typical Conditions Favoring Formation | Estimated Yield Range |
| N-vinylpiperazine (Elimination) | Pip-CH=CH₂ | Strong, bulky base (e.g., t-BuOK), high temperature | 10-50% |
Reaction with Thiols
Side reactions with thiols are generally less common due to the high nucleophilicity of the thiolate anion, which favors the desired SN2 reaction.
Reaction with Carboxylic Acids
| Side Product | Structure | Typical Conditions Favoring Formation | Estimated Yield Range |
| Piperazin-1-yl-ethyl ester (from over-reaction) | RCOO-CH₂CH₂-Pip-CH₂CH₂-OOCR | Not a common side product in direct esterification. More likely if the product of the initial reaction can further react. | < 5% |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-alkylation of a Primary Amine with this compound
-
Reactant Preparation: Dissolve the primary amine (5.0 eq.) in a suitable solvent (e.g., acetonitrile (B52724) or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-alkylated product.
Protocol 2: Synthesis of 1-(2-Ethoxyethyl)piperazine (Williamson Ether Synthesis)
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium metal (1.1 eq.) to anhydrous ethanol (B145695) at 0 °C with vigorous stirring. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.
-
Addition of Alkyl Halide: Slowly add this compound (1.0 eq.) to the sodium ethoxide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and carefully quench with water. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Technical Support Center: Optimizing HPLC Separation of 1-(2-Bromoethyl)piperazine and its Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 1-(2-Bromoethyl)piperazine and its related products.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting)
Q1: My peak for this compound is showing significant tailing. What are the common causes and how can I fix it?
A1: Peak tailing for basic compounds like this compound is a frequent issue in reverse-phase HPLC.[1] The primary cause is often the interaction between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1] Here are several strategies to address this:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the piperazine (B1678402) nitrogens, which can reduce their interaction with silanol groups.[1]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can effectively block the active silanol sites on the stationary phase, thus improving peak symmetry.
-
Column Selection: Employing a modern, high-purity, end-capped C18 or a polar-embedded column can significantly reduce peak tailing. These columns have a lower concentration of accessible silanol groups.
-
Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try injecting a more dilute sample.
Q2: I am observing peak fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur under certain conditions. Potential causes include:
-
High Sample Concentration: Similar to tailing, overloading the column can sometimes manifest as fronting.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. Ensure your sample solvent is similar to or weaker than the initial mobile phase conditions.
-
Column Collapse: In highly aqueous mobile phases, some C18 columns can undergo "phase collapse," which can affect peak shape.
Issue: Inconsistent Retention Times
Q3: The retention time for my analyte is drifting over a series of injections. What should I investigate?
A3: Drifting retention times can be caused by a number of factors related to the column, mobile phase, or HPLC system:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. This is especially common with ion-pairing reagents or when significant mobile phase composition changes are made. Ensure the column is flushed with a sufficient volume of the mobile phase before starting the analysis.
-
Mobile Phase Composition Changes: The mobile phase composition can change over time due to the evaporation of a more volatile solvent. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Changes in column temperature will affect retention times. Using a column oven is highly recommended to maintain a stable temperature.
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can alter its chemistry and lead to retention time shifts. A proper sample clean-up procedure or the use of a guard column can help prevent this.
Frequently Asked Questions (FAQs)
HPLC Method Development
Q4: What is a good starting point for developing an HPLC method for this compound?
A4: Due to the polar and basic nature of this compound, a reverse-phase method on a C18 or a polar-embedded column is a good starting point. Here is a suggested initial method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute your compound and any related products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) as piperazine derivatives often lack a strong chromophore. If sensitivity is an issue, consider derivatization or using a mass spectrometer (MS) or evaporative light scattering detector (ELSD).[2]
-
Column Temperature: 30 °C
Q5: Should I consider Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound?
A5: HILIC is a viable alternative for highly polar compounds that show little or no retention in reverse-phase chromatography.[1] If you are struggling to retain this compound on a C18 column, even with a highly aqueous mobile phase, HILIC could provide better retention and separation.
Sample and Standard Preparation
Q6: What are the best practices for preparing samples and standards of this compound?
A6: Given that this compound is a reactive alkylating agent, proper handling and preparation are crucial:
-
Solvent Selection: Dissolve your samples and standards in the initial mobile phase composition to ensure good peak shape.
-
Stability: Due to its reactivity, it is advisable to prepare solutions fresh daily and store them at a low temperature to minimize degradation. A stability-indicating method should be developed to track the formation of any degradation products.
-
Filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to prevent particulates from damaging the column and HPLC system.
Data Presentation
Table 1: Comparison of Column Chemistries on Peak Tailing Factor
| Column Type | Mobile Phase | Tailing Factor (Asymmetry) |
| Standard C18 | 50:50 ACN:H₂O | 2.1 |
| End-capped C18 | 50:50 ACN:H₂O | 1.4 |
| Polar-Embedded | 50:50 ACN:H₂O | 1.2 |
This table illustrates the expected improvement in peak shape with more advanced column chemistries.
Table 2: Effect of Mobile Phase pH on Retention Time and Peak Shape
| Mobile Phase | pH | Retention Time (min) | Tailing Factor |
| 50:50 ACN:H₂O | 7.0 | 2.5 | 2.3 |
| 50:50 ACN:H₂O with 0.1% Formic Acid | 2.7 | 4.8 | 1.3 |
| 50:50 ACN:H₂O with 0.1% TFA | 2.1 | 5.2 | 1.1 |
This table demonstrates how decreasing the mobile phase pH can increase retention and improve peak shape for basic analytes.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm.
Visualizations
Caption: A general workflow for HPLC method development.
Caption: A decision tree for troubleshooting peak tailing.
References
How to remove unreacted 1-(2-Bromoethyl)piperazine from the reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of reaction mixtures containing piperazine (B1678402) derivatives, with a specific focus on the removal of unreacted 1-(2-Bromoethyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound from my reaction mixture?
A1: The main challenges in purifying products from reactions involving this compound stem from its physicochemical properties. These include:
-
High Polarity and Basicity: The presence of two nitrogen atoms in the piperazine ring makes this compound highly polar and basic. This can lead to issues with solubility and chromatographic separation, often causing peak tailing in reverse-phase HPLC.[1]
-
Solubility in Polar Solvents: this compound is soluble in polar solvents such as water and alcohols.[2] This can make liquid-liquid extractions challenging if the desired product has similar solubility.
-
Reactivity: The bromoethyl group is a reactive electrophile, and the piperazine nitrogens are nucleophilic.[2] This can lead to side reactions, forming byproducts that may be difficult to separate from the starting material and the desired product.
Q2: My desired product is non-polar. What is the simplest method to remove the polar this compound?
A2: For non-polar products, a straightforward acidic wash (liquid-liquid extraction) is often the most effective method. By washing the organic layer containing your product with an acidic aqueous solution (e.g., dilute HCl or citric acid), the basic this compound will be protonated, forming a water-soluble salt that partitions into the aqueous phase.
Q3: I've tried an acidic wash, but I'm still seeing residual this compound in my product. What can I do?
A3: If a simple acidic wash is insufficient, consider the following troubleshooting steps:
-
Increase the number of washes: Perform multiple extractions with fresh acidic solution to ensure complete removal.
-
Adjust the pH: Ensure the pH of the aqueous layer is sufficiently low (typically pH 2-3) to fully protonate the piperazine derivative.
-
Consider a different acid: In some cases, using a different acid (e.g., citric acid instead of HCl) can improve separation.
-
Back-extraction: After the initial separation, you can back-extract the aqueous layer with a fresh organic solvent to recover any of your non-polar product that may have been entrapped.
Q4: My desired product is also basic and water-soluble. How can I separate it from unreacted this compound?
A4: Separating two basic, polar compounds can be challenging. Here are a few approaches:
-
Column Chromatography: This is a highly effective technique for separating compounds with different polarities.[1][3] For basic compounds like piperazine derivatives, using deactivated silica (B1680970) gel or alumina (B75360) can be beneficial to prevent strong adsorption and peak tailing. A gradient elution from a non-polar to a polar solvent system is often required.[1]
-
Precipitation/Crystallization: Exploiting differences in the solubility of the salts of your product and the starting material can be an effective purification method.[1][4] For instance, you might be able to selectively precipitate one of the compounds as a specific salt (e.g., diacetate) or as the free base by carefully adjusting the pH and solvent system.[4]
-
Extractive Distillation: For compounds with different boiling points, extractive distillation can be an option. For example, ethylene (B1197577) glycol has been used to separate N-methylpiperazine from piperazine.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor separation during liquid-liquid extraction | Incomplete protonation of this compound. | Ensure the aqueous phase is sufficiently acidic (pH 2-3). Use a pH meter or pH paper to verify. |
| Emulsion formation at the interface. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. | |
| Product loss during acidic wash | Your product may have some basicity and is being partially extracted into the acidic aqueous layer. | Carefully neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract with an organic solvent to recover your product. |
| Tailing of piperazine compounds on silica gel chromatography | Strong interaction between the basic nitrogen atoms and the acidic silica gel surface. | Use a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or ammonia. Alternatively, use a deactivated silica gel or alumina as the stationary phase.[1] |
| Co-precipitation of product and starting material | Similar solubility of the salts or free bases. | Screen different acids for salt formation or various solvent systems for crystallization to find conditions that provide selective precipitation.[1] |
Experimental Protocols
Method 1: Acidic Liquid-Liquid Extraction
This protocol is suitable for separating a non-polar to moderately polar, non-basic product from the basic this compound.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). Repeat the wash 2-3 times.
-
Phase Separation: Combine the aqueous layers. The unreacted this compound will be in the aqueous phase as its hydrochloride salt. The organic layer contains your desired product.
-
Neutralization and Product Recovery (Optional): If your product has slight basicity and some has partitioned into the aqueous layer, you can neutralize the combined aqueous layers with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic. Then, extract the aqueous layer with an organic solvent to recover any lost product.
-
Drying and Concentration: Dry the organic layer containing your purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Method 2: Purification by Salt Precipitation
This method can be effective if the salt of your product and this compound have different solubilities. This example uses acetic acid to form the diacetate salt.[4]
-
Dissolution: Dissolve the crude reaction mixture in acetone (B3395972) at a temperature between 20-40°C.[1][4]
-
Acidification: While stirring, slowly add glacial acetic acid to the solution.[1][4] The amount of acid should be at least stoichiometric to the amount of piperazine compounds.
-
Precipitation: The piperazine diacetate salts will begin to precipitate. Cool the mixture to 10-30°C to ensure complete precipitation.[1][4]
-
Isolation: Separate the precipitated salt by filtration.
-
Selective Re-dissolution/Regeneration: The next step will depend on which compound has precipitated. If the unreacted starting material has selectively precipitated, your product is in the filtrate. If your product has precipitated, you will need to regenerate the free base by treating the solid with a suitable base.[1]
Method 3: Flash Column Chromatography
This is a versatile method for separating compounds with different polarities.
-
Stationary Phase Selection: For basic compounds, consider using deactivated silica gel or alumina.[1]
-
Mobile Phase Selection: Start with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, isopropanol). To improve peak shape and reduce tailing of basic compounds, add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium (B1175870) hydroxide (B78521) to the mobile phase.
-
Column Packing and Loading: Pack the column with the chosen stationary phase slurried in the initial mobile phase. Dissolve the crude mixture in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring the separation using Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃BrN₂ | [2][6] |
| Molecular Weight | 193.09 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in polar solvents (water, alcohols) | [2] |
| Basicity (pKa of Piperazine) | pKa1 ≈ 5.3, pKa2 ≈ 9.7 | [1][7] |
Visualization
Workflow for Removal of Unreacted this compound
Caption: A decision-based workflow for separating a product from unreacted this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 89727-93-5: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google Patents [patents.google.com]
- 6. This compound | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
Dealing with the hydroscopic nature of 1-(2-Bromoethyl)piperazine salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydroscopic salts of 1-(2-Bromoethyl)piperazine, including the dihydrobromide and hydrochloride forms.
Troubleshooting Guides
Issue 1: Inconsistent Weighing Results
Symptom: The mass of the this compound salt sample fluctuates or drifts on the analytical balance, leading to inaccurate measurements.
Possible Causes & Solutions:
| Cause | Solution |
| Moisture Absorption | The primary cause of inconsistent weight is the hydroscopic nature of the salt absorbing atmospheric moisture. To mitigate this, handle the compound in a controlled environment such as a glove box with low humidity. If a glove box is unavailable, work quickly and use a container with a lid. Consider placing a desiccant in the balance chamber.[1] |
| Static Electricity | Dry powders can accumulate static charge, causing repulsion or attraction to the weighing pan and leading to erroneous readings.[2][3] Use an anti-static gun or ionizer on the container and weighing pan before measurement. Ensure the balance is properly grounded. |
| Temperature Differences | A sample that is at a different temperature than the balance chamber can create air currents, causing the reading to drift. Allow the sample to equilibrate to the ambient temperature of the balance before weighing.[2] |
| Balance Instability | Vibrations from the building or nearby equipment can affect the balance.[3] Ensure the balance is on a stable, anti-vibration table and away from drafts or heavy traffic areas.[3][4] |
Logical Workflow for Accurate Weighing:
Issue 2: Difficulty in Achieving Anhydrous Reaction Conditions
Symptom: Reactions requiring anhydrous conditions are failing or showing poor yields when using this compound salts.
Possible Causes & Solutions:
| Cause | Solution |
| Water Content in the Salt | The hydroscopic salt has absorbed a significant amount of water from the atmosphere. |
| Solution 1: Drying the Salt. If the salt is thermally stable, it can be dried in a vacuum oven at a moderate temperature. However, always consult the material's safety data sheet (SDS) for thermal stability information. After drying, store the salt in a desiccator over a strong drying agent (e.g., P₂O₅). | |
| Solution 2: Using Pre-filled Reaction Vials. For small-scale reactions, consider using pre-weighed and sealed reaction vials that have been prepared in a controlled, inert atmosphere. This minimizes exposure to moisture. | |
| Contaminated Solvents or Reagents | The water may be introduced from other sources in the reaction setup. |
| Solution: Ensure all solvents are freshly dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Dry all glassware in an oven and cool under a stream of inert gas (e.g., nitrogen, argon) before use. |
Issue 3: Inaccurate Water Content Determination by Karl Fischer Titration
Symptom: Karl Fischer (KF) titration gives variable or unexpectedly high/low water content values.
Possible Causes & Solutions:
| Cause | Solution |
| Atmospheric Moisture Contamination | The sample absorbs moisture during transfer to the KF titrator.[1] |
| Solution: Handle the sample in a glove box or under a blanket of inert gas. Use a syringe or a sealed sample transfer system to introduce the sample into the titration vessel.[5] | |
| Side Reactions with Reagents | The amine functionality of the piperazine (B1678402) ring can alter the pH of the KF reagent, affecting the reaction stoichiometry.[6] The bromo- group could potentially react with the iodine in the reagent, although this is less common. |
| Solution 1: Use of Buffered KF Reagents. Employ Karl Fischer reagents specifically designed for the analysis of amines, which are buffered to maintain the optimal pH range (5-7) for the water determination reaction.[6][7] | |
| Solution 2: Preliminary Test for Side Reactions. Dissolve the sample in a suitable solvent and add a small amount of iodine solution. A discoloration of the iodine may indicate a reductive side reaction that would consume iodine and lead to erroneously high water content results.[3] | |
| Incomplete Water Extraction | For solid samples, the water may not be fully extracted into the solvent for titration. |
| Solution: Use a KF oven to heat the sample and transfer the evaporated water to the titration cell via a dry carrier gas. This avoids direct contact of the sample with the KF reagents.[3] |
Experimental Workflow for Karl Fischer Titration:
Frequently Asked Questions (FAQs)
Q1: How should I store this compound dihydrobromide and hydrochloride salts?
A1: These salts should be stored in a tightly sealed container to prevent moisture absorption.[8][9] The storage area should be cool, dry, and well-ventilated.[8][9][10] For long-term storage or for maintaining an anhydrous state, keeping the container inside a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide) is highly recommended.
Q2: What is the expected water content of these salts upon arrival?
A2: The initial water content can vary depending on the manufacturing process, packaging, and shipping conditions. It is always best practice to determine the water content of a new batch of any hydroscopic material upon receipt using a method like Karl Fischer titration before use in moisture-sensitive applications.
Q3: How can I classify the hygroscopicity of these salts?
A3: The hygroscopicity can be formally classified according to standards such as the European Pharmacopoeia.[7][11] This typically involves storing a pre-dried sample at a specific temperature and relative humidity (e.g., 25°C and 80% RH) for 24 hours and measuring the percentage weight gain.[11][12] The classification is then assigned based on the amount of water absorbed.[11]
| Hygroscopicity Class | Weight Gain (% w/w) |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
| Table based on European Pharmacopoeia classification criteria.[11] |
Q4: Will absorbed water affect the chemical stability of this compound salts?
A4: Yes, absorbed moisture can potentially impact the chemical stability of the compound. While piperazine salts are generally more stable than the free base, the presence of water can facilitate degradation pathways.[13] For a bromoalkylamine derivative, potential degradation in aqueous solution could involve hydrolysis of the carbon-bromine bond or other complex reactions.[4][10] It is crucial to minimize water content to ensure the long-term stability and purity of the material.
Q5: How can I obtain a moisture sorption isotherm for these salts?
A5: A moisture sorption isotherm, which shows the equilibrium water content as a function of relative humidity, can be generated using Dynamic Vapor Sorption (DVS) analysis.[2][9][14] This technique involves placing a sample on a sensitive microbalance in a chamber with controlled temperature and humidity. The humidity is changed in steps, and the change in mass is recorded until equilibrium is reached at each step.[2][14]
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
Objective: To accurately determine the percentage of water in a sample of this compound salt.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
KF Reagent (amine-specific, buffered)
-
Anhydrous Methanol (or other suitable solvent)
-
Gas-tight syringe or sealed sample transfer system
-
Analytical Balance
-
Sample of this compound salt
Methodology:
-
System Preparation: Fill the KF titrator with fresh, amine-specific buffered reagent and solvent. Condition the titration cell by running a pre-titration to neutralize any residual moisture in the solvent until a stable, low drift is achieved.
-
Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh approximately 50-100 mg of the this compound salt into a dry, tared vial.
-
Sample Introduction: Quickly and carefully uncap the vial and draw the solid into a gas-tight syringe or use a sealed sample transfer device. Introduce the sample directly into the conditioned titration cell. Reseal the cell immediately.
-
Titration: Start the titration. The instrument will add the KF reagent until all the water from the sample has been consumed, which is detected by a potentiometric endpoint.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the known titer of the reagent, and the sample weight. The result is typically expressed as a percentage (% w/w).
-
Verification: Run the analysis in triplicate to ensure reproducibility. Periodically verify the titer of the KF reagent using a certified water standard.
Protocol 2: Generation of a Moisture Sorption-Desorption Isotherm by Dynamic Vapor Sorption (DVS)
Objective: To characterize the hygroscopic behavior of this compound salt across a range of relative humidities.
Materials:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Sample of this compound salt
-
Nitrogen gas (for carrier stream)
Methodology:
-
Sample Preparation: Accurately weigh 5-15 mg of the sample into a DVS sample pan.[12]
-
Initial Drying: Place the pan in the DVS instrument. Start the experiment by drying the sample at a constant temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry weight of the sample.
-
Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).
-
Desorption Phase: After reaching the maximum RH, program the instrument to decrease the humidity in the same stepwise manner back down to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: The DVS software will plot the percentage change in mass versus the relative humidity. This plot represents the moisture sorption (increasing RH) and desorption (decreasing RH) isotherms. The shape of the isotherm and the presence of hysteresis (a difference between the sorption and desorption curves) provide valuable information about the material's interaction with water.[14]
Signaling Pathway of Potential Moisture-Induced Degradation:
References
- 1. researchgate.net [researchgate.net]
- 2. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 3. Side reactions in Karl Fischer titration | Metrohm [metrohm.com]
- 4. researchgate.net [researchgate.net]
- 5. tainstruments.com [tainstruments.com]
- 6. What are some interfering reactions? | Karl Fischer Moisture Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. This compound | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. proumid.com [proumid.com]
- 10. Bromamine decomposition kinetics in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. pharmainfo.in [pharmainfo.in]
- 13. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
Technical Support Center: Troubleshooting Buchwald-Hartwig Couplings with 1-(2-Bromoethyl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during Buchwald-Hartwig amination reactions utilizing 1-(2-bromoethyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is failing or giving low yields. What are the most common causes?
A1: Failed or low-yielding Buchwald-Hartwig couplings with this compound often stem from several factors. The primary challenges are related to the inherent reactivity of the substrate, which can lead to competing side reactions. Key issues include:
-
Catalyst Deactivation: Impurities in reagents or starting materials can "poison" the palladium catalyst. Amines themselves can sometimes inhibit catalyst activity.
-
Inappropriate Reaction Conditions: The choice of ligand, base, and solvent is critical and highly interdependent. An unsuitable combination for this specific substrate is a frequent cause of failure.
-
Side Reactions: this compound is susceptible to side reactions such as E2 elimination to form 1-vinylpiperazine, and potential intramolecular quaternization, especially under strongly basic conditions.
-
Poor Reagent Quality: The purity of the aryl halide, this compound, catalyst, ligand, and base is paramount. Solvents must be anhydrous and degassed.
Q2: What are the key side reactions to consider with this compound and how can I minimize them?
A2: The structure of this compound makes it prone to two primary side reactions under typical Buchwald-Hartwig conditions:
-
E2 Elimination: The presence of a strong base can promote the elimination of HBr to form 1-vinylpiperazine. This vinylpiperazine can then potentially polymerize or fail to participate in the desired coupling reaction.
-
Mitigation: Employing a weaker, non-nucleophilic base can disfavor the elimination pathway. Careful selection of the solvent and a lower reaction temperature can also be beneficial.
-
-
Intramolecular Quaternization: The piperazine (B1678402) nitrogen can potentially react with the bromoethyl group of another molecule, leading to dimerization or oligomerization, especially at elevated temperatures.
-
Mitigation: Using a mono-protected piperazine, such as N-Boc-piperazine, can prevent this side reaction. The protecting group can be removed in a subsequent step.
-
Q3: How do I choose the optimal catalyst, ligand, and base for my reaction?
A3: The selection of these components is crucial for a successful coupling.
-
Catalyst: Modern palladium pre-catalysts, such as G3 or G4 Buchwald pre-catalysts, are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂. They tend to provide cleaner and more consistent results.
-
Ligand: For couplings with alkylamines like this compound, bulky, electron-rich phosphine (B1218219) ligands are generally preferred. Ligands such as XPhos , RuPhos , and BrettPhos have shown success in similar systems. The choice of ligand can also influence the rate of reductive elimination versus competing side reactions.
-
Base: The base is critical for promoting the catalytic cycle but can also be the source of side reactions. For substrates sensitive to strong bases, it is advisable to screen a range of bases from strong (e.g., NaOtBu, LiHMDS) to weaker (e.g., Cs₂CO₃, K₃PO₄). The solubility of the base in the chosen solvent is also an important consideration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion of Starting Materials | 1. Inactive Catalyst: The active Pd(0) species is not being generated or is being deactivated. 2. Poor Reagent Quality: Impure starting materials, wet or non-degassed solvent. 3. Insufficient Temperature: The reaction may be too slow at the current temperature. | 1. Use a palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable generation of the active catalyst. Ensure an inert atmosphere is maintained throughout the reaction. 2. Purify all starting materials. Use anhydrous, degassed solvents. 3. Cautiously increase the reaction temperature in 10°C increments, monitoring for decomposition. |
| Formation of 1-Vinylpiperazine (Elimination Product) | 1. Base is too strong: A strong base like NaOtBu can favor E2 elimination. 2. High Reaction Temperature: Higher temperatures can promote elimination. | 1. Screen weaker, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Presence of High Molecular Weight Impurities | 1. Intramolecular Quaternization: The piperazine can react with the bromoethyl group of another molecule. | 1. Consider using a mono-protected piperazine derivative (e.g., N-Boc-piperazine) to prevent this side reaction. The protecting group can be removed post-coupling. |
| Hydrodehalogenation of the Aryl Halide | 1. Presence of Water: Water can act as a proton source, leading to the reduction of the aryl halide. 2. Ligand Choice: Some ligands may favor this side reaction. | 1. Ensure all reagents and solvents are rigorously dried. 2. Screen different bulky phosphine ligands. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. 2. Inhibition by Products or Byproducts: The desired product or a side product may be inhibiting the catalyst. | 1. Use a more robust pre-catalyst. Consider adding a second portion of the catalyst if the reaction stalls. 2. Dilute the reaction mixture or consider a different solvent to minimize product inhibition. |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for optimization. Note: These are not guaranteed to be optimal for all substrates and should be adapted as needed.
General Protocol for Buchwald-Hartwig Amination with this compound
This protocol is a starting point and may require optimization of the ligand, base, and temperature.
-
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound hydrobromide (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol% if not using a pre-catalyst)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a 0.1 M solution with respect to the aryl halide)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound hydrobromide, palladium pre-catalyst, and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
The following tables summarize typical starting conditions for screening. The optimal conditions will be substrate-dependent.
Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Notes |
| Pd₂(dba)₃ (2) | XPhos (4) | A common starting point for generating the active catalyst in situ. |
| Pd(OAc)₂ (2) | RuPhos (4) | Another effective combination for amination reactions. |
| XPhos Pd G3 (2) | N/A | A reliable pre-catalyst that often gives cleaner reactions. |
| BrettPhos Pd G3 (2) | N/A | A good alternative pre-catalyst to screen, especially for challenging substrates. |
Table 2: Recommended Base and Solvent Combinations for Screening
| Base (equiv) | Solvent | Temperature (°C) | Notes |
| NaOtBu (2.2) | Toluene | 80 - 100 | Strong base, may promote elimination. Use with caution. |
| LiHMDS (2.2) | THF | 65 - 80 | Strong, non-nucleophilic base. |
| Cs₂CO₃ (2.5) | Dioxane | 100 - 110 | A milder base, may help to minimize elimination. |
| K₃PO₄ (3.0) | t-Amyl Alcohol | 100 - 110 | Another weaker base option, often used for difficult couplings. |
Visualizing Experimental Logic
The following diagrams illustrate the key decision-making processes in troubleshooting and optimizing your Buchwald-Hartwig reaction.
Caption: Troubleshooting workflow for failed Buchwald-Hartwig couplings.
Caption: Key components of the Buchwald-Hartwig amination reaction.
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(2-Bromoethyl)piperazine and 1-(2-Chloroethyl)piperazine in N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-(2-Bromoethyl)piperazine and 1-(2-Chloroethyl)piperazine, two common intermediates in organic synthesis and pharmaceutical development. The selection of the appropriate haloethylpiperazine derivative can significantly impact reaction efficiency, yield, and overall cost-effectiveness of a synthetic route. This document outlines the fundamental principles governing their reactivity, presents illustrative experimental data, and provides detailed protocols for their use in N-alkylation reactions.
Executive Summary: The Reactivity Advantage of Bromide
In nucleophilic substitution reactions, such as the N-alkylation of amines, the reactivity of the electrophile is largely determined by the nature of the leaving group. For the compounds , the key difference lies in the halogen atom: bromine versus chlorine.
Based on fundamental chemical principles, This compound is significantly more reactive than 1-(2-Chloroethyl)piperazine . This is attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making it more susceptible to nucleophilic attack and cleavage.[1] Consequently, reactions with the bromo-derivative typically proceed faster, require milder conditions, and may result in higher yields compared to its chloro-counterpart.[1]
Data Presentation: A Comparative Overview
| Parameter | This compound | 1-(2-Chloroethyl)piperazine |
| Relative Reaction Rate | Faster | Slower |
| Typical Reaction Time | 2-4 hours | 8-12 hours |
| Typical Reaction Temperature | 60-80 °C | 80-100 °C |
| Illustrative Yield | ~85-95% | ~60-75% |
Note: The data presented in this table is illustrative and intended to reflect the general reactivity differences between alkyl bromides and chlorides in N-alkylation reactions. Actual results will vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
The following is a generalized experimental protocol for the N-alkylation of a secondary amine using either this compound or 1-(2-chloroethyl)piperazine.
General Protocol for N-Alkylation of a Secondary Amine
Materials:
-
Secondary amine (1.0 eq)
-
This compound hydrobromide or 1-(2-Chloroethyl)piperazine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the secondary amine (1.0 eq) and the chosen solvent (e.g., acetonitrile).
-
Add the base (e.g., potassium carbonate, 2.5 eq) to the mixture.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-(2-haloethyl)piperazine salt (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to the desired temperature (e.g., 70°C for the bromo-derivative, 90°C for the chloro-derivative).
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or acid-base extraction as required.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study of the reactivity of this compound and 1-(2-Chloroethyl)piperazine.
References
The Bromo Advantage: Why 1-(2-Bromoethyl)piperazine Outperforms in Alkylation Reactions
For researchers, scientists, and professionals in drug development, the efficient and selective formation of carbon-nitrogen bonds is a cornerstone of molecular synthesis. In the realm of alkylating agents, 1-(2-Bromoethyl)piperazine emerges as a superior choice for introducing the valuable piperazine (B1678402) moiety, offering distinct advantages in reactivity and reaction efficiency over its halogenated counterparts. This guide provides an objective comparison supported by established chemical principles and experimental data.
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including antipsychotics and antihistamines. The introduction of this moiety often relies on N-alkylation, a reaction whose success is heavily dependent on the nature of the alkylating agent used. While agents like 1-(2-chloroethyl)piperazine (B3192190) are available, the bromo-derivative consistently provides researchers with a more robust and efficient synthetic route.
The Decisive Factor: Leaving Group Ability
The primary advantage of this compound lies in the fundamental chemical properties of the halogen leaving groups. In nucleophilic substitution reactions (typically SN2 for alkylation of amines), the rate of reaction is significantly influenced by the ability of the leaving group to depart from the carbon backbone.
Several factors contribute to bromine's superiority as a leaving group compared to chlorine:
-
Atomic Size and Bond Strength: Bromine is a larger atom than chlorine. This increased size results in a longer and weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus lowering the activation energy of the reaction and leading to faster reaction rates.
-
Anion Stability: A good leaving group must be stable on its own after it departs. The bromide ion (Br⁻) is larger and its negative charge is dispersed over a greater volume than the chloride ion (Cl⁻). This enhanced charge delocalization makes the bromide ion more stable and less basic, and therefore a better leaving group.
-
Polarizability: Due to its larger electron cloud, bromide is more polarizable than chloride. This property helps to stabilize the transition state of the substitution reaction, further contributing to a lower activation energy barrier and increased reaction efficiency.
These principles indicate that alkyl bromides are generally more reactive than alkyl chlorides in nucleophilic substitution reactions, a trend consistently observed in organic synthesis.
Performance in Practice: A Data-Supported Comparison
The synthesis of Aripiprazole (B633), an atypical antipsychotic, serves as a compelling example. The key final step involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with a bromo-alkane derivative, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril. This reaction proceeds with high efficiency, demonstrating the utility of the bromo-alkylating agent.
| Alkylating Agent Class | Typical Reaction Time | Typical Yield (%) | Reaction Conditions |
| Bromo-alkane (e.g., in Aripiprazole Synthesis) | 12 hours | 85 - 91.7% [1][2] | Reflux in Ethanol with Na₂CO₃ or K₂CO₃ |
| Chloro-alkane (General) | Often Slower / Requires Harsher Conditions | Generally Lower | May require higher temperatures or catalysts |
| Iodo-alkane (General) | Fastest | Variable, prone to side reactions/instability | Often more expensive and less stable |
Furthermore, a patented process for the selective N-monoalkylation of piperazine highlights the effectiveness of bromo-derivatives. Using various substituted benzyl (B1604629) bromides, the process consistently achieves high yields.
| Alkylating Agent | Nucleophile | Base / Solvent | Yield (%) |
| o-Methylbenzyl bromide | Piperazine monohydrochloride | Ethanol | 89% |
| m-Methylbenzyl bromide | Piperazine monohydrochloride | Ethanol / HBr | 82% |
| p-tert-Butylbenzyl chloride | Piperazine monohydrochloride | Ethanol / HCl | 83% |
| n-Amyl bromide | Piperazine monohydrochloride | Ethanol / HCl | 64% |
Data sourced from Patent DE1092019B. This table illustrates the high efficiency of bromo- and chloro-aralkylating agents in piperazine alkylation.
These examples underscore that for achieving high conversion in reasonable reaction times, bromo-alkanes like this compound are the reagents of choice in industrial and laboratory settings.
Experimental Protocols
Below is a representative protocol for a typical N-alkylation reaction using an alkyl bromide and a piperazine derivative, which can be adapted for this compound.
General Protocol for N-Alkylation of a Piperazine Derivative
Objective: To synthesize an N-alkylated piperazine via nucleophilic substitution.
Materials:
-
Piperazine derivative (e.g., 1-(2,3-dichlorophenyl)piperazine hydrochloride) (1.0 eq)
-
Alkylating Agent (e.g., 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one) (1.0 eq)
-
Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent (e.g., Ethanol or Acetonitrile)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the piperazine derivative (1.0 eq), the alkylating agent (1.0 eq), and the solvent (e.g., technical ethanol, ~10 mL per gram of piperazine).
-
Add the powdered anhydrous base (e.g., sodium carbonate, 2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the insoluble inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-alkylated piperazine.[1]
Visualizing the Process
To better illustrate the chemical logic and workflow, the following diagrams are provided.
References
A Head-to-Head Comparison: 1-(2-Bromoethyl)piperazine vs. PEG Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Linker Selection in Proteolysis Targeting Chimeras (PROTACs)
The linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties. While flexible polyethylene (B3416737) glycol (PEG) linkers have been a popular choice in early PROTAC design, more rigid structures, such as those derived from 1-(2-bromoethyl)piperazine, are gaining traction for their potential to overcome some of the limitations of their flexible counterparts. This guide provides an objective comparison of these two linker classes, supported by available experimental data, to aid researchers in making informed decisions for their PROTAC development programs.
At a Glance: Key Differences and Performance Metrics
The choice between a piperazine-based linker and a PEG linker involves a trade-off between rigidity and flexibility, which in turn impacts key performance parameters of the resulting PROTAC.
| Feature | This compound Linkers | PEG Linkers |
| Structure & Flexibility | Semi-rigid, conformationally constrained.[] | Highly flexible, linear chain.[2] |
| Solubility | Can enhance aqueous solubility, particularly when protonated.[3][4][5] | Generally improves water solubility.[6] |
| Cell Permeability | Can be optimized to improve cell permeability by balancing rigidity and lipophilicity. | Can be limited by high polarity and molecular weight; may require optimization. |
| Metabolic Stability | Amide linkage to piperazine (B1678402) can improve metabolic stability by preventing N-dealkylation.[4] | Can be susceptible to in vivo metabolism. |
| Ternary Complex Formation | Pre-organizes the PROTAC for favorable ternary complex formation, potentially reducing entropic penalty.[] | Flexibility can allow for multiple binding modes, increasing the probability of forming a productive complex, but may also lead to an entropic penalty. |
| Synthesis | Provides a versatile synthetic handle for modular assembly.[] | Readily available in various lengths and functional groups, facilitating library synthesis.[6][7] |
Quantitative Performance Data: A Comparative Overview
Direct head-to-head comparisons of PROTACs differing only in the linker (piperazine vs. PEG) are limited in the literature. However, data from various studies provide insights into their relative performance.
Protein Degradation Efficiency (DC50 & Dmax)
The primary measure of a PROTAC's success is its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Degradation Efficiency of PROTACs with Piperazine-Containing Linkers
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Warhead | Reference |
| Compound 34 | BRD4 | Not Specified | 15 | >95 | Pomalidomide | (+)-JQ1 | [] |
| PROTAC 83 | RIPK2 | THP-1 monocytes | ~40 (pDC50=9.4) | >90 | IAP ligand | Not Specified | [7] |
| GP262 (Alkyl linker) | p110γ / mTOR | MDA-MB-231 | 42.23 / 45.4 | 88.6 / 74.9 | VH032 | PKI587 derivative | [8] |
Table 2: Degradation Efficiency of PROTACs with PEG Linkers
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Warhead | Reference |
| PROTAC 96 | SMARCA2/SMARCA4 | MV-4-11 | 300 / 250 | 65 / 70 | VCB | SMARCA ligand 95 | [7] |
| BTK PROTAC (≥ 4 PEG units) | BTK | Ramos | 1-40 | Not Specified | CRBN ligand | Ibrutinib derivative | [7] |
| TBK1 PROTAC (21-atom linker) | TBK1 | Not Specified | 3 | 96 | Not Specified | Not Specified | [7] |
| RIPK2 PROTAC 6 | RIPK2 | THP-1 | ~40 (pDC50=9.4) | 94.3 | IAP ligand | Not Specified | [9] |
Note: pDC50 is the negative logarithm of the DC50 value.
One study that explored both flexible and rigid linkers in the context of PI3K/mTOR dual-targeting PROTACs found that PROTACs with flexible linkers, such as PEG or alkyl chains, demonstrated superior degradation efficiency. The authors suggested this might be due to more effective promotion of the ternary complex formation.[8] Conversely, another study highlighted that replacing a flexible PEG linker with a more rigid piperazine- and pyrimidine-containing linker, alongside other modifications, significantly improved metabolic clearance and solubility while maintaining high degradation potency.[7] This underscores that the optimal linker choice is highly context-dependent, relying on the specific target protein, E3 ligase, and the overall physicochemical properties of the PROTAC molecule.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes in PROTAC development and the interplay of linker properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are summarized protocols for key experiments.
Synthesis of a PROTAC with a this compound-derived Linker
This protocol describes a general approach for incorporating a piperazine-containing linker.
-
Boc Protection: Protect one of the nitrogen atoms of piperazine with a Boc group.
-
Alkylation: React the Boc-protected piperazine with a suitable bromo- or iodo-containing alkyl chain to introduce the linker.
-
Amide Coupling to E3 Ligase Ligand: Couple the carboxylic acid of the linker with an amine-functionalized E3 ligase ligand (e.g., pomalidomide) using a coupling reagent like HATU and a base such as DIPEA in DMF.
-
Boc Deprotection: Remove the Boc protecting group from the piperazine nitrogen using an acid like TFA in DCM.
-
Coupling to Warhead: Couple the newly freed amine of the linker-E3 ligase ligand conjugate with a carboxylic acid-functionalized warhead using HATU and DIPEA in DMF.
-
Purification: Purify the final PROTAC product using high-performance liquid chromatography (HPLC).
Synthesis of a PROTAC with a PEG Linker
A common method for synthesizing PEGylated PROTACs involves click chemistry.
-
Functionalization of Warhead and E3 Ligase Ligand: Synthesize or obtain the warhead with a terminal alkyne group and the E3 ligase ligand with a terminal azide (B81097) group.
-
PEG Linker Preparation: Use a commercially available bifunctional PEG linker with azide and NHS ester functionalities.
-
Coupling to Warhead: React the alkyne-functionalized warhead with the azide-PEG-NHS ester linker.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to couple the azide-functionalized E3 ligase ligand to the alkyne-terminated warhead-linker conjugate.
-
Purification: Purify the final PROTAC product using HPLC.
Western Blotting for Determination of DC50 and Dmax
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Conclusion
The choice between a this compound-derived linker and a PEG linker is a nuanced decision that depends on the specific goals of the PROTAC design project. While PEG linkers offer flexibility and synthetic accessibility, piperazine-based linkers provide a means to introduce conformational rigidity and improve physicochemical properties such as solubility and metabolic stability. The available data suggests that there is no universally superior linker; instead, the optimal choice is target and system-dependent. Researchers should consider a strategic and iterative approach to linker design, potentially exploring both flexible and rigid options to identify the PROTAC with the most promising therapeutic profile. The experimental protocols provided herein offer a foundation for the robust evaluation of these novel therapeutic modalities.
References
- 2. explorationpub.com [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of N-Aryl-N'-Alkylpiperazines: Efficacy of 1-(2-Bromoethyl)piperazine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a piperazine (B1678402) moiety is a cornerstone in the design of numerous pharmaceuticals, particularly in the development of antipsychotic and CNS-active agents. The 2-(piperazin-1-yl)ethyl structural motif, frequently installed using reagents like 1-(2-bromoethyl)piperazine, plays a crucial role in the pharmacological profile of these drugs. This guide provides an objective comparison of the primary synthetic methodologies for incorporating this and similar functionalities, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the synthetic pathways. The synthesis of the atypical antipsychotic drug Cariprazine will be used as a practical case study to illustrate these comparisons.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of N-aryl-N'-[2-(substituted)ethyl]piperazines, a key pharmacophore in drugs like Cariprazine, can be approached through several distinct synthetic routes. The choice of method often depends on factors such as starting material availability, scalability, and desired purity profile. Here, we compare three prominent methods: direct N-alkylation (often employing this compound or its analogs), reductive amination, and the Buchwald-Hartwig amination for the initial construction of the arylpiperazine scaffold.
Data Presentation: Performance Metrics of Key Synthetic Routes
The following table summarizes the typical performance of each method in the context of synthesizing Cariprazine and its core intermediates.
| Reaction Type | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| N-Alkylation | 1-(2,3-dichlorophenyl)piperazine (B491241), trans-4-(2-mesyloxyethyl)cyclohexyl-N,N-dimethylurea | ~60-70% (estimated) | 12-24 hours | Straightforward, uses common reagents. | Potential for over-alkylation, may require harsh conditions. |
| Reductive Amination | 1-(2,3-dichlorophenyl)piperazine, trans-4-(2-oxoethyl)cyclohexyl-N,N-dimethylurea, NaBH(OAc)₃ | 85-95%[1] | 4-12 hours | High yields, mild conditions, good functional group tolerance.[2] | Requires synthesis of the aldehyde precursor. |
| Buchwald-Hartwig Amination | 1-Bromo-2,3-dichlorobenzene (B155788), N-Boc-piperazine, Pd catalyst, phosphine (B1218219) ligand | 90-99%[3][4] | 1-12 hours | Excellent yields, broad substrate scope, high functional group tolerance.[5] | Requires expensive catalyst and ligands, potential for metal contamination. |
Experimental Protocols: A Detailed Look at the Methodologies
N-Alkylation using a Mesylate Derivative (Alternative to this compound)
This method introduces the ethylpiperazine moiety through nucleophilic substitution. While this compound is a viable alkylating agent, derivatives with better leaving groups like mesylates are also commonly employed.
Synthesis of trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexyl}-N',N'-dimethylurea (Cariprazine Precursor)
-
Reactants: 1-(2,3-dichlorophenyl)piperazine, trans-4-(2-mesyloxyethyl)cyclohexyl-N,N-dimethylurea, K₂CO₃.
-
Solvent: Acetonitrile (B52724) (MeCN).
-
Procedure: A mixture of 1-(2,3-dichlorophenyl)piperazine (1.1 eq), trans-4-(2-mesyloxyethyl)cyclohexyl-N,N-dimethylurea (1.0 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated to reflux. The reaction is monitored by TLC or LC-MS. Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired product.
Reductive Amination
Reductive amination is a highly efficient and milder alternative for forming the C-N bond.
Synthesis of trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexyl}-N',N'-dimethylurea (Cariprazine Precursor) [6]
-
Reactants: 1-(2,3-dichlorophenyl)piperazine, trans-4-(2-oxoethyl)cyclohexyl-N,N-dimethylurea, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Procedure: To a solution of trans-4-(2-oxoethyl)cyclohexyl-N,N-dimethylurea (1.0 eq) and 1-(2,3-dichlorophenyl)piperazine (1.1 eq) in DCM at room temperature, sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. After completion (typically 4-12 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by crystallization or column chromatography.
Buchwald-Hartwig Amination (for Arylpiperazine Synthesis)
This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of the N-arylpiperazine core structure.
Synthesis of 1-(2,3-Dichlorophenyl)piperazine [3][4]
-
Reactants: 1-Bromo-2,3-dichlorobenzene, N-Boc-piperazine, Pd₂(dba)₃ (or other Pd source), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu).
-
Solvent: Toluene or dioxane.
-
Procedure: An oven-dried flask is charged with Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon). Toluene, 1-bromo-2,3-dichlorobenzene (1.0 eq), and N-Boc-piperazine (1.2 eq) are then added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed as monitored by GC-MS or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the resulting residue is purified by column chromatography. The Boc-protecting group is subsequently removed by treatment with an acid (e.g., HCl in dioxane or trifluoroacetic acid in DCM) to yield 1-(2,3-dichlorophenyl)piperazine.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic strategies.
Caption: Comparative pathways for the synthesis of a key Cariprazine precursor.
Caption: Synthesis of the arylpiperazine core via Buchwald-Hartwig amination.
Conclusion
While direct N-alkylation with reagents like this compound offers a straightforward approach, modern synthetic methods such as reductive amination and Buchwald-Hartwig amination present significant advantages in terms of yield, purity, and milder reaction conditions. Reductive amination, in particular, stands out for its high efficiency and operational simplicity in the later stages of synthesis. The Buchwald-Hartwig amination is an exceptionally powerful tool for constructing the core N-arylpiperazine structure from readily available starting materials. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule, scale of production, and economic considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of piperazine-containing drug candidates.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. rsc.org [rsc.org]
- 4. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
Confirming the Structure of 1-(2-Bromoethyl)piperazine Derivatives: A Comparative Guide to NMR Spectral Analysis
The structural elucidation of piperazine (B1678402) derivatives is a critical step in drug discovery and development, given the prevalence of the piperazine ring as a key pharmacophore. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed and unambiguous atomic-level map of the molecular structure. This guide offers a comparative overview of NMR spectral analysis for confirming the structure of 1-(2-Bromoethyl)piperazine derivatives, supported by experimental protocols and a comparison with alternative analytical methods.
Experimental Protocols
Detailed and consistent experimental procedures are fundamental to obtaining high-quality, reproducible NMR data. Below are standard protocols for the synthesis and NMR analysis of a representative this compound derivative.
General Synthesis of 1-(2-Bromoethyl)-4-arylpiperazine
A common synthetic route involves the N-alkylation of a substituted piperazine. For example, 1-arylpiperazine can be reacted with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. The reaction mixture is typically heated under reflux, and the product is then isolated and purified using standard techniques like extraction and column chromatography.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Internal Standard: A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz or 600 MHz instrument.[2]
-
Data Acquisition: Standard one-dimensional (1D) ¹H and ¹³C NMR spectra are acquired. For more complex structures or to resolve signal overlap, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals.[1][3]
NMR Spectral Data and Interpretation
The confirmation of the this compound scaffold relies on the characteristic signals of the piperazine ring and the bromoethyl group in both ¹H and ¹³C NMR spectra. The presence of substituents on the second nitrogen of the piperazine ring will further influence the chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | ¹³C NMR Chemical Shift (δ, ppm) |
| Piperazine H (next to CH₂) | ~ 2.6 - 2.8 | Triplet (t) or Multiplet (m) | ~ 53 - 55 |
| Piperazine H (next to NH/N-R) | ~ 2.8 - 3.2 | Triplet (t) or Multiplet (m) | ~ 45 - 50 |
| -CH₂-Br | ~ 3.4 - 3.6 | Triplet (t) | ~ 30 - 35 |
| -N-CH₂- | ~ 2.7 - 2.9 | Triplet (t) | ~ 58 - 62 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of other substituents on the piperazine ring.
Key Interpretation Points:
-
Piperazine Ring Protons: The eight protons on the piperazine ring typically appear as two or more multiplets in the region of 2.5-3.2 ppm. Due to the chair conformation of the ring and potential rotational restrictions around the amide bond (if acylated), these protons may show complex splitting patterns or even appear as four distinct broad signals.[1][4][5]
-
Bromoethyl Group: The presence of the 2-bromoethyl group is confirmed by two characteristic triplets. The methylene (B1212753) group attached to the nitrogen (-N-CH₂-) appears around 2.7-2.9 ppm, while the methylene group attached to the bromine (-CH₂-Br) is deshielded and appears further downfield, around 3.4-3.6 ppm.
-
2D NMR: A COSY spectrum would show a clear correlation between the -N-CH₂- and -CH₂-Br protons, confirming their connectivity. An HSQC spectrum would link each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals listed in Table 1.[1][3]
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, 3D structure. | Unambiguous structural assignment, non-destructive.[3][6] | Lower sensitivity, requires larger sample amounts, can be complex to interpret.[3][7] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS.[8] | Does not provide detailed connectivity or stereochemistry, isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., N-H, C-H, C-N). | Fast, versatile for various sample types, good for identifying functional groups.[6] | Provides limited information on the overall molecular framework, not suitable for complete structure determination alone.[6][9] |
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for NMR-based structural confirmation.
References
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry Fragmentation of 1-(2-Bromoethyl)piperazine Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, a comprehensive understanding of the analytical behavior of key intermediates is paramount. This guide provides a comparative analysis of mass spectrometry fragmentation patterns for derivatives of 1-(2-Bromoethyl)piperazine, a crucial building block in the development of various pharmacologically active compounds. This document offers insights into its expected fragmentation behavior and compares the suitability of various analytical methodologies, supported by experimental data from related piperazine (B1678402) derivatives.
Derivatives of this compound are integral to the synthesis of a wide array of molecules with applications in medicinal chemistry. The ability to unambiguously identify and characterize these compounds is critical for ensuring the quality and integrity of drug discovery and development pipelines. Mass spectrometry, particularly coupled with chromatographic separation techniques, stands as a cornerstone for the structural elucidation and quantification of these molecules.
Unraveling the Fragmentation Puzzle: The Mass Spectrum of this compound
While direct access to the experimental mass spectrum of this compound from spectral databases was not programmatically available for this guide, a theoretical fragmentation pattern can be postulated based on established principles of mass spectrometry and the known behavior of similar N-substituted piperazine and bromoalkane compounds.
Upon electron ionization (EI), the this compound molecule is expected to undergo a series of characteristic fragmentation events. The molecular ion peak ([M]⁺) would be observed, with its isotopic pattern reflecting the presence of a bromine atom (approximately equal intensity for M and M+2). Key fragmentation pathways likely include:
-
Alpha-cleavage: Fission of the C-C bond adjacent to the piperazine nitrogen, leading to the loss of a bromoethyl radical or the formation of a stable piperazinyl-methyl cation.
-
Piperazine Ring Fragmentation: Cleavage of the C-N bonds within the piperazine ring, a common feature for piperazine derivatives, yielding characteristic ions.
-
Loss of Bromine: Homolytic or heterolytic cleavage of the C-Br bond, resulting in a fragment ion corresponding to the de-brominated molecule.
A detailed table of expected key fragment ions and their proposed structures is presented below.
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 193/195 | [C₆H₁₃BrN₂]⁺ | Molecular Ion |
| 113 | [C₅H₁₁N₂]⁺ | Loss of CH₂Br radical |
| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragmentation |
| 70 | [C₄H₈N]⁺ | Piperazine ring fragmentation |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragmentation |
A Comparative Look: Analytical Techniques for Piperazine Derivatives
The choice of analytical technique is critical for the robust and reliable characterization of this compound and its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) each offer distinct advantages and are compared below based on performance data for related piperazine compounds.
| Analytical Method | Instrumentation | Performance Characteristics | Typical Application |
| GC-MS | Gas Chromatograph coupled to a Mass Spectrometer (Electron Ionization) | High separation efficiency for volatile and thermally stable compounds. Provides detailed structural information through reproducible fragmentation patterns. | Identification and quantification of volatile derivatives. Often requires derivatization for less volatile compounds. |
| LC-MS/MS | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., ESI) | High sensitivity and selectivity, suitable for complex matrices and non-volatile compounds. Provides structural confirmation through precursor and product ion scanning. | Trace level quantification in biological matrices; analysis of a wide range of derivatives without derivatization. |
| HPLC-UV | High-Performance Liquid Chromatograph with a UV-Vis Detector | Robust and cost-effective for quantitative analysis. Requires the analyte to possess a chromophore. | Routine quality control and purity assessments for compounds with sufficient UV absorbance. |
Experimental Protocols: A Practical Guide
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative methodologies for the analysis of piperazine derivatives.
GC-MS Analysis of this compound (Representative Protocol)
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of 1 mg/mL.
LC-MS/MS Analysis of Piperazine Derivatives (General Protocol)
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte.
HPLC-UV Analysis of Piperazine Derivatives (General Protocol)
-
Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 7) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophore of the derivative (e.g., 254 nm for aromatic derivatives).
Visualizing the Pathways and Processes
To further elucidate the analytical characteristics of this compound, the following diagrams visualize the proposed fragmentation pathway and a general experimental workflow.
Caption: Proposed EI fragmentation pathway of this compound.
Caption: General experimental workflow for the analysis of piperazine derivatives.
A Comparative Guide to Validating the Purity of Synthesized 1-(2-Bromoethyl)piperazine Moiety-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-bromoethyl)piperazine moiety is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its reactive bromoethyl group and the versatile piperazine (B1678402) scaffold make it a valuable synthon for introducing the piperazine ring into target molecules, which is known to enhance pharmacokinetic properties. Ensuring the purity of intermediates containing this moiety is paramount for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side effects and reduced efficacy.
This guide provides a comparative overview of standard analytical techniques for validating the purity of synthesized compounds containing the this compound moiety. It includes detailed experimental protocols, comparative data tables, and visual workflows to assist researchers in selecting and implementing the most appropriate validation methods.
Synthesis and Potential Impurities
A common method for synthesizing this compound is the reaction of an excess of piperazine with 1,2-dibromoethane. This reaction can lead to several impurities that need to be identified and quantified.
Key Potential Impurities:
-
Piperazine (Starting Material): Unreacted piperazine is a common impurity.
-
1,2-Dibromoethane (Starting Material): Residual alkylating agent may be present.
-
1,4-Bis(2-bromoethyl)piperazine (Di-substituted Product): This is a significant impurity formed when both nitrogen atoms of the piperazine ring are alkylated.
Comparative Analysis of Purity Validation Techniques
The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique provides unique and complementary information regarding the compound's identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the target compound from its impurities and quantifying their relative amounts. A reversed-phase method is typically employed for this class of compounds.
| Parameter | This compound | Piperazine | 1,4-Bis(2-bromoethyl)piperazine |
| Retention Time (min) | ~ 4.5 | ~ 2.1 | ~ 6.8 |
| Purity by Area % | > 99% (for a pure sample) | - | - |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.01% | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% | ~ 0.03% | ~ 0.03% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and confirmation. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to identify impurities. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
¹H NMR (400 MHz, CDCl₃)
| Assignment | This compound (δ, ppm) | 1,4-Bis(2-bromoethyl)piperazine (δ, ppm) |
| -CH₂-Br | ~ 3.4 (t) | ~ 3.4 (t) |
| -N-CH₂-CH₂-Br | ~ 2.8 (t) | ~ 2.8 (t) |
| Piperazine ring (-CH₂-N-CH₂-) | ~ 2.6 (t) | ~ 2.7 (s) |
| Piperazine ring (-CH₂-NH-CH₂-) | ~ 2.9 (t) | - |
| -NH | ~ 1.8 (s, broad) | - |
¹³C NMR (100 MHz, CDCl₃)
| Assignment | This compound (δ, ppm) | 1,4-Bis(2-bromoethyl)piperazine (δ, ppm) |
| -CH₂-Br | ~ 30 | ~ 30 |
| -N-CH₂-CH₂-Br | ~ 58 | ~ 58 |
| Piperazine ring (-CH₂-N-CH₂-) | ~ 54 | ~ 53 |
| Piperazine ring (-CH₂-NH-CH₂-) | ~ 46 | - |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify impurities based on their mass-to-charge ratio (m/z).
| Ion | This compound (m/z) | 1,4-Bis(2-bromoethyl)piperazine (m/z) |
| [M+H]⁺ (Molecular Ion) | 193.0/195.0 (due to Br isotopes) | 301.0/303.0/305.0 (due to Br isotopes) |
| Key Fragment (Loss of -CH₂Br) | 100.1 | 193.0/195.0 |
| Key Fragment (Piperazine ring) | 85.1 | 85.1 |
Experimental Protocols
HPLC Purity Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of 50:50 Acetonitrile:Water.
NMR Spectroscopy Protocol
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise.
-
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).
Mass Spectrometry Protocol
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a solution of the sample at approximately 0.1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-350 °C.
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For fragmentation analysis, perform tandem MS (MS/MS) on the parent ion of interest.
Visualizing Workflows and Pathways
A Comparative Guide to the Biological Activity of 1-(2-Bromoethyl)piperazine Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, valued for its presence in a wide array of pharmacologically active compounds. Its versatile structure allows for extensive modification, leading to derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an objective comparison of the biological activities of compounds synthesized using 1-(2-Bromoethyl)piperazine and its analogs, supported by experimental data and detailed methodologies.
Comparison of Anticancer Activity
The development of novel anticancer agents is a primary focus in medicinal chemistry, and piperazine derivatives have shown considerable promise. This section compares the cytotoxic effects of various piperazine-containing compounds against several cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity of Piperazine Derivatives
| Compound ID | Analog Type | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 3n | Alepterolic acid derivative with arylformyl piperazinyl group | MDA-MB-231 (Triple-negative breast cancer) | 5.55 ± 0.56 | [1] |
| HepG2 (Hepatoma) | > 30% inhibition at 10 µM | [1] | ||
| A549 (Lung cancer) | > 30% inhibition at 10 µM | [1] | ||
| MCF7 (Estrogen receptor-positive breast cancer) | > 30% inhibition at 10 µM | [1] | ||
| Compound 4 | N-ethyl-piperazinyl amide of oleanonic acid | NCI-60 Panel (various) | Average GI50: 1.03 | [2] |
| Compound 6 | N-ethyl-piperazinyl amide of ursonic acid | NCI-60 Panel (various) | Average GI50: 1.52 | [2] |
| Compound 18c | 2-substituted aniline (B41778) pyrimidine (B1678525) derivative | Mer Kinase Inhibition | 18.5 ± 2.3 (nM) | [3] |
| c-Met Kinase Inhibition | 33.6 ± 4.3 (nM) | [3] | ||
| Compound 8 | Arylpiperazine derivative | DU145 (Prostate cancer) | 8.25 | [4] |
| LNCaP (Prostate cancer) | > 50 | [4] | ||
| Compound 9 | Arylpiperazine derivative | LNCaP (Prostate cancer) | 3.47 | [4] |
| Compound 15 | Arylpiperazine derivative | LNCaP (Prostate cancer) | < 5 | [4] |
Comparison of Antimicrobial Activity
Piperazine derivatives have demonstrated significant potential in combating microbial infections. The following table summarizes the minimum inhibitory concentrations (MIC) of various piperazine analogs against different microbial strains.
Table 2: Comparative Antimicrobial Activity of Piperazine Derivatives
| Compound ID/Series | Analog Type | Microbial Strain | MIC (µg/mL) | Reference |
| Chalcone derivative | Chalcone with piperazine moiety | Candida albicans | 2.22 | [5] |
| Compound 2 | Benzimidazole-piperazine analog | Mycobacterium tuberculosis | 0.1 | [6] |
| Compounds 1, 3, 4 | Benzimidazole-piperazine analogs | Mycobacterium tuberculosis | Comparable to standard drugs | [6] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[1]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[5][7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[7]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Cover the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.
-
Cell Seeding: Seed a low density of cells in a 6-well plate or other suitable culture dish.
-
Treatment: Treat the cells with the test compounds for a specified duration.
-
Incubation: Remove the treatment and allow the cells to grow for 7-14 days until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) and stain with a dye like Crystal Violet.[8]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[8]
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of key apoptotic proteins.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]
Visualizations of Signaling Pathways and Workflows
Caption: General workflow for synthesis and comparative biological evaluation.
Caption: Simplified overview of caspase-dependent apoptosis pathways.
Caption: EGFR signaling pathway and potential inhibition by piperazine derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. agilent.com [agilent.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Calculus of Piperazine Alkylation: A Cost-Benefit Analysis of 1-(2-Bromoethyl)piperazine in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a synthetic route for introducing the ubiquitous piperazine (B1678402) moiety is a critical decision in large-scale manufacturing. The choice of alkylating agent, in particular, can significantly impact the overall cost, efficiency, and environmental footprint of the process. This guide provides a comparative analysis of 1-(2-Bromoethyl)piperazine and its primary alternatives for the introduction of the 2-(piperazin-1-yl)ethyl group in an industrial setting.
The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous blockbuster drugs.[1][2] Its ability to modulate physicochemical properties such as solubility and basicity makes it a valuable component in drug design.[2] Consequently, the efficient and cost-effective introduction of substituted piperazine moieties is a key consideration in process chemistry. This analysis focuses on the common task of N-alkylation to introduce a 2-(piperazin-1-yl)ethyl group, a frequent substructure in active pharmaceutical ingredients (APIs).
Comparative Analysis of Key Reagents
The primary methods for introducing the 2-(piperazin-1-yl)ethyl group at an industrial scale involve the use of haloethylpiperazines or a multi-step approach using a protected piperazine. Each strategy presents a unique set of advantages and disadvantages in terms of cost, yield, process complexity, and safety.
| Reagent/Method | Key Advantages | Key Disadvantages |
| This compound | - High Reactivity: The bromo leaving group is more reactive than chloro, potentially leading to faster reaction times and milder conditions. - Single-Step Alkylation: Offers a direct route to the desired product. | - Higher Cost: Bromo-derivatives are generally more expensive than their chloro counterparts. - Potential for Over-alkylation: Risk of di-alkylation, requiring careful control of stoichiometry. - Stability and Handling: Can be less stable and may require more stringent handling procedures. |
| 1-(2-Chloroethyl)piperazine (B3192190) | - Lower Cost: Generally more economical for large-scale use compared to the bromo analogue.[3][4][5] - Good Reactivity: Sufficiently reactive for many nucleophilic substitution reactions. - Single-Step Alkylation: Provides a direct synthetic route. | - Slower Reactivity: May require harsher reaction conditions (higher temperatures, longer reaction times) compared to the bromo derivative. - Potential for Over-alkylation: Similar to the bromo derivative, di-alkylation can be a significant side reaction. |
| N-Boc-Piperazine + 1,2-Dihaloethane | - Excellent Mono-alkylation Control: The Boc protecting group effectively prevents di-alkylation, leading to cleaner reactions and simpler purification.[6] - High Purity of Intermediate: The protected intermediate is often crystalline and easy to purify. | - Multi-Step Process: Requires additional steps for protection and deprotection, increasing overall process time and cost.[7][8] - Atom Ineconomy: The protecting group adds mass that is later removed, leading to a lower atom economy. - Higher Reagent Cost: N-Boc-piperazine is more expensive than piperazine itself. |
| Piperazine (excess) + 1,2-Dihaloethane | - Low Raw Material Cost: Utilizes inexpensive, readily available piperazine. - One-Pot Procedure: Simplest in terms of the number of reagents. | - Poor Selectivity: Often results in a mixture of mono- and di-alkylated products, as well as unreacted starting material. - Difficult Purification: Separation of the desired mono-alkylated product from byproducts and excess piperazine can be challenging and costly on a large scale. - Waste Generation: Requires disposal of a large excess of piperazine. |
Experimental Protocols
Below are generalized experimental protocols for the N-alkylation of a generic nucleophile (Nu-H) using the compared methods. These are intended to be illustrative and would require optimization for specific substrates and scales.
Protocol 1: Alkylation using this compound or 1-(2-Chloroethyl)piperazine
-
Reaction Setup: To a solution of the nucleophile (Nu-H, 1.0 eq) and a suitable base (e.g., K₂CO₃, NaH, or an organic base, 1.2-2.0 eq) in an appropriate solvent (e.g., DMF, Acetonitrile, or Toluene) is added this compound or 1-(2-chloroethyl)piperazine (1.0-1.5 eq) at room temperature.
-
Reaction Execution: The reaction mixture is heated to a predetermined temperature (typically 50-100°C) and stirred until reaction completion is observed by a suitable analytical method (e.g., TLC, HPLC).
-
Work-up and Isolation: The reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then partitioned between water and a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization or chromatography.
Protocol 2: Alkylation using N-Boc-Piperazine followed by Deprotection
-
Alkylation Step:
-
To a solution of N-Boc-piperazine (1.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) in a suitable solvent (e.g., Acetonitrile) is added the alkylating agent (e.g., 1,2-dibromoethane (B42909) or a substrate with a leaving group, 1.1 eq).
-
The mixture is heated to reflux until the reaction is complete.
-
The reaction is worked up as described in Protocol 1 to isolate the N-Boc protected product.
-
-
Deprotection Step:
-
The purified N-Boc protected intermediate is dissolved in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
A strong acid (e.g., Trifluoroacetic acid or HCl in a solvent) is added, and the mixture is stirred at room temperature until the deprotection is complete.
-
The solvent and excess acid are removed under reduced pressure, and the product is isolated as the corresponding salt or neutralized to obtain the free base.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the different synthetic strategies.
Caption: A comparison of direct versus protecting group-based synthetic workflows.
Decision-Making Framework
The choice of reagent for large-scale synthesis is a multi-faceted decision. The following flowchart provides a logical framework for selecting the most appropriate method based on key project parameters.
Caption: A decision-making flowchart for selecting the optimal piperazine alkylation strategy.
Conclusion
The choice between this compound and its alternatives for large-scale synthesis is not straightforward and depends heavily on the specific economic and process constraints of a given project. While the bromo-derivative offers the advantage of higher reactivity, potentially leading to faster and more efficient reactions, its higher cost is a significant drawback. 1-(2-Chloroethyl)piperazine often presents a more balanced profile of cost and reactivity for industrial applications.
The N-Boc-piperazine strategy, although involving more steps, provides a robust solution when high purity and mono-selectivity are paramount, and the additional process costs can be justified. Direct alkylation with an excess of piperazine remains the most atom-economical and cheapest in terms of raw materials but can introduce significant challenges and costs in downstream processing.
Ultimately, a thorough process development and cost analysis, considering not only the price of the starting materials but also the costs associated with reaction time, energy consumption, waste disposal, and purification, is essential for making an informed decision that aligns with the overall objectives of the drug development program.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. 1-(2-Chloroethyl)piperidine Hydrochloride: Properties, Uses, Safety | Reliable Chinese Supplier [pipzine-chem.com]
- 4. shreegayatrichemicals.com [shreegayatrichemicals.com]
- 5. 1-(2-Chloroethyl)piperidine Hydrochloride (1:1) Supplier & Manufacturer in China | High Purity CAS 2008-75-5 | Safety Data, Price & Applications [pipzine-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A comparative study of different catalytic systems for reactions with 1-(2-Bromoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the N-arylation of 1-(2-bromoethyl)piperazine, a crucial reaction in the synthesis of numerous pharmaceutical compounds. The performance of palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and microwave-assisted methodologies are evaluated based on available experimental data. This document aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs by providing a clear comparison of reaction yields, conditions, and substrate scope.
Comparative Performance of Catalytic Systems
The selection of an appropriate catalytic system for the N-arylation of this compound is critical for achieving high yields and purity of the desired N-aryl piperazine (B1678402) derivatives. The following tables summarize the performance of palladium and copper-based systems, as well as microwave-assisted methods, with various aryl halides.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene (B28343) | 100 | 0.5 | >95 (for piperazine)[1] |
| 2 | Aryl Bromide | Pd(OAc)₂ / (R)-BINAP | NaOtBu | Toluene | 100 | - | High (for N-methylpiperazine)[2] |
| 3 | Heteroaryl Chlorides | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 120 | - | High (for N,N-dialkylhydrazines)[3] |
Note: Data for direct N-arylation of this compound is limited; data for structurally similar piperazines is presented as a reference.
Table 2: Copper-Catalyzed Ullmann Condensation of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | CuI / Ligand* | NaOMe | DMSO | RT | 22 | 82 (for 1-(4-chlorobenzhydryl)piperazine)[4] |
| 2 | Aryl Iodides | CuBr / rac-BINOL | K₃PO₄ | DMF | 100 | 24 | Good (for 1-Boc-piperazine)[5] |
| 3 | Aryl Halides | CuO/SiO₂ | - | - | - | - | -[6] |
Ligand: N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine. Note: Data for direct N-arylation of this compound is limited; data for structurally similar piperazines is presented as a reference.
Table 3: Microwave-Assisted N-Arylation of Piperazine Derivatives
| Entry | Amine | Aryl Halide | Catalyst/Conditions | Temp. (°C) | Time (min) | Yield (%) |
| 1 | DABCO | Heteroaryl Chlorides | Microwave | 160 | 15 | Good to Excellent[7] |
| 2 | 1-(2,3-dichlorophenyl)piperazine | 7-(4-bromobutoxy)-3,4-dihydrocarbostyril | PTC / Microwave (solvent-free) | - | Few | ~70-80[8] |
| 3 | Amines | 4-Hydroxycoumarin | Microwave (solvent-free) | - | 0.3-0.6 | 72-94[9] |
Note: Data for direct N-arylation of this compound is limited; data for related microwave-assisted amination reactions is presented.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for the palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the amination of aryl halides.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the aryl halide and this compound.
-
Add anhydrous toluene via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-1-(2-bromoethyl)piperazine.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation
This protocol is a general representation of an Ullmann-type C-N coupling reaction.[4][5]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(I) salt (e.g., CuI, 0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline (B135089) or a diamine, 0.2 mmol, 20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF or DMSO, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the copper(I) salt, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the aryl halide and this compound.
-
Add the anhydrous solvent via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110-140 °C).
-
Stir the reaction mixture for the specified time, monitoring the reaction progress.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for a comparative study of different catalytic systems for the N-arylation of this compound.
Caption: A generalized workflow for comparing catalytic systems.
Conclusion
Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are effective methods for the N-arylation of piperazine derivatives. The Buchwald-Hartwig reaction often proceeds under milder conditions and with a broader substrate scope, particularly for less reactive aryl chlorides.[10] In contrast, Ullmann-type reactions, while historically requiring harsh conditions, have seen significant improvements with the development of new ligand systems, offering a more cost-effective alternative due to the lower price of copper catalysts.[11] Microwave-assisted synthesis presents a compelling alternative for rapid reaction optimization and synthesis, often leading to significantly reduced reaction times and improved yields.[7][8]
The choice of the optimal catalytic system will depend on the specific aryl halide substrate, desired scale of the reaction, cost considerations, and available equipment. For electron-deficient heteroaryl chlorides, microwave-assisted coupling with a suitable amine precursor can be highly efficient.[7] For broader applicability and milder conditions, palladium catalysis with appropriate phosphine ligands remains a robust choice. For cost-effective, large-scale synthesis, modern Ullmann-type reactions with optimized ligands should be considered. Further screening and optimization, as outlined in the provided workflow, are recommended to determine the most suitable conditions for a specific synthetic target.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Palladium‐Catalyzed N‐Arylation of N,N‐Dialkylhydrazines with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stereochemical Outcome of Reactions Involving 1-(2-Bromoethyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stereochemical outcomes of reactions involving 1-(2-bromoethyl)piperazine, a crucial building block in the synthesis of numerous pharmaceutical compounds. Understanding and controlling the stereochemistry of these reactions is paramount in drug development, as different stereoisomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. This document presents a comparative assessment of the expected stereochemical outcomes based on fundamental reaction mechanisms, supported by analogous experimental data from the literature.
Predictable Inversion of Stereochemistry via SN2 Mechanism
Reactions of this compound, particularly those involving the displacement of the bromide ion by a nucleophile, are predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism. A hallmark of the SN2 reaction is the backside attack of the nucleophile on the carbon atom bearing the leaving group. This concerted mechanism leads to a predictable and controllable inversion of configuration at the stereocenter.
For instance, if a chiral analog of this compound, such as (R)-1-(1-bromoethan-2-yl)piperazine, undergoes an SN2 reaction with a nucleophile, the resulting product will have the opposite (S) configuration at the newly formed stereocenter. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the precise construction of desired stereoisomers.
In contrast, a unimolecular nucleophilic substitution (SN1) mechanism, which proceeds through a planar carbocation intermediate, would lead to racemization, yielding an equal mixture of both enantiomers. However, due to the primary nature of the carbon bearing the bromine in this compound, the SN1 pathway is highly disfavored.
Comparison of Stereochemical Outcomes
The stereochemical outcome of reactions with this compound derivatives is highly dependent on the nature of the reactants. The following table summarizes the expected outcomes for different reaction scenarios. While specific quantitative data for this compound is limited in the literature, the provided data is based on well-established principles of SN2 reactions with analogous chiral haloalkanes.
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Predominant Mechanism | Expected Stereochemical Outcome | Expected Enantiomeric/Diastereomeric Excess (e.e./d.e.) |
| (R)-1-(1-bromoethan-2-yl)piperazine | Achiral Nucleophile (e.g., Azide) | SN2 | Inversion of configuration to (S)-product | >95% e.e. |
| (S)-1-(1-bromoethan-2-yl)piperazine | Achiral Nucleophile (e.g., Azide) | SN2 | Inversion of configuration to (R)-product | >95% e.e. |
| This compound | Chiral Nucleophile (e.g., (R)-2-aminobutane) | SN2 | Formation of diastereomers | Diastereomeric ratio dependent on steric hindrance |
| Racemic 1-(1-bromoethan-2-yl)piperazine | Achiral Nucleophile | SN2 | Racemic mixture of products | 0% e.e. |
Experimental Protocol: Stereospecific Synthesis of (S)-1-(1-azidoethan-2-yl)piperazine
This protocol details a representative SN2 reaction using a chiral analog of this compound to illustrate the principle of stereochemical inversion.
Materials:
-
(R)-1-(1-bromoethan-2-yl)piperazine
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-1-(1-bromoethan-2-yl)piperazine (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-1-(1-azidoethan-2-yl)piperazine.
-
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Logical Workflow for Assessing Stereochemical Outcome
The following diagram illustrates the decision-making process for predicting the stereochemical outcome of a reaction involving a this compound derivative.
Caption: Logical workflow for predicting the stereochemical outcome.
A Comparative Guide to the In Vitro and In Vivo Stability of Drug Linkers: Featuring Piperazine-Derived Moieties
For researchers, scientists, and drug development professionals, the stability of the linker molecule is a critical determinant of a drug conjugate's efficacy and safety profile. This guide provides an objective comparison of the stability of various chemical linkers, with a special focus on those derived from piperazine-based structures, supported by experimental data.
The ideal linker for a bioconjugate, such as an antibody-drug conjugate (ADC) or a PROteolysis TArgeting Chimera (PROTAC), must remain stable in systemic circulation to prevent premature payload release and off-target toxicity. However, it should be precisely cleavable or degradable at the target site to unleash the therapeutic agent. This guide delves into the in vitro and in vivo stability of linkers derived from 1-(2-Bromoethyl)piperazine and compares them with other commonly used linker technologies.
The Role of Piperazine (B1678402) in Linker Design
Piperazine moieties are increasingly incorporated into linker designs for several strategic advantages. Their rigid cyclic structure can help in maintaining an optimal distance and orientation between the targeting molecule and the payload, which is crucial for therapeutic activity. Furthermore, the basic nature of the piperazine ring can enhance the aqueous solubility of the entire conjugate, a significant advantage when dealing with hydrophobic drugs.[1][2][3] However, the stability and physicochemical properties, such as pKa, of piperazine-containing linkers are highly dependent on the neighboring chemical groups.[1][2]
Comparative In Vitro Stability of Linkers
The in vitro stability of a linker is typically assessed by incubating the drug conjugate in plasma or serum from different species (e.g., human, mouse, rat) and monitoring the amount of intact conjugate or the release of the free payload over time. High-performance liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice for this purpose.
Below is a summary of the stability of different linker classes.
| Linker Class | Specific Example | In Vitro Stability (Human Plasma) | Key Characteristics |
| Piperazine-Maleimide | Ox-OAc-PIP-C5-Mal | ~80% intact after 5 hours | Stability is highly dependent on the spacer between the piperazine and maleimide (B117702) moieties.[4][5] |
| Ox-OAc-PIP-O-Mal | ~50% intact after 5 hours | Shorter spacers can lead to faster hydrolysis.[4][5] | |
| Ox-OAc-PIP-C2-Mal | Traces remaining after 1 hour | Demonstrates the significant impact of adjacent groups on stability.[4][5] | |
| PEG-Maleimide (Reference) | Ox-OAc-PEG4-Mal | ~70% intact after 5 hours | A common flexible and hydrophilic linker.[4][5] |
| Protease-Sensitive | Valine-Citrulline (VC) | Highly stable (>230 days) | Stable in human plasma but can be less stable in mouse plasma due to carboxylesterase activity.[6] |
| pH-Sensitive | Hydrazone | ~2 days | Designed to hydrolyze in the acidic environment of endosomes and lysosomes.[6] |
| Glutathione-Sensitive | Disulfide | Variable | Cleaved in the reducing environment of the cytoplasm.[6] |
| Non-Cleavable | SMCC | High | Relies on the degradation of the antibody for payload release, leading to increased plasma stability.[7] |
Comparative In Vivo Stability of Linkers
In vivo stability is evaluated through pharmacokinetic studies in animal models. The concentration of the intact conjugate and the free payload is measured in plasma over time to determine the linker's half-life and clearance rate.
| Linker Class | Key In Vivo Characteristics |
| Piperazine-Maleimide | Pharmacokinetics and tissue distribution can be similar to PEG-based linkers, demonstrating their potential as viable alternatives.[4] |
| Protease-Sensitive (e.g., Val-Cit) | Generally stable in circulation in humans. However, instability in mouse models can complicate preclinical evaluation.[8][9] |
| Non-Cleavable | Typically exhibit longer plasma half-lives and a better therapeutic window due to their high stability.[7] |
| Sulfatase-Cleavable | Have shown high stability in mouse plasma (over 7 days), offering a potential advantage for preclinical studies.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of linker stability. Below are representative protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a drug-linker conjugate in plasma.
-
Preparation: The drug-linker conjugate is incubated in plasma (e.g., human, mouse, rat) at a concentration of approximately 100 µg/mL at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).
-
Sample Processing: Plasma proteins are precipitated by adding a threefold volume of cold acetonitrile. The samples are then centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the released payload and any metabolites, is analyzed by a validated LC-MS/MS method to quantify the amount of free payload. The pellet can be analyzed to determine the drug-to-antibody ratio (DAR) over time.
-
Data Interpretation: The amount of released payload is expressed as a percentage of the total conjugated payload at time zero. A decrease in DAR over time indicates linker cleavage.[11]
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability and pharmacokinetic profile of a drug-linker conjugate.
-
Animal Model: The study is typically conducted in mice or rats.
-
Administration: The drug-linker conjugate is administered intravenously at a specific dose (e.g., 3 mg/kg).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours) post-administration.
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
Analysis: The concentrations of the total antibody, intact conjugate, and free payload in the plasma samples are quantified using validated methods such as ELISA or LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC), are calculated for each analyte.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in drug development and analysis.
Caption: Workflow for assessing ADC stability in plasma.
Caption: Logical relationship of linker types and their stability.
Conclusion
The selection of a linker is a critical decision in the development of targeted drug conjugates. While traditional linkers like those based on PEG and protease-cleavable peptides are well-established, novel linkers incorporating moieties such as piperazine offer distinct advantages in terms of solubility and structural rigidity. However, as the data indicates, the stability of piperazine-containing linkers is highly sensitive to their immediate chemical environment. A thorough evaluation of both in vitro and in vivo stability using robust and validated analytical methods is paramount to selecting the optimal linker for a given therapeutic application, ultimately influencing the safety and efficacy of the drug conjugate.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Head-to-head comparison of different protecting group strategies for piperazine
For researchers, scientists, and drug development professionals, the selective functionalization of the piperazine (B1678402) scaffold is a frequent challenge. This guide provides an objective comparison of common protecting group strategies for piperazine, supported by experimental data, to aid in the selection of the most appropriate approach for your synthetic needs.
The symmetrical nature of piperazine, with its two secondary amino groups, necessitates the use of protecting groups to achieve mono-functionalization or orthogonal derivatization. The choice of protecting group is critical as it dictates the reaction conditions for its introduction and removal, and its stability towards subsequent chemical transformations. This guide focuses on the two most widely employed protecting groups for piperazine: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Performance Comparison of Boc and Cbz Protecting Groups
The selection of a suitable protecting group depends on the desired downstream chemistry. The Boc group is favored for its ease of removal under acidic conditions, while the Cbz group offers stability to acidic conditions and is typically removed by catalytic hydrogenolysis. The following table summarizes the key quantitative data for the protection and deprotection of piperazine with Boc and Cbz groups.
| Protecting Group | Introduction Reagent | Typical Solvent | Reaction Conditions | Typical Yield | Deprotection Conditions | Typical Yield | Reference |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Dichloromethane (DCM), Tetrahydrofuran (THF), or Water | Room Temperature, 1-16 hours | 94-99% | Trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent | Quantitative | [1] |
| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Water, Dichloromethane (DCM) | Room Temperature, 2-10 minutes | >90% | H₂/Pd-C, or HBr in Acetic Acid | High | [2][3] |
Logical Workflow for Selecting a Piperazine Protecting Group
The choice between Boc, Cbz, or other protecting groups is dictated by the planned synthetic route. The following diagram illustrates a logical workflow to guide the selection process based on the stability of the protecting group towards anticipated downstream reaction conditions.
Experimental Protocols
Detailed methodologies for the introduction and removal of Boc and Cbz protecting groups are provided below.
Synthesis of N-Boc-piperazine[1]
This procedure describes the synthesis of mono-Boc protected piperazine starting from diethanolamine.
Materials:
-
Diethanolamine
-
Thionyl chloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Ammonia (B1221849) water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Chlorination: Diethanolamine is reacted with thionyl chloride to generate bis(2-chloroethyl)amine (B1207034).
-
Boc Protection: The resulting bis(2-chloroethyl)amine is reacted with (Boc)₂O to yield tert-butyl bis(2-chloroethyl)carbamate.
-
Cyclization: The protected intermediate undergoes cyclization with ammonia water. The reaction mixture is heated to 60°C, and ammonia water is added dropwise over approximately 3 hours. The reaction is maintained at 60°C for another 2.5-3.5 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-piperazine. A typical yield for this three-step process is around 94%.[1]
Deprotection of N-Boc-piperazine[4]
This protocol outlines the removal of the Boc group using acidic conditions.
Materials:
-
N-Boc protected piperazine derivative
-
6N Hydrochloric acid (HCl)
-
Ether
-
Solid potassium hydroxide (B78521) (KOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
The N-Boc protected piperazine derivative is dissolved in 6N HCl.
-
The aqueous solution is washed with ether (3 x 50 mL).
-
The aqueous phase is then basified to a pH of 11 with solid KOH.
-
The product is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated to give the deprotected piperazine.[4]
Synthesis of N-Cbz-piperazine[2]
This procedure describes a chemoselective N-benzyloxycarbonylation of piperazine in water.
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Water
Procedure:
-
To a solution of piperazine (1 mmol) in water, benzyl chloroformate (1 mmol) is added.
-
The reaction mixture is stirred at room temperature. The reaction is typically complete within a few minutes.
-
The product can be isolated by extraction with an organic solvent followed by purification. This method is noted for its high chemoselectivity and impressive yields.[2]
Deprotection of N-Cbz-piperazine[3][5]
The Cbz group is most commonly removed by catalytic hydrogenolysis.
Materials:
-
N-Cbz protected piperazine derivative
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
The N-Cbz protected piperazine derivative is dissolved in methanol or ethanol in a flask suitable for hydrogenation.
-
The Pd/C catalyst is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas. This process is repeated three times.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected piperazine.
Alternatively, for substrates sensitive to hydrogenation, deprotection can be achieved using HBr in acetic acid or with thiols.[3][5] For instance, a method using sodium methanethiolate (B1210775) in DMF at 75°C has been shown to be effective for cleaving the Cbz group in the presence of other sensitive functional groups.[5]
Orthogonal Protection Strategies
For the synthesis of complex molecules requiring differential functionalization of the two piperazine nitrogens, an orthogonal protection strategy is necessary.[6][7] This involves using two different protecting groups that can be removed under distinct conditions. For example, a piperazine molecule can be protected with a Boc group on one nitrogen and a Cbz group on the other. The Boc group can be selectively removed with acid, allowing for functionalization of the first nitrogen. Subsequently, the Cbz group can be removed by hydrogenolysis to allow for modification of the second nitrogen. This orthogonal approach provides a powerful tool for the synthesis of unsymmetrically substituted piperazines.[7][8]
References
- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 2. ijacskros.com [ijacskros.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. jgtps.com [jgtps.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-(2-Bromoethyl)piperazine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1-(2-Bromoethyl)piperazine, ensuring operational safety and regulatory compliance in research and development environments.
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This compound, a brominated organic compound, necessitates specific disposal protocols due to its chemical properties. This guide provides a clear, step-by-step operational plan for its proper disposal.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In the event of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₃BrN₂ | PubChem[1] |
| Molecular Weight | 193.08 g/mol | PubChem[1] |
| CAS Number | 494798-96-8 | PubChem[1] |
Note: For more detailed safety and handling information, it is recommended to consult the supplier-specific Safety Data Sheet.
Step-by-Step Disposal Procedures
The proper disposal of this compound is governed by its classification as a halogenated organic compound. Adherence to the following procedures is crucial for safety and compliance.
1. Waste Identification and Segregation:
-
Identify this compound waste as Halogenated Organic Waste .
-
Crucially, do not mix this waste with non-halogenated organic waste streams. Mixing can lead to improper disposal and increased costs.
2. Selection of Waste Container:
-
Use a designated, properly labeled, and leak-proof container for halogenated organic waste.
-
The container must be compatible with the chemical properties of this compound. Typically, these are specifically marked containers provided by your institution's Environmental Health and Safety (EHS) department.
3. Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container.
-
Ensure the container is securely closed when not in use to prevent the release of vapors.
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
4. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste in the container.
5. Final Disposal:
-
Contact your institution's EHS or equivalent safety office to arrange for the pickup and disposal of the halogenated organic waste.
-
The primary and recommended method for the final disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility. This process is equipped to handle the byproducts of combustion, such as hydrogen bromide.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling 1-(2-Bromoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 1-(2-Bromoethyl)piperazine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the parent compound, piperazine, and general safety protocols for brominated organic compounds. It is imperative to handle this chemical with caution as a potentially hazardous substance.
Immediate Safety and Handling Precautions
All personnel must be thoroughly trained on the potential hazards and safe handling procedures before working with this compound. Handling should always occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield.[2] | OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] A lab coat or chemical-resistant apron should also be worn.[1] | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling outside of a fume hood or if aerosolization is possible.[3][4] | |
| Body | Full body protective clothing should be worn when there is a risk of exposure.[5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] All necessary PPE should be inspected and worn correctly. The chemical fume hood should be certified and functioning properly.
-
Handling:
-
Storage:
Emergency Procedures and First Aid
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention if irritation or a rash occurs.[6] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse mouth with water.[2] Seek immediate medical attention.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Solid and liquid waste should be collected in separate, designated, leak-proof, and chemically compatible containers.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Methods:
-
Halogenated Organic Waste: The primary disposal route is through a licensed hazardous waste disposal facility. The waste should be placed in a dedicated container for halogenated organic waste.[7]
-
Incineration: High-temperature incineration at a licensed facility equipped with scrubbers to handle acid gases from bromine is a preferred method for complete destruction.[8]
-
Neutralization (for spills): Small spills can be neutralized with a reducing agent like sodium bisulfite or sodium thiosulfate.[8] However, this should only be performed by trained personnel.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
